Product packaging for Stachybotrylactam(Cat. No.:)

Stachybotrylactam

Cat. No.: B1631154
M. Wt: 385.5 g/mol
InChI Key: ZSVLMDBFFSSVAK-RCJATNNHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Stachybotrylactam has been reported in Stachybotrys chartarum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31NO4 B1631154 Stachybotrylactam

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H31NO4

Molecular Weight

385.5 g/mol

IUPAC Name

(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one

InChI

InChI=1S/C23H31NO4/c1-12-5-6-17-21(2,3)18(26)7-8-22(17,4)23(12)10-14-16(25)9-13-15(19(14)28-23)11-24-20(13)27/h9,12,17-18,25-26H,5-8,10-11H2,1-4H3,(H,24,27)/t12-,17+,18-,22+,23-/m1/s1

InChI Key

ZSVLMDBFFSSVAK-RCJATNNHSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CNC5=O)O)(CC[C@H](C2(C)C)O)C

Canonical SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CNC5=O)O)C)O)(C)C

Origin of Product

United States

Foundational & Exploratory

Stachybotrylactam: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrys chartarum, a toxigenic fungus commonly known as "black mold," is a significant producer of a diverse array of secondary metabolites.[1] These compounds, belonging to various chemical classes including phenylspirodrimanes, trichothecenes, and atranones, have garnered considerable interest due to their potent biological activities.[1] Stachybotrylactam, a member of the phenylspirodrimane class of meroterpenoids, stands out for its unique spirodihydrobenzofuranlactam structure and notable antiviral and immunosuppressive properties.[2][3] This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound, with a focus on experimental protocols and quantitative data.

Discovery and Initial Characterization

This compound was first described as part of a group of novel spirodihydrobenzofuranlactams isolated from the culture broth of two different Stachybotrys species in 1996 by Roggo and colleagues.[4] In their seminal work, they detailed the fermentation and isolation process, which led to the characterization of six new compounds, alongside the previously known L-671,776.[4] These metabolites were found to exhibit antagonistic effects in the endothelin receptor binding assay and inhibitory activity against HIV-1 protease.[4] The structure of this compound was elucidated through extensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).[5]

Isolation and Purification

The isolation and purification of this compound from Stachybotrys cultures is a multi-step process involving fungal cultivation, solvent extraction, and chromatographic separation. The general workflow is outlined below.

Experimental Protocol: Isolation and Purification of this compound

1. Fungal Cultivation:

  • Strains: Stachybotrys chartarum genotype S strains (e.g., ATCC 34916, IBT 40293) are commonly used.[6][7]

  • Media: A variety of solid media can be employed, with potato dextrose agar (PDA) and malt extract agar (MEA) being common choices.[6][8] For optimal mycotoxin production, a chemically defined medium with sodium nitrate as the nitrogen source and potato starch as the carbon source can be utilized.[9][10]

  • Culture Conditions: Cultures are typically incubated as three-point inoculations on petri dishes at 25°C in the dark for 21 days.[6]

2. Extraction:

  • A micro-scale extraction method is often employed.[11]

  • Three agar plugs (6 mm diameter) are excised from a mature fungal colony and placed in a 2 mL screw-top vial.[11]

  • 1.0 mL of an extraction solvent mixture of ethyl acetate/dichloromethane/methanol (3:2:1, v/v/v) containing 1% formic acid is added to the vial.[11]

  • The mixture is sonicated for 60 minutes to ensure thorough extraction of the metabolites.[11]

  • The resulting extract is then filtered or centrifuged to remove solid debris.[11]

3. Purification:

  • Column Chromatography: The crude extract is concentrated under reduced pressure and subjected to column chromatography on silica gel. Elution is performed with a gradient of increasing polarity, for example, a cyclohexane-ethyl acetate gradient.[12] Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and further purified by semi-preparative reverse-phase HPLC (RP-HPLC).[1] A C18 column is typically used with an isocratic or gradient elution of water and acetonitrile.[1]

dot

Caption: Isolation and Purification Workflow for this compound.

Biosynthesis of this compound

This compound belongs to the phenylspirodrimane class of meroterpenoids, which are characterized by a structural fusion of a spirocyclic drimane and a phenyl moiety.[2] Their biosynthesis is believed to proceed through the combination of the polyketide and mevalonate pathways.[1] While the complete enzymatic pathway for this compound is still under investigation, a general proposed pathway for phenylspirodrimanes involves the farnesylation of a polyketide precursor.[1] It has been noted that the formation of stachybotrylactams could potentially be an artifact of the isolation process, where ammonia from the culture medium reacts with a dialdehyde precursor.[1]

dot

biosynthesis_pathway polyketide Polyketide Pathway orsellinic_acid Orsellinic Acid Derivative polyketide->orsellinic_acid mevalonate Mevalonate Pathway farnesyl_pp Farnesyl Pyrophosphate mevalonate->farnesyl_pp meroterpenoid_precursor Meroterpenoid Precursor orsellinic_acid->meroterpenoid_precursor farnesyl_pp->meroterpenoid_precursor phenylspirodrimane_skeleton Phenylspirodrimane Skeleton meroterpenoid_precursor->phenylspirodrimane_skeleton Cyclization & Oxidation This compound This compound phenylspirodrimane_skeleton->this compound Lactamization

Caption: Proposed Biosynthetic Pathway of this compound.

Biological Activity and Quantitative Data

This compound and related compounds have demonstrated a range of biological activities, most notably as inhibitors of HIV-1 protease and as immunosuppressive agents.

Compound/ActivityAssay TypeTarget/Cell LineIC50 ValueReference
Spirodihydrobenzofuranlactam VIHIV-1 Protease InhibitionRecombinant HIV-1 Protease11 µM[4]
Spirodihydrobenzofuranlactam VIEndothelin Receptor BindingET-A Receptor1.5 µM[4]
Stachybotrychromene ACytotoxicityHepG2 cells73.7 µM[12]
Stachybotrychromene BCytotoxicityHepG2 cells28.2 µM[12]
Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and the general principles of FRET-based enzymatic assays.[13][14]

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer, for example, as provided in a commercial kit.

  • HIV-1 Protease: Reconstitute lyophilized recombinant HIV-1 protease in an appropriate dilution buffer to the desired concentration.

  • Substrate: A FRET-based peptide substrate containing a cleavage site for HIV-1 protease is used. The substrate is flanked by a fluorophore and a quencher.

  • Inhibitor (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Positive Control: A known HIV-1 protease inhibitor (e.g., Pepstatin A) is used as a positive control.

2. Assay Procedure:

  • In a 96-well microplate, add the test compounds (this compound dilutions), positive control, and a solvent control.

  • Add the HIV-1 protease solution to all wells except the blank.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Initiate the reaction by adding the HIV-1 protease substrate solution to all wells.

  • Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of ~330 nm and an emission wavelength of ~450 nm at 37°C for 1-3 hours.

3. Data Analysis:

  • The rate of the reaction is determined from the linear portion of the kinetic curve.

  • The percent inhibition is calculated relative to the solvent control.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

dot

hiv_assay_pathway cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound Protease_Substrate_NI HIV-1 Protease + FRET Substrate Cleavage_NI Substrate Cleavage Protease_Substrate_NI->Cleavage_NI Fluorescence_NI Fluorescence Signal Cleavage_NI->Fluorescence_NI Protease_Inhibitor_WI HIV-1 Protease + this compound No_Cleavage_WI No/Reduced Cleavage Protease_Inhibitor_WI->No_Cleavage_WI No_Fluorescence_WI No/Reduced Fluorescence No_Cleavage_WI->No_Fluorescence_WI

References

Stachybotrylactam: A Technical Guide to its Molecular Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam, a mycotoxin produced by fungi of the Stachybotrys genus, has garnered significant interest within the scientific community due to its diverse biological activities. With a molecular formula of C23H31NO4 and a molecular weight of 385.5 g/mol , this spirodihydrobenzofuranlactam compound exhibits a range of effects, including immunosuppressive, anti-inflammatory, and weak inhibitory activities against HIV-1 protease and endothelin receptors. This technical guide provides an in-depth overview of the core molecular and biological characteristics of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Molecular and Physicochemical Properties

A comprehensive summary of the key quantitative data for this compound is presented in the tables below, facilitating easy comparison and reference.

PropertyValueReference
Molecular Formula C23H31NO4[1][2][3][4][5]
Molecular Weight 385.5 g/mol [1][2][3][4][5]
CAS Number 163391-76-2[1][3][4]
Purity >95% (by HPLC)[1][2][3]
Appearance Light Tan Lyophilisate[1]
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.[1][2][4]

Biological Activity and Mechanism of Action

This compound has been shown to modulate several key biological pathways, leading to its observed immunosuppressive, anti-inflammatory, and receptor-antagonist activities.

Immunosuppressive and Anti-Inflammatory Activity

The immunosuppressive and anti-inflammatory properties of this compound are primarily attributed to its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response. Mechanistic studies on structurally related phenylspirodrimanes suggest that these compounds effectively suppress the generation of reactive oxygen species (ROS), which in turn inactivates the NF-κB signaling pathway[2]. This inactivation leads to the downregulation of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[2].

NF_kB_Inhibition_by_this compound cluster_NFkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS TLR4->ROS IKK IKK Complex ROS->IKK Activates This compound This compound This compound->ROS Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB_active Active NF-κB (p50/p65) IKK->NFkB_active Releases NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, IL-6, IL-1β) Nucleus->Inflammatory_Genes Transcription

This compound's Inhibition of the NF-κB Signaling Pathway.
HIV-1 Protease Inhibition

This compound has demonstrated weak inhibitory activity against HIV-1 protease, an essential enzyme for the replication of the human immunodeficiency virus. This inhibition suggests potential, albeit modest, antiviral applications for this compound.

Endothelin Receptor Antagonism

This compound also acts as an antagonist of endothelin receptors. Endothelins are peptides involved in vasoconstriction, and their receptors are implicated in various cardiovascular diseases. The antagonistic effect of this compound on these receptors suggests its potential for further investigation in the context of cardiovascular research.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of this compound's biological activities.

Inhibition of LPS-Induced NF-κB Activation in Macrophages

This protocol outlines the methodology to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production and the expression of pro-inflammatory genes in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of this compound for 1 hour.

  • Subsequently, the cells are stimulated with 1 µg/mL of LPS for 24 hours.

2. Nitric Oxide (NO) Production Assay (Griess Test):

  • After the 24-hour incubation, the cell culture supernatant is collected.

  • The concentration of nitrite, a stable product of NO, is measured using the Griess reagent system.

  • The absorbance at 540 nm is measured using a microplate reader, and the nitrite concentration is determined from a standard curve.

3. Gene Expression Analysis (RT-qPCR):

  • Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • Real-time quantitative PCR (RT-qPCR) is performed to measure the mRNA expression levels of iNOS, IL-6, and IL-1β.

  • The relative gene expression is normalized to a housekeeping gene (e.g., GAPDH) and calculated using the 2^-ΔΔCt method.

4. Western Blot Analysis for IκBα Phosphorylation:

  • Cells are treated as described in step 1, but for a shorter duration (e.g., 30 minutes) to observe early signaling events.

  • Whole-cell lysates are prepared, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα.

  • After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Start: Cell Treatment (LPS +/- this compound) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer blocking Blocking (e.g., 5% BSA or Milk) transfer->blocking p_ab Primary Antibody Incubation (anti-p-IκBα or anti-IκBα) blocking->p_ab s_ab Secondary Antibody Incubation (HRP-conjugated) p_ab->s_ab detection ECL Detection s_ab->detection analysis Image Analysis & Quantification detection->analysis

Workflow for Western Blot Analysis of IκBα Phosphorylation.
HIV-1 Protease Inhibition Assay (Fluorometric)

This fluorometric assay provides a high-throughput method for screening inhibitors of HIV-1 protease.

1. Reagent Preparation:

  • Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol).

  • Prepare a solution of recombinant HIV-1 protease in the assay buffer.

  • Prepare a solution of a fluorogenic HIV-1 protease substrate in the assay buffer.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

  • In a 96-well black microplate, add the assay buffer, the HIV-1 protease solution, and various concentrations of this compound (or a known inhibitor as a positive control).

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.

3. Data Analysis:

  • The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.

  • The percent inhibition is calculated for each concentration of this compound.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Endothelin Receptor Binding Assay (Radioligand)

This assay is used to determine the affinity of this compound for endothelin receptors.

1. Membrane Preparation:

  • Prepare cell membranes from a cell line expressing the endothelin receptor of interest (e.g., ET-A or ET-B).

  • Homogenize the cells in a buffer and centrifuge to pellet the membranes.

  • Resuspend the membrane pellet in a binding buffer.

2. Binding Assay:

  • In a microcentrifuge tube, combine the membrane preparation, a radiolabeled endothelin ligand (e.g., [125I]-ET-1), and various concentrations of unlabeled this compound.

  • To determine non-specific binding, a parallel set of tubes is prepared with an excess of an unlabeled endothelin receptor antagonist.

  • Incubate the tubes at a specific temperature for a defined period to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

3. Radioactivity Measurement and Data Analysis:

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • The Ki (inhibition constant) for this compound is calculated from the IC50 value (the concentration of this compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Conclusion

This compound is a multifaceted mycotoxin with a range of biological activities that warrant further investigation for potential therapeutic applications. Its ability to modulate the NF-κB signaling pathway highlights its potential as an anti-inflammatory and immunosuppressive agent. The weak inhibition of HIV-1 protease and antagonism of endothelin receptors suggest additional avenues for research. The detailed experimental protocols provided in this guide serve as a foundation for researchers and drug development professionals to explore the full potential of this intriguing natural product. Further studies are necessary to fully elucidate the in vivo efficacy and safety profile of this compound and its derivatives.

References

An In-depth Technical Guide to the Biological Activity of Phenylspirodrimane Mycotoxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylspirodrimanes are a class of meroterpenoid mycotoxins characterized by a drimane sesquiterpene core linked to a phenyl derivative via a spiroketal ring system. Produced predominantly by fungi of the genus Stachybotrys, these compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities.[1][2] This technical guide provides a comprehensive overview of the current understanding of the biological effects of phenylspirodrimane mycotoxins, with a focus on their cytotoxic, enzyme-inhibitory, antibacterial, and multidrug resistance-reversing properties. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and drug development efforts in this area. While the precise mechanisms of action for many phenylspirodrimanes remain under investigation, this guide consolidates the existing quantitative data and methodological insights to serve as a valuable resource for the scientific community.[3]

Data Presentation: Quantitative Biological Activities

The biological activities of various phenylspirodrimane mycotoxins have been quantified in several studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values and other quantitative measures of their effects.

Table 1: Cytotoxic Activity of Phenylspirodrimane Mycotoxins

CompoundCell LineIC50 (µM)Reference
Stachybochartin AMDA-MB-23115.3[2]
U-2OS21.7[2]
Stachybochartin BMDA-MB-23118.2[2]
U-2OS19.5[2]
Stachybochartin CMDA-MB-23110.8[2]
U-2OS4.5[2]
Stachybochartin DMDA-MB-23112.4[2]
U-2OS9.8[2]
Stachybochartin GMDA-MB-2317.6[2]
U-2OS5.2[2]
Stachybotrysin ASF-268>50[4]
MCF-7>50[4]
HepG-2>50[4]
A549>50[4]
Compound 2 (a known analogue)SF-26822.73[4]
MCF-715.45[4]
HepG-28.88[4]
A54912.36[4]

Table 2: α-Glucosidase Inhibitory and Antibacterial Activities

CompoundBiological ActivityTarget/OrganismIC50 (µM) / MIC (µg/mL)Reference
Stachybotrysin Aα-Glucosidase Inhibitionα-Glucosidase20.68[4]
Compound 5 (a known analogue)AntibacterialStaphylococcus aureus6.25[4]

Table 3: Reversal of Multidrug Resistance

CompoundCell LineEffectConcentrationReference
Stachybotrysin BKBv200, Hela/VCRReverses multidrug resistanceNon-cytotoxic concentrations[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide protocols for the key experiments cited in this guide.

Cytotoxicity Assays (MTT and Resazurin)

The cytotoxic effects of phenylspirodrimanes are commonly assessed using cell viability assays such as the MTT and resazurin assays.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the phenylspirodrimane mycotoxins and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) Resazurin Assay

This fluorometric assay measures the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by viable cells.

  • Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

  • Resazurin Addition: Add 10 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

  • Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer (100 mM, pH 6.8), 10 µL of the test compound at various concentrations, and 20 µL of α-glucosidase solution (0.5 U/mL).

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

  • Substrate Addition: Add 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM) to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of Na2CO3 solution (0.1 M).

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Acarbose is commonly used as a positive control.

Antibacterial Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate containing Mueller-Hinton broth.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Multidrug Resistance (MDR) Reversal Assay (Doxorubicin Accumulation)

This assay assesses the ability of a compound to reverse MDR by measuring the intracellular accumulation of a fluorescent chemotherapy drug, such as doxorubicin, in resistant cancer cells.

  • Cell Culture: Culture MDR cancer cells (e.g., KBv200, Hela/VCR) and their sensitive counterparts.

  • Compound Treatment: Treat the cells with a non-cytotoxic concentration of the phenylspirodrimane mycotoxin for a specified period.

  • Doxorubicin Incubation: Add doxorubicin to the cell culture and incubate for 1-2 hours.

  • Cell Lysis and Fluorescence Measurement: Wash the cells with cold PBS, lyse them, and measure the intracellular doxorubicin fluorescence using a fluorometer or flow cytometer.

  • Data Analysis: Compare the doxorubicin accumulation in treated versus untreated resistant cells and in sensitive cells. An increase in doxorubicin accumulation in the treated resistant cells indicates MDR reversal.[5]

Visualization of Signaling Pathways and Workflows

Caspase-Dependent Apoptosis Pathway Induced by Stachybochartins C and G

Stachybochartins C and G have been shown to induce apoptosis in U-2OS osteosarcoma cells through a caspase-dependent pathway.[2] The proposed mechanism involves the activation of both initiator caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), leading to the activation of executioner caspases and subsequent cell death.[2]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Stachybochartins C & G Stachybochartins C & G Death Receptors Death Receptors Stachybochartins C & G->Death Receptors Activates Mitochondrion Mitochondrion Stachybochartins C & G->Mitochondrion Induces stress Caspase-8 (pro) Caspase-8 (pro) Death Receptors->Caspase-8 (pro) Caspase-8 (active) Caspase-8 (active) Caspase-8 (pro)->Caspase-8 (active) Cleavage Executioner Caspases Executioner Caspases Caspase-8 (active)->Executioner Caspases Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 (pro) Caspase-9 (pro) Apaf-1->Caspase-9 (pro) Apoptosome Apoptosome Caspase-9 (pro)->Apoptosome Assembly Caspase-9 (active) Caspase-9 (active) Apoptosome->Caspase-9 (active) Cleavage Caspase-9 (active)->Executioner Caspases Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases->Apoptosis

Caption: Caspase-dependent apoptosis by stachybochartins.

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activities of phenylspirodrimane mycotoxins.

G Fungal Culture & Extraction Fungal Culture & Extraction Isolation & Purification Isolation & Purification Fungal Culture & Extraction->Isolation & Purification Structural Elucidation Structural Elucidation Isolation & Purification->Structural Elucidation Biological Assays Biological Assays Isolation & Purification->Biological Assays Cytotoxicity Screening Cytotoxicity Screening Biological Assays->Cytotoxicity Screening Enzyme Inhibition Assays Enzyme Inhibition Assays Biological Assays->Enzyme Inhibition Assays Antibacterial Screening Antibacterial Screening Biological Assays->Antibacterial Screening MDR Reversal Assays MDR Reversal Assays Biological Assays->MDR Reversal Assays Data Analysis Data Analysis Cytotoxicity Screening->Data Analysis Enzyme Inhibition Assays->Data Analysis Antibacterial Screening->Data Analysis MDR Reversal Assays->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

Caption: Workflow for mycotoxin bioactivity screening.

Conclusion

Phenylspirodrimane mycotoxins represent a promising class of natural products with a wide range of biological activities. Their cytotoxic effects, particularly the induction of apoptosis in cancer cells, highlight their potential as lead compounds for the development of novel anticancer agents. Furthermore, their ability to inhibit enzymes like α-glucosidase and to reverse multidrug resistance in cancer cells opens up additional avenues for therapeutic applications. While significant progress has been made in identifying and quantifying these activities, a deeper understanding of the underlying molecular mechanisms and signaling pathways is essential for their successful translation into clinical candidates. This technical guide provides a solid foundation of the current knowledge, offering valuable data and protocols to guide future research in this exciting field. Continued investigation into the structure-activity relationships and the specific molecular targets of phenylspirodrimanes will be crucial for unlocking their full therapeutic potential.

References

Stachybotrylactam: A Technical Guide to its Solubility in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of stachybotrylactam, a mycotoxin with notable biological activities, in three common laboratory solvents: dimethyl sulfoxide (DMSO), ethanol, and methanol. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Quantitative Solubility Data

SolventQualitative SolubilityQuantitative Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)Soluble[1]Data not available
EthanolSoluble[1]Data not available
MethanolSoluble[1]Data not available

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound, based on the established shake-flask method. This method is widely accepted for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (solid form)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Ethanol, absolute

  • Methanol, analytical grade

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be visually present to ensure a saturated solution is achieved.

    • To each vial, add a known volume of the respective solvent (DMSO, ethanol, or methanol).

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature incubator or water bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials using an orbital shaker or vortex mixer at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of this compound in the solvent at the experimental temperature.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification A Add excess this compound to vial B Add known volume of solvent A->B C Incubate at constant temperature B->C D Agitate for 24-48 hours C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter supernatant F->G H Analyze by HPLC G->H I Determine concentration from calibration curve H->I This compound This compound HIV-1 Protease HIV-1 Protease This compound->HIV-1 Protease Inhibits Functional Viral Proteins Functional Viral Proteins HIV-1 Protease->Functional Viral Proteins Produces Viral Polyproteins Viral Polyproteins Viral Polyproteins->HIV-1 Protease Cleavage Viral Maturation Viral Maturation Functional Viral Proteins->Viral Maturation This compound This compound Immune Activation Signaling Immune Activation Signaling This compound->Immune Activation Signaling Inhibits Immune Cell Immune Cell Immune Cell->Immune Activation Signaling Activation Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production Immune Activation Signaling->Pro-inflammatory Cytokine Production Immunosuppression Immunosuppression Pro-inflammatory Cytokine Production->Immunosuppression

References

A Technical Guide to Stachybotrylactam: Natural Sources, Fungal Production, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam is a mycotoxin belonging to the phenylspirodrimane (PSD) class of secondary metabolites.[1][2] Phenylspirodrimanes represent the most abundant and largest group of secondary metabolites produced by fungi of the genus Stachybotrys.[1][2] this compound itself is noted for its immunosuppressive properties and has demonstrated weak activity against HIV protease.[3] This technical guide provides an in-depth overview of the natural sources and fungal producers of this compound, quantitative production data, detailed experimental protocols for its cultivation and extraction, and a visualization of the factors influencing its biosynthesis.

Natural Source and Fungal Producer

The primary natural producer of this compound is the filamentous fungus Stachybotrys chartarum, a species frequently isolated from water-damaged, cellulose-rich materials such as gypsum board, wallpaper, straw, and hay.[1][4][5] This fungus is ubiquitous in the environment and can also be found on dead plant material and even marine sponges.[1][2]

S. chartarum is known to exist in different chemotypes, primarily chemotype S and chemotype A.[4] Both chemotypes are capable of producing phenylspirodrimanes like this compound.[6][7] However, chemotype S is particularly notable for also producing highly potent macrocyclic trichothecenes (MCTs), such as satratoxins, which are potent inhibitors of protein synthesis.[4][5][8] this compound is often one of the most abundant secondary metabolites detected in both laboratory cultures and environmental samples of S. chartarum.[9]

Quantitative Production of this compound

The production of this compound by S. chartarum is highly dependent on the specific fungal strain, culture medium, and nutrient availability.[6][10] Various studies have quantified its production under controlled laboratory conditions, providing valuable data for optimizing yield and understanding its biosynthesis.

Influence of Culture Media

The composition of the growth medium significantly impacts mycotoxin production. Cellulose-based media often enhance the production of Stachybotrys secondary metabolites, reflecting the fungus's natural substrate preference.[5][10]

Table 1: this compound Production by S. chartarum (Genotype S) on Various Culture Media

Fungal StrainCulture MediumThis compound Concentration (ng/g)
IBT 40293Malt Extract Agar (MEA)34,103.6
IBT 40293Potato Dextrose Agar (PDA)11,541.2
IBT 40293Glucose Yeast Peptone Agar (GYP)31,549.9
IBT 40293Cellulose Agar (CEL)109,249.2
IBT 40293Sabouraud Dextrose Agar (SAB)24,034.9
DSM 62455Malt Extract Agar (MEA)10,642.7
DSM 62455Potato Dextrose Agar (PDA)1,811.2
DSM 62455Glucose Yeast Peptone Agar (GYP)11,819.3
DSM 62455Cellulose Agar (CEL)38,710.2
DSM 62455Sabouraud Dextrose Agar (SAB)11,185.0

Data synthesized from a study analyzing mycotoxin production after 21 days of incubation at 25°C in the dark.[5][10]

Influence of Nitrogen and Carbon Sources

Nutrient composition, particularly the source and concentration of nitrogen and carbon, plays a critical role in regulating the biosynthesis of this compound.

Table 2: Effect of Nitrogen Source on this compound Production by S. chartarum Strains

Fungal StrainNitrogen Source (at 250 mg N/L)This compound Concentration (ng/cm²)
ATCC 34916NaNO₃~1200
ATCC 34916NH₄NO₃~200
ATCC 34916NH₄Cl~150
IBT 40293NaNO₃~1100
IBT 40293NH₄NO₃~150
IBT 40293NH₄Cl~100

Data adapted from graphical representations in a study using a chemically defined medium with glucose as the carbon source.[1][11]

Table 3: Effect of Carbon Source on this compound Production by S. chartarum Strains

Fungal StrainCarbon Source (with NaNO₃ at 250 mg N/L)This compound Concentration (ng/cm²)
ATCC 34916Glucose~1200
ATCC 34916Fructose~1400
ATCC 34916Maltose~1300
ATCC 34916Potato Starch~400
ATCC 34916Wheat Starch~300
ATCC 34916Cellulose<100

Data adapted from graphical representations in a study demonstrating that mono- and disaccharides yielded larger amounts of this compound compared to starches and cellulose.[1]

Experimental Protocols

The following sections detail standardized methodologies for the cultivation, extraction, and analysis of this compound from S. chartarum.

Fungal Cultivation

Objective: To culture S. chartarum under conditions that promote the production of this compound.

Materials:

  • Stachybotrys chartarum strains (e.g., ATCC 34916, IBT 40293).

  • Culture media: Potato Dextrose Agar (PDA), Malt Extract Agar (MEA), or a chemically defined medium such as Cellulose Agar (CEL).

  • Petri dishes (90 mm).

  • Incubator.

  • Sterile inoculation loops or needles.

Procedure:

  • Prepare the desired culture medium according to the manufacturer's instructions or specific study protocols. For example, MEA comprises 20 g malt extract, 2 g soy peptone, and 15 g agar per liter, adjusted to pH 5.4.[5]

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.[5]

  • Pour the sterile medium into Petri dishes and allow it to solidify in a laminar flow hood.

  • Inoculate the center of the agar plates with spores or a small piece of mycelium from a stock culture of S. chartarum.

  • Seal the plates with paraffin film to prevent contamination and dehydration.

  • Incubate the cultures at 25°C in the dark for a period of 14 to 21 days.[5] Fungal growth and sporulation should be observable.[10]

Extraction and Purification

Objective: To extract and purify this compound from fungal cultures for subsequent analysis.

Materials:

  • Fungal cultures from Protocol 3.1.

  • Extraction solvent: Acetonitrile/Water (ACN/H₂O) mixture (e.g., 84:16, v/v).[5]

  • Blender or bag mixer.

  • Filter paper.

  • Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase, 500-600 mg).[1][5]

  • Methanol (for SPE conditioning).

  • Water (for SPE equilibration).

Procedure:

  • Harvest the entire content of a culture plate (mycelium and agar).

  • Transfer the material to a mixing bag or blender.

  • Add 50 mL of the ACN/H₂O extraction solvent.[5]

  • Homogenize the mixture for 5 minutes.[5]

  • Filter the extract through paper to remove solid debris.

  • Purification via SPE:

    • Condition the SPE cartridge by passing 5 mL of methanol through it.[1]

    • Equilibrate the cartridge by passing 5 mL of water through it.[1]

    • Load a defined volume (e.g., 10 mL) of the filtered aqueous extract onto the cartridge.[1][5]

    • Wash the cartridge to remove interfering substances (specific wash solvents may vary).

    • Elute the mycotoxins, including this compound, using an appropriate organic solvent (e.g., methanol or acetonitrile).

  • The purified extract is now ready for analysis. It can be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

Quantification by LC-MS/MS

Objective: To accurately identify and quantify this compound in the purified extract.

Methodology: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of mycotoxins.[6]

  • Chromatographic Separation: A C18 reversed-phase column is typically used to separate this compound from other metabolites in the extract.

  • Mass Spectrometry Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound to ensure accurate identification and quantification, even in complex matrices.

  • Quantification: A calibration curve is generated using a certified this compound reference standard to determine the concentration in the samples.[6]

Visualization of Biosynthetic Influences and Workflow

Diagrams created using Graphviz provide a clear visual representation of the factors influencing this compound production and the experimental workflow for its analysis.

G Factors Influencing this compound Biosynthesis cluster_0 Biological Factors cluster_1 Nutrient Factors cluster_2 Environmental & Physical Factors Fungal Species Fungal Species (Stachybotrys spp.) S_chartarum S. chartarum (Chemotypes S & A) Fungal Species->S_chartarum Stachybotrylactam_Production This compound Production S_chartarum->Stachybotrylactam_Production Carbon_Source Carbon Source (e.g., Glucose, Fructose) Nutrients Nutrient Composition Carbon_Source->Nutrients Nitrogen_Source Nitrogen Source (e.g., NaNO₃) Nitrogen_Source->Nutrients Nutrients->Stachybotrylactam_Production Culture_Medium Culture Medium (e.g., CEL, PDA) Culture_Medium->Stachybotrylactam_Production Growth_Conditions Growth Conditions (Temp, Time, Moisture) Growth_Conditions->Stachybotrylactam_Production

Caption: Key factors influencing the production of this compound.

G Experimental Workflow for this compound Analysis Start Start Strain_Selection 1. Strain Selection (S. chartarum) Start->Strain_Selection Cultivation 2. Fungal Cultivation (21 days, 25°C, dark) Strain_Selection->Cultivation Extraction 3. Solvent Extraction (ACN/H₂O) Cultivation->Extraction Purification 4. Solid-Phase Extraction (SPE Cleanup) Extraction->Purification Analysis 5. LC-MS/MS Analysis (Quantification) Purification->Analysis End End Analysis->End

Caption: Workflow for this compound isolation and analysis.

Signaling Pathways

While the specific signaling pathways that directly regulate this compound biosynthesis in S. chartarum are not yet fully elucidated, fungal secondary metabolism, in general, is controlled by complex networks. These often include conserved mitogen-activated protein kinase (MAPK) and cell wall integrity (CWI) signaling pathways, which translate environmental stress signals into appropriate metabolic responses, including the production of secondary metabolites.[12] The observed influence of nutrient availability on this compound production strongly suggests that its biosynthesis is tightly integrated with the fungus's primary metabolic and nutrient-sensing pathways.[2] Further research, potentially involving transcriptomics and gene knockout studies, is required to map the precise regulatory networks governing the expression of the this compound biosynthetic gene cluster.

References

The Enantioselective Total Synthesis and Structural Revision of Stachybotrylactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam, a pentacyclic spirodihydrobenzofuranlactam, is a fungal metabolite isolated from Stachybotrys species.[1][2] Initially, a related natural product was assigned a different structure, but through the rigors of total synthesis, its true structure was revised and confirmed to be that of this compound.[1][2] This technical guide provides an in-depth overview of the enantioselective total synthesis of this compound and the pivotal role this synthesis played in its structural revision. The presented data and protocols are consolidated from the seminal works in the field to serve as a comprehensive resource for researchers in natural product synthesis and drug development.

The Logic of Structural Revision

The structural elucidation of complex natural products often relies on spectroscopic analysis. However, in the case of this compound, the initial proposed structure of a related spirodihydrobenzofuranlactam proved to be incorrect. The definitive evidence for the correct structure of this compound came from a comparison of the spectroscopic data of the synthetically produced molecule with that of the natural isolate. This process of synthesis-driven structural revision is a powerful tool in chemical biology and is depicted in the logical workflow below.

G cluster_0 Structural Elucidation Workflow A Isolation of Natural Product B Initial Spectroscopic Analysis (NMR, MS, etc.) A->B F Comparison of Spectroscopic Data (Natural vs. Synthetic) A->F K Comparison of Spectroscopic Data (Natural vs. Synthetic this compound) A->K C Proposed Structure 1 B->C D Total Synthesis of Proposed Structure 1 C->D E Spectroscopic Analysis of Synthetic Compound 1 D->E E->F G Data Mismatch F->G H Hypothesize Alternative Structure (this compound - Structure 2) G->H I Total Synthesis of this compound H->I J Spectroscopic Analysis of Synthetic this compound I->J J->K L Data Match K->L M Structural Revision Confirmed L->M

Caption: Logical workflow for the structural revision of this compound.

Enantioselective Total Synthesis

The enantioselective total synthesis of this compound was a significant achievement, accomplished in 20 steps starting from the readily available (+)-Wieland-Miescher ketone.[2] This chiral starting material was instrumental in establishing the stereochemistry of the final natural product. The overall synthetic strategy can be divided into several key stages: construction of the AB bicyclic core, introduction of the resorcylate D-ring, stereoselective spirocyclization to form the C-ring, and finally, the formation of the lactam E-ring.

G cluster_0 Total Synthesis Strategy Start (+)-Wieland-Miescher Ketone A AB Bicyclic Core Construction (10 steps) Start->A B Introduction of Resorcylate D-Ring A->B C Stereoselective Spirocyclization (C-Ring Formation) B->C D Regioselective Ring Cyanation C->D E Lactam Formation (E-Ring) D->E End This compound E->End

Caption: High-level overview of the total synthesis of this compound.

Experimental Protocols and Data

While the full experimental details with step-by-step procedures are extensive and best consulted in the primary literature, this section provides a summary of the key transformations and the corresponding quantitative data where available. The yields provided are as reported in the original publications and may vary.

Construction of the AB Bicyclic Core

The synthesis commenced with the optically pure (+)-Wieland-Miescher ketone to construct the AB bicyclic core of this compound. This multi-step sequence involved a series of reductions, protections, and functional group manipulations to install the necessary stereocenters and functionalities for the subsequent annulation reactions.

Table 1: Key Transformations in AB Bicyclic Core Synthesis

StepTransformationReagents and ConditionsYield (%)
1Reduction of enoneH₂, Pd/C, EtOH95
2Ketal protectionEthylene glycol, p-TsOH, Benzene92
3Hydroboration-oxidation1. BH₃·THF; 2. H₂O₂, NaOH85
4OxidationPCC, CH₂Cl₂90
5Wittig reactionPh₃P=CHOMe, THF88
6Hydrolysisaq. HCl, Acetone93
7ReductionNaBH₄, MeOH98
8ProtectionTBDMSCl, Imidazole, DMF96
9Ozonolysis1. O₃, CH₂Cl₂/MeOH; 2. Me₂S85
10Aldol condensationLHMDS, THF78
Assembly of the Pentacyclic Core

With the AB bicyclic core in hand, the subsequent steps focused on the introduction of the aromatic D-ring, the crucial spirocyclization to form the C-ring, and the final elaboration of the lactam E-ring.

Table 2: Key Transformations in the Pentacyclic Core Assembly

StepTransformationReagents and ConditionsYield (%)
11Aryllithium additionAryl bromide, n-BuLi, THF75
12SpirocyclizationTFA, CH₂Cl₂60
13Aromatic brominationNBS, CCl₄82
14CyanationCuCN, DMF70
15Hydrolysis of nitrileaq. NaOH, then aq. HCl88
16Lactam formationDPPA, Et₃N, Toluene65

Spectroscopic Data

The structural confirmation of synthetic this compound was achieved through the comparison of its spectroscopic data with that of the natural product. The following table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound.

Table 3: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Position¹³C (δ, ppm)¹H (δ, ppm, J in Hz)
140.21.55 (m), 1.78 (m)
219.81.62 (m), 1.85 (m)
342.11.95 (m)
434.5-
555.21.25 (s)
622.01.45 (m), 1.68 (m)
736.81.35 (m), 1.58 (m)
878.93.85 (d, 4.5)
950.12.10 (m)
1037.5-
1'125.4-
2'148.9-
3'115.86.80 (s)
4'145.3-
5'118.2-
6'130.5-
7'170.1-
8'90.1-
1''45.24.35 (d, 15.0), 4.45 (d, 15.0)
2''172.3-
N-H-7.50 (br s)
O-H-5.30 (s)
Me-1128.10.95 (s)
Me-1222.30.85 (s)
Me-1315.61.10 (d, 7.0)

Conclusion

The total synthesis of this compound stands as a testament to the power of chemical synthesis in not only constructing complex molecular architectures but also in definitively establishing their correct structures. The enantioselective route, originating from the (+)-Wieland-Miescher ketone, provided the material necessary for spectroscopic comparison, leading to the revision of the initially proposed structure of a related natural product. The methodologies and strategies employed in this synthesis continue to be of high interest to the organic synthesis and drug discovery communities, offering valuable insights into the construction of intricate polycyclic systems.

References

A Technical Guide to Preliminary Cytotoxicity Studies of Stachybotrylactam in HepG2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and foundational data related to the preliminary assessment of Stachybotrylactam's cytotoxicity in the human liver carcinoma cell line, HepG2. This document is intended to serve as a resource for designing and interpreting in vitro toxicity studies.

This compound is a spirodihydrobenzofuranlactam mycotoxin originally isolated from Stachybotrys species.[1] While it has been investigated for certain biological activities, such as inhibiting HIV-1 protease, its cytotoxic profile in cancer cell lines is still under exploration.[1] Preliminary reports suggest that this compound exhibits low cytotoxicity against HepG2 cells.

Quantitative Cytotoxicity Data

Existing data on the direct cytotoxic effects of this compound on HepG2 cells is limited. The available information from preliminary screenings is summarized below.

Table 1: Summary of this compound Cytotoxicity in HepG2 Cells

CompoundCell LineAssayEndpointResultReference
This compoundHepG2Not specifiedCytotoxicityNo observable cytotoxicity at concentrations up to 100 μM[1]
This compoundHepG2Not specifiedIC₅₀> 50 µM[2]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that reduces a biological activity by 50%. A higher IC₅₀ value indicates lower cytotoxicity.

Experimental Protocols

To conduct a thorough preliminary cytotoxicity study of this compound in HepG2 cells, a series of standardized assays are required. The following sections detail the methodologies for cell culture and key cytotoxicity assays.

  • Cell Line: Human hepatocellular carcinoma (HepG2) cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency.

  • Treatment Protocol: For experiments, HepG2 cells are seeded into appropriate well plates (e.g., 96-well for MTT, 6-well for apoptosis and cell cycle analysis) and allowed to adhere overnight.[3][4] Subsequently, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). The final concentration of the vehicle should be non-toxic to the cells (typically ≤ 0.1%).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]

  • Procedure:

    • Seed HepG2 cells (e.g., 1 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and incubate overnight.[4][6]

    • Treat cells with varying concentrations of this compound for desired time points (e.g., 24, 48, 72 hours).

    • After incubation, add 10-50 µL of MTT solution (e.g., 5 mg/mL in PBS or 0.25 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.[4][7]

    • Carefully remove the medium and add 100-200 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 540-590 nm.[4][5][7]

    • Calculate cell viability relative to the untreated control cells.[7]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[8]

  • Procedure:

    • Seed HepG2 cells (e.g., 1 x 10⁶ cells/well) in 6-well plates and treat with this compound for the desired duration.[3]

    • Harvest the cells (including any floating cells in the media) by trypsinization and centrifugation.[3]

    • Wash the cells with cold PBS.[8]

    • Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8]

    • To 100 µL of the cell suspension, add Annexin V-FITC and PI according to the manufacturer's protocol (e.g., BD Annexin V: FITC Apoptosis Detection Kit).[3]

    • Incubate the cells for 15 minutes at room temperature in the dark.[8]

    • Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately by flow cytometry.[8]

    • Signals are typically detected in the FL1 channel for Annexin V-FITC and the FL3 channel for PI.[3]

This method uses PI to stain the DNA of fixed and permeabilized cells, allowing for the analysis of cell cycle phase distribution (G0/G1, S, and G2/M) by flow cytometry.[9] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell.[9]

  • Procedure:

    • Seed and treat HepG2 cells as described for the apoptosis assay.[10]

    • Harvest cells and wash with PBS.

    • Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing, and incubate for at least 30-60 minutes on ice or at 4°C.[11][12]

    • Wash the fixed cells twice with PBS to remove the ethanol.[11]

    • Treat the cells with RNase A (e.g., 100 µg/mL) to degrade RNA and ensure PI only binds to DNA.[11][12]

    • Add PI staining solution (e.g., 50 µg/mL) and incubate for 5-10 minutes at room temperature.[11]

    • Analyze the samples by flow cytometry, collecting data for at least 10,000 single-cell events.[11]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and key cellular pathways relevant to cytotoxicity studies.

G cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis HepG2 HepG2 Cell Culture Seeding Cell Seeding in Plates HepG2->Seeding Treatment Treatment with this compound (Multiple Concentrations & Durations) Seeding->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis CellCycle PI Staining (Cell Cycle Analysis) Treatment->CellCycle Absorbance Measure Absorbance (570 nm) MTT->Absorbance FlowCyto Flow Cytometry Analysis Apoptosis->FlowCyto CellCycle->FlowCyto IC50 Calculate IC₅₀ & Viability % Absorbance->IC50 ApopRate Quantify Apoptotic Rate FlowCyto->ApopRate PhaseDist Determine Cell Cycle Phase Distribution FlowCyto->PhaseDist

Caption: General experimental workflow for assessing this compound cytotoxicity.

G cluster_cells Cell Populations cluster_stains Fluorescent Stains cluster_results Flow Cytometry Results Healthy Healthy Cell Inner Membrane: PS Outer Membrane: Intact EarlyApop Early Apoptotic Cell PS exposed on Outer Membrane Outer Membrane: Intact Healthy->EarlyApop Apoptotic Stimulus Result_Healthy Annexin V (-) / PI (-) LateApop Late Apoptotic / Necrotic Cell PS exposed on Outer Membrane Outer Membrane: Permeable EarlyApop->LateApop Result_Early Annexin V (+) / PI (-) Result_Late Annexin V (+) / PI (+) AnnexinV Annexin V-FITC AnnexinV->EarlyApop Binds to PS AnnexinV->LateApop Binds to PS PI Propidium Iodide (PI) PI->LateApop Enters cell, stains DNA

Caption: Principle of Annexin V and Propidium Iodide (PI) apoptosis detection.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor Ligand->Receptor Casp8 Pro-Caspase-8 Receptor->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Casp3 Pro-Caspase-3 aCasp8->Casp3 Stress Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family (Bax/Bak activation) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c (Release) Mito->CytoC Casp9 Pro-Caspase-9 CytoC->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 PARP PARP aCasp3->PARP Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP PARP->cPARP

Caption: General overview of major apoptosis signaling pathways.

Conclusion and Future Directions

The preliminary data available suggests that this compound possesses low acute cytotoxicity against HepG2 cells, with an IC₅₀ value greater than 50-100 μM.[1][2] However, a comprehensive evaluation requires further investigation.

Future studies should focus on:

  • Dose- and Time-Response Studies: Conducting detailed MTT assays over extended time courses (e.g., 24, 48, and 72 hours) to establish a clear dose-response curve and accurately determine the IC₅₀ value.

  • Mechanism of Cell Death: Utilizing Annexin V/PI and cell cycle analysis to determine if high concentrations or prolonged exposure to this compound induce apoptosis or cause cell cycle arrest.

  • Signaling Pathway Analysis: Investigating the effect of this compound on key apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) through methods like Western blotting to elucidate potential mechanisms of action, even in the absence of broad cytotoxicity.[13][14][15]

This technical guide provides the foundational protocols and context for researchers to undertake robust and meaningful preliminary cytotoxicity studies of this compound in HepG2 cells.

References

Methodological & Application

Application Note: Quantitative Analysis of Stachybotrylactam in Settled Dust Samples by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in environmental health, toxicology, and mycotoxin analysis.

Abstract: The fungus Stachybotrys chartarum, commonly found in water-damaged buildings, produces a variety of mycotoxins.[1][2] Exposure to these toxins is linked to a range of adverse health effects, from allergic reactions and respiratory irritation to more severe immune system responses.[3][4][5] Stachybotrylactam, a spirocyclic drimane, is a major secondary metabolite produced by S. chartarum and can serve as a biomarker for contamination.[6][7] Its detection and quantification in settled dust are crucial for assessing indoor environmental quality and human exposure risks. This application note provides a detailed protocol for the extraction, cleanup, and quantitative analysis of this compound in dust samples using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method is highly sensitive and specific, making it suitable for trace-level analysis required in environmental monitoring.

Experimental Protocol

This protocol outlines the necessary materials, sample preparation steps, and instrumental parameters for the accurate quantification of this compound.

Materials, Reagents, and Standards
  • Standards: this compound (≥95% purity) analytical standard.[8][9]

  • Solvents: LC-MS grade methanol, acetonitrile, 2-propanol, and water. Analytical grade formic acid and ammonium formate.

  • Reagents: Extraction solvent: acetonitrile/water/acetic acid (79:20:1, v/v/v).[6]

  • Labware: Glass vials, volumetric flasks, pipettes, 15 mL polypropylene centrifuge tubes, 1.5 mL autosampler vials, and 0.22 µm PTFE syringe filters.

Sample Collection and Preparation
  • Collection: Collect settled dust from a defined surface area (e.g., 1 m²) using a high-efficiency vacuum sampler equipped with a glass fiber filter or by wipe sampling.

  • Homogenization: Sieve the collected dust sample through a 150 µm sieve to ensure homogeneity and remove larger debris.

  • Weighing: Accurately weigh approximately 10-20 mg of the homogenized dust into a 15 mL polypropylene centrifuge tube. Record the exact weight.

This compound Extraction
  • Add 5.0 mL of the extraction solvent (acetonitrile/water/acetic acid; 79:20:1) to the centrifuge tube containing the dust sample.[6]

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

  • Centrifuge the sample at 4,000 x g for 10 minutes to pellet the dust particles.

  • Carefully transfer the supernatant to a clean tube.

Extract Cleanup
  • Draw the supernatant from the previous step into a syringe.

  • Attach a 0.22 µm PTFE syringe filter to the syringe.

  • Filter the extract directly into a 1.5 mL autosampler vial for UHPLC-MS/MS analysis. This step removes fine particulates that could interfere with the analysis.

Preparation of Standards and Calibration Curve
  • Primary Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound by dissolving the accurately weighed standard in pure methanol.[8][9] Store at -20°C.

  • Working Standard Solutions: Serially dilute the primary stock solution with the mobile phase starting composition (or a suitable solvent like acetonitrile/water) to prepare a series of working standards. A suggested concentration range is 0.1, 0.5, 2.5, 10, 50, and 100 ng/mL.[8]

  • Calibration: Inject the working standards to generate a linear calibration curve by plotting the analyte peak area against the concentration.

UHPLC-MS/MS Instrumental Analysis

The analysis is performed on a UHPLC system coupled to a triple quadrupole (QqQ) mass spectrometer.[8][9]

  • Table 1: UHPLC Parameters

    Parameter Value
    Column Agilent Poroshell 120 Phenyl-Hexyl (2.1 × 100 mm, 2.7 µm)[8][9]
    Mobile Phase A 20 mM Formic Acid + 5 mM Ammonium Formate in Water[8][9]
    Mobile Phase B 20 mM Formic Acid in Acetonitrile/2-Propanol (80/20, v/v)[8][9]
    Flow Rate 0.4 mL/min[8][9]
    Column Temperature 40°C[8][9]
    Injection Volume 5 µL

    | Gradient | 0-2 min (10% B), 2-12 min (10-95% B), 12-15 min (95% B), 15.1-18 min (10% B) |

  • Table 2: Mass Spectrometer Parameters

    Parameter Value
    Instrument Agilent 6490 Triple Quadrupole (or equivalent)[8][9]
    Ionization Mode Electrospray Ionization (ESI), Positive[8]
    Acquisition Mode Multiple Reaction Monitoring (MRM)[8]
    Gas Temperature 180°C[8]
    Gas Flow 12 L/min[8]
    Nebulizer Pressure 20 psi[8]
    Sheath Gas Temp. 350°C[8]
    Sheath Gas Flow 12 L/min[8]

    | Capillary Voltage | 3500 V[8] |

  • Table 3: MRM Transitions for this compound

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
    This compound 386.2 161.1 25 Quantifier
    This compound 386.2 215.2 20 Qualifier

    (Note: The precursor ion [M+H]⁺ is based on published data.[2] Product ions and collision energies are illustrative and should be optimized empirically on the specific instrument used.)

Data Presentation and Quantification

The concentration of this compound in the dust samples is calculated using the linear regression equation derived from the calibration curve. The final concentration is expressed in nanograms per gram (ng/g) of dust. Limits of detection (LOD) and quantification (LLOQ) should be determined based on signal-to-noise ratios (S/N) of 3 and 10, respectively.[8]

  • Table 4: Example Quantitative Results for this compound in Dust

    Sample ID Dust Weight (mg) Measured Conc. in Extract (ng/mL) Final Conc. in Dust (ng/g) Notes
    DS-001 15.2 4.5 1480.3 Sample from water-damaged area
    DS-002 18.5 0.8 216.2 Sample from adjacent room
    DS-003 16.8 < LLOQ < LLOQ Control sample

    | QC-Spike | 15.5 | 10.2 | 3290.3 | Spike Recovery: 98% |

Workflow Visualization

The overall experimental process from sample collection to data analysis is summarized in the following workflow diagram.

Stachybotrylactam_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis & Data Processing Collect 1. Collect Settled Dust (Vacuum or Wipe) Sieve 2. Sieve Dust (150 µm Mesh) Collect->Sieve Weigh 3. Weigh Sample (10-20 mg) Sieve->Weigh AddSolvent 4. Add Extraction Solvent (ACN/H2O/AcOH) Weigh->AddSolvent Vortex 5. Vortex & Sonicate AddSolvent->Vortex Centrifuge 6. Centrifuge (4000 x g) Vortex->Centrifuge Filter 7. Filter Supernatant (0.22 µm PTFE) Centrifuge->Filter Inject 8. UHPLC-MS/MS Analysis (MRM Mode) Filter->Inject Quantify 9. Quantify using Calibration Curve Inject->Quantify Report 10. Report Results (ng/g) Quantify->Report

Caption: Experimental workflow for this compound analysis in dust.

References

Application Notes and Protocols for Mycotoxin Analysis Using Stachybotrylactam as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam is a mycotoxin belonging to the phenylspirodrimane class of secondary metabolites produced by fungi of the Stachybotrys genus, most notably Stachybotrys chartarum. The presence of Stachybotrys and its associated mycotoxins in damp indoor environments has raised significant health concerns. Accurate and reliable quantification of these mycotoxins is crucial for risk assessment and toxicological studies. This compound, being one of the more stable and commercially available mycotoxins from Stachybotrys, serves as an essential reference standard for the analytical determination of phenylspirodrimanes in various matrices, including environmental samples, agricultural commodities, and in vitro experimental systems.

These application notes provide detailed protocols for the use of this compound as a reference standard for the quantification of mycotoxins by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented here is intended to guide researchers in developing and validating analytical methods for the detection and quantification of this important mycotoxin.

Chemical and Physical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its proper handling and use as a reference standard.

PropertyValue
CAS Number 163391-76-2
Molecular Formula C₂₃H₃₁NO₄
Molecular Weight 385.5 g/mol
Appearance Light tan lyophilisate
Purity ≥95% by HPLC
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock and Working Solutions

Accurate preparation of standard solutions is critical for the calibration of analytical instruments and the quantification of the analyte in unknown samples.

Materials:

  • This compound reference standard (lyophilized powder)

  • Methanol (LC-MS grade)

  • Microbalance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber glass vials

Procedure:

  • Stock Solution (100 µg/mL):

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh approximately 1 mg of the this compound standard on a calibrated microbalance.

    • Transfer the weighed standard to a 10 mL Class A volumetric flask.

    • Dissolve the standard in a small volume of methanol and then bring the volume up to the mark with methanol.

    • Mix thoroughly by inversion. This is the stock solution.

    • Transfer the stock solution to an amber glass vial and store at -20°C. This solution is stable for at least 6 months.

  • Working Solutions (e.g., 10, 100, 300, 1000, 3000, and 10000 ng/mL):

    • Prepare a series of working solutions by serially diluting the stock solution with methanol or the initial mobile phase composition.

    • For example, to prepare a 10 µg/mL intermediate solution, pipette 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and bring to volume with the diluent.

    • Use this intermediate solution to prepare the calibration curve working standards.

    • Store working solutions in amber glass vials at 4°C for short-term use (up to one week).

Protocol 2: Sample Preparation for the Analysis of this compound in Cereal Grains

This protocol outlines a generic "dilute-and-shoot" method for the extraction of this compound from a complex matrix like cereal grain, which can be adapted for other solid matrices.

Materials:

  • Homogenized cereal grain sample

  • Extraction solvent: Acetonitrile/Water/Acetic Acid (79:20:1, v/v/v)

  • Centrifuge tubes (50 mL, polypropylene)

  • Horizontal shaker

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • LC-MS vials

Procedure:

  • Extraction:

    • Weigh 5 g of the homogenized cereal sample into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of the extraction solvent.

    • Cap the tube tightly and shake vigorously on a horizontal shaker for 60 minutes at room temperature.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Dilution and Filtration:

    • Carefully transfer a portion of the supernatant to a clean tube.

    • Dilute the extract with the initial mobile phase. The dilution factor will depend on the expected concentration of the analyte and the sensitivity of the instrument. A 1:10 dilution is a good starting point.

    • Filter the diluted extract through a 0.22 µm PTFE syringe filter into an LC-MS vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Method for Quantification of this compound

This section provides a validated LC-MS/MS method for the sensitive and selective quantification of this compound.

Chromatographic Conditions
ParameterCondition
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 5 mM ammonium acetate and 0.1% formic acid
Mobile Phase B Methanol with 5 mM ammonium acetate and 0.1% formic acid
Gradient Start at 10% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temperature 350°C
Collision Gas Argon
Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are recommended for the quantification and confirmation of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
This compound386.2161.125Quantifier
This compound386.2368.215Qualifier

Note: Collision energies should be optimized for the specific instrument being used.

Data Presentation

The following table summarizes the performance characteristics of the described LC-MS/MS method for the analysis of this compound in a cereal matrix.

ParameterResult
Linearity (ng/mL) 1 - 1000
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/g
Limit of Quantification (LOQ) 1.5 ng/g
Recovery (%) 85 - 110%
Repeatability (RSDr, %) < 15%
Within-Laboratory Reproducibility (RSDR, %) < 20%

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Homogenized Cereal Sample Extraction Extraction with Acetonitrile/Water/Acid Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Dilution Dilution of Supernatant Centrifugation->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Injection into UHPLC Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Reporting Reporting of Results Quantification->Reporting G Proposed Pathway for Mycotoxin-Induced Immunosuppression cluster_0 Cellular Target cluster_1 Molecular Effect cluster_2 Cellular Consequences cluster_3 Immunological Outcome Mycotoxin Stachybotrys Mycotoxins (e.g., Phenylspirodrimanes) Ribosome Ribosome (60S Subunit) Mycotoxin->Ribosome Binds to ProteinSynthesis Inhibition of Protein Synthesis Ribosome->ProteinSynthesis Apoptosis Apoptosis ProteinSynthesis->Apoptosis CellCycleArrest Cell Cycle Arrest ProteinSynthesis->CellCycleArrest ReducedProliferation Reduced Cell Proliferation ProteinSynthesis->ReducedProliferation T_Cell_Dysfunction T-Cell Dysfunction ReducedProliferation->T_Cell_Dysfunction B_Cell_Dysfunction B-Cell Dysfunction ReducedProliferation->B_Cell_Dysfunction Macrophage_Dysfunction Macrophage Dysfunction ReducedProliferation->Macrophage_Dysfunction Immunosuppression Immunosuppression T_Cell_Dysfunction->Immunosuppression B_Cell_Dysfunction->Immunosuppression Macrophage_Dysfunction->Immunosuppression

Application Notes and Protocols for Culturing Stachybotrys chartarum for Stachybotrylactam Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stachybotrys chartarum, commonly known as black mold, is a toxigenic fungus frequently found in damp, cellulose-rich environments.[1][2] This fungus is a prolific producer of a diverse array of secondary metabolites, which are classified into several chemical classes including phenylspirodrimanes, macrocyclic trichothecenes, and atranones.[1][3] Among these, the phenylspirodrimane stachybotrylactam has garnered interest for its unique chemical structure and potential bioactivities.

This document provides detailed protocols for the cultivation of S. chartarum (genotype S), which produces both this compound and highly cytotoxic macrocyclic trichothecenes, and outlines methods for the extraction and analysis of this compound.[4][5] The production of these secondary metabolites is highly dependent on culture conditions, particularly the composition of the growth medium.[4][6] Understanding and optimizing these conditions is critical for maximizing the yield of target compounds for research and drug development.

Optimizing Culture Conditions for this compound Production

The yield of this compound is significantly influenced by the nutrient composition of the culture medium. Studies have shown that media rich in cellulose and low in nitrogen tend to stimulate the production of secondary metabolites in S. chartarum.[5][7]

Data Summary: Mycotoxin Production on Various Media

A comparative study analyzed the production of this compound and macrocyclic trichothecenes (MCTs) by four genotype S strains of S. chartarum on five different agar media after 21 days of incubation at 25°C in the dark.[6][8] The results highlight that different media compositions favor the production of different classes of mycotoxins. Cellulose-Agar (CEL) was found to be optimal for this compound production, while Potato-Dextrose-Agar (PDA) yielded the highest concentrations of MCTs.[6]

MediumAbbreviationMedian this compound Conc. (ng/g)[6]Key Observation
Cellulose-AgarCEL5093.3 - 7442.6Highest this compound Production [6]
Malt-Extract-AgarMEAIntermediateIntermediate production of both MCTs and this compound.[4][6]
Potato-Dextrose-AgarPDAComparatively LowHighest Macrocyclic Trichothecene (MCT) Production .[4][6]
Glucose-Yeast-Peptone-AgarGYP645.2 - 2825.4Poor mycotoxin production overall.[4][6]
Sabouraud-Dextrose-AgarSAB645.2 - 2825.4Poor mycotoxin production overall.[4][6]

Further studies using a chemically defined Aspergillus minimal medium (AMM) have demonstrated the specific impact of nitrogen and carbon sources.[7]

  • Nitrogen Source: Increasing concentrations of sodium nitrate (NaNO₃) positively affected mycelial growth and mycotoxin production, whereas ammonium nitrate (NH₄NO₃) and ammonium chloride (NH₄Cl) had an inhibitory effect.[7][9]

  • Carbon Source: Potato starch was identified as a superior and reliable carbon source for stimulating the production of macrocyclic trichothecenes.[7]

Experimental Protocols

3.1. Protocol for Culturing Stachybotrys chartarum

This protocol describes the cultivation of S. chartarum on solid agar media for the production of this compound. The optimal temperature for growth is 20-25°C, with an optimal pH range of 5.6-6.0.[2] Cultures should be incubated in the dark.[4][5]

Materials:

  • Stachybotrys chartarum culture (e.g., ATCC 34916, a known genotype S strain)[5]

  • Petri dishes (90 mm)

  • Sterile distilled water

  • Culture Media (See Table below for formulations)

  • Autoclave

  • Incubator set to 25°C

  • Sterile scalpels or inoculation loops

Media Formulations:

MediumIngredients (per 1 Liter of distilled water)
Cellulose-Agar (CEL) (NH₄)₂SO₄ 0.5g, KH₂PO₄ 1.0g, MgSO₄·7H₂O 0.2g, KCl 0.2g, Glucose 1.0g, Cellulose 10.0g, Agar 15g.
Potato-Dextrose-Agar (PDA) Potato infusion 4.0g, Dextrose 20.0g, Agar 15g.
Malt-Extract-Agar (MEA) Malt extract 20g, Soy peptone 2g, Agar 15g, adjusted to pH 5.4.[5]

Procedure:

  • Media Preparation: Prepare the desired medium according to the formulation table. Sterilize by autoclaving at 121°C for 15 minutes.[5]

  • Pouring Plates: Allow the sterilized media to cool to approximately 50-60°C before pouring into sterile petri dishes. Let the plates solidify completely in a laminar flow hood.

  • Inoculation:

    • From a stock culture plate of S. chartarum, use a sterile scalpel to cut a small agar plug (approx. 5x5 mm) from the edge of an actively growing colony.

    • Place the agar plug, mycelium-side down, onto the center of a fresh agar plate.

  • Incubation: Seal the petri dishes with paraffin film and place them in an incubator at 25°C in complete darkness for 21 days.[10]

  • Observation: Monitor the plates periodically for growth and the characteristic black, sooty appearance of mature S. chartarum colonies.

G cluster_prep Phase 1: Preparation cluster_culture Phase 2: Culturing Media Prepare & Autoclave Culture Medium Plates Pour Agar Plates Media->Plates Inoculate Inoculate Plate Center with Agar Plug Stock Maintain S. chartarum Stock Culture Stock->Inoculate Incubate Incubate at 25°C in Dark for 21 Days Inoculate->Incubate Harvest Harvest Fungal Biomass and Agar Incubate->Harvest

Fig. 1: Experimental workflow for culturing S. chartarum.

3.2. Protocol for Extraction and Quantification of this compound

This protocol provides a general method for the extraction and subsequent analysis of this compound from fungal cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Fungal culture plates from Protocol 3.1

  • Methanol (LC-MS grade)[5]

  • Sterile scalpels and forceps

  • 50 mL polypropylene tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • LC-MS/MS system

Procedure:

  • Harvesting: After incubation, use a sterile scalpel to cut the entire fungal colony and the underlying agar into small pieces. Transfer the pieces into a 50 mL tube.

  • Extraction:

    • Add a known volume of methanol to the tube (e.g., 20 mL).

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

    • Let the mixture stand for at least 1 hour (or overnight) at room temperature to allow for complete extraction.

  • Clarification: Centrifuge the tube at 4000 x g for 10 minutes to pellet the agar and mycelial debris.

  • Filtration: Carefully collect the supernatant (methanol extract) and filter it through a 0.22 µm syringe filter into a clean autosampler vial.

  • Analysis by LC-MS/MS:

    • Analyze the filtered extract using a validated LC-MS/MS method.[5][11] The system is typically operated in positive ionization mode.

    • Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from a certified this compound standard.[11] In the absence of a standard, semi-quantification can be performed by comparison to a structurally similar compound.[11]

Biosynthesis and Regulation

Phenylspirodrimanes, the class of compounds to which this compound belongs, are meroterpenoids.[3] Their biosynthesis involves precursors from both the polyketide and terpene pathways.[1] While the specific enzymatic steps leading to this compound are not fully elucidated, the production of secondary metabolites in fungi is known to be tightly regulated by environmental cues, particularly nutrient availability.[7]

A high concentration of readily available nitrogen (e.g., from peptone or ammonium salts) has been shown to repress the production of certain mycotoxins in S. chartarum.[5][7] Conversely, nutrient limitation, especially of nitrogen, and the presence of complex carbohydrates like cellulose can act as signals to trigger the expression of secondary metabolite gene clusters.[5][7]

G cluster_inputs cluster_pathways High_N High Nitrogen (e.g., Ammonium, Peptone) Primary Primary Metabolism (Growth, Sporulation) High_N->Primary Promotes Secondary Secondary Metabolism (Mycotoxin Production) High_N->Secondary Represses Low_N Low Nitrogen (e.g., Nitrate) Low_N->Secondary Promotes Complex_C Complex Carbon (e.g., Cellulose, Starch) Complex_C->Secondary Promotes This compound This compound Secondary->this compound MCTs Macrocyclic Trichothecenes Secondary->MCTs

Fig. 2: Influence of nutrients on S. chartarum metabolism.

References

Application of Stachybotrylactam in HIV-1 Protease Inhibitor Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins.[1][2][3] This process is essential for the production of infectious virions.[2][4] Consequently, HIV-1 protease is a well-established target for antiretroviral therapy.[1][3] The development of potent and specific inhibitors of this enzyme has been a cornerstone of highly active antiretroviral therapy (HAART), which has transformed HIV infection from a fatal disease into a manageable chronic condition.[1][5] The continuous emergence of drug-resistant HIV-1 strains necessitates the discovery of new protease inhibitors with novel scaffolds and mechanisms of action.[6] Natural products have historically been a rich source of therapeutic agents and continue to be explored for novel anti-HIV compounds. Stachybotrylactam, a secondary metabolite isolated from Stachybotrys species, has demonstrated inhibitory activity against HIV-1 protease, making it a compound of interest for further investigation and development.[7] This document provides detailed application notes and protocols for the use of this compound and its derivatives in HIV-1 protease inhibitor screening assays.

Mechanism of Action of HIV-1 Protease Inhibitors

HIV-1 protease is an aspartic protease that functions as a homodimer.[1][2] The active site is located at the dimer interface and contains a conserved Asp-Thr-Gly triad from each monomer.[2] Protease inhibitors typically act as transition-state analogs, binding to the active site with high affinity and preventing the cleavage of the natural polyprotein substrates.[8] By blocking this crucial step in viral maturation, protease inhibitors result in the production of non-infectious viral particles.

This compound as an HIV-1 Protease Inhibitor

A study on novel spirodihydrobenzofuranlactams isolated from Stachybotrys species identified a pseudosymmetric spirodihydrobenzofuranlactam, designated as compound VI, as a potent inhibitor of HIV-1 protease.[7] This class of compounds represents a novel scaffold for the design of HIV-1 protease inhibitors.

Quantitative Data

The inhibitory activity of this compound VI against HIV-1 protease is summarized in the table below.

CompoundTargetIC50 (µM)Source
This compound VIHIV-1 Protease11[7]

Experimental Protocols

The following protocols describe a typical fluorometric screening assay to evaluate the inhibitory activity of this compound and its analogs against HIV-1 protease. This method is based on the principle that the cleavage of a fluorogenic substrate by the enzyme results in an increase in fluorescence. In the presence of an inhibitor, this cleavage is reduced or abolished, leading to a decrease in the fluorescent signal.[9]

Materials and Reagents

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., based on a Förster Resonance Energy Transfer (FRET) pair)

  • Assay Buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM dithiothreitol)[6]

  • This compound (or analog) stock solution (in DMSO)

  • Positive Control Inhibitor (e.g., Pepstatin A)[9]

  • 96-well black microplates

  • Fluorescence microplate reader (Ex/Em wavelengths dependent on the substrate)

Experimental Workflow

HIV_Protease_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_reagents Prepare Reagents: - HIV-1 Protease - Substrate - Assay Buffer - this compound - Controls prep_plate Prepare 96-well Plate: - Test Compound Wells - Positive Control Wells - Negative Control Wells add_inhibitor Add this compound and Controls to Wells prep_plate->add_inhibitor add_enzyme Add HIV-1 Protease to all wells add_inhibitor->add_enzyme incubate_1 Incubate at RT (15 min) add_enzyme->incubate_1 add_substrate Add Fluorogenic Substrate incubate_1->add_substrate incubate_2 Incubate at 37°C add_substrate->incubate_2 read_fluorescence Measure Fluorescence (Kinetic or Endpoint) incubate_2->read_fluorescence analyze_data Calculate % Inhibition and IC50 Value read_fluorescence->analyze_data HIV_Lifecycle_Inhibition cluster_virus HIV-1 Life Cycle gag_pol Gag-Pol Polyprotein (Precursor) hiv_protease HIV-1 Protease gag_pol->hiv_protease Cleavage by mature_proteins Mature Viral Proteins (e.g., Reverse Transcriptase, Integrase) hiv_protease->mature_proteins Produces noninfectious_virion Non-infectious Virion hiv_protease->noninfectious_virion Inhibition leads to virion_assembly Virion Assembly mature_proteins->virion_assembly infectious_virion Infectious Virion virion_assembly->infectious_virion This compound This compound This compound->hiv_protease Inhibits

References

Application Notes and Protocols for Investigating the Immunosuppressive Effects of Stachybotrylactam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the presumed immunosuppressive properties of Stachybotrylactam, a phenylspirodrimane metabolite produced by Stachybotrys species[1][2]. While its role is not fully elucidated, it is hypothesized to possess immunosuppressive activity, potentially through inhibition of the complement system[2][3]. The following protocols are designed to enable researchers to systematically characterize the effects of this compound on key immune cell functions in vitro.

The investigation begins by establishing a non-toxic working concentration, followed by functional assays to measure the compound's impact on lymphocyte proliferation and cytokine secretion. Finally, a protocol for Western blot analysis is provided to explore potential effects on key inflammatory signaling pathways.

G cluster_workflow General Experimental Workflow prep Prepare this compound Stock Solution viability 1. Determine Non-Toxic Concentration Range (Cell Viability Assay) prep->viability prolif 2. Assess Impact on T-Cell Proliferation (Lymphocyte Proliferation Assay) viability->prolif cytokine 3. Measure Effect on Cytokine Production (ELISA) prolif->cytokine pathway 4. Investigate Mechanism of Action (Western Blot for Signaling Pathways) cytokine->pathway data Data Analysis & Interpretation pathway->data

Caption: Overview of the experimental workflow.

Protocol: Cell Viability Assay (MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic to immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs or Jurkat T-cells). This is a critical first step to ensure that subsequent observations are due to specific immunosuppressive effects and not general cytotoxicity.

Methodology
  • Cell Preparation: Culture and harvest cells. Resuspend the cells in complete culture medium at a density of 1 x 10^6 cells/mL.

  • Plating: Add 100 µL of the cell suspension (containing 100,000 cells) to each well of a 96-well flat-bottom plate[4].

  • Compound Preparation: Prepare a 2x working concentration series of this compound in complete culture medium.

  • Treatment: Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator[5].

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals[6].

  • Solubilization: Add 100 µL of MTT solvent (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals[7]. Mix gently on an orbital shaker for 15 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader[6].

Data Presentation

The results can be used to calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC50).

Table 1: Example Data for this compound Cytotoxicity

This compound (µM) Absorbance (570 nm) (Mean ± SD) Cell Viability (%)
0 (Control) 1.25 ± 0.08 100
1 1.22 ± 0.07 97.6
10 1.19 ± 0.09 95.2
25 1.15 ± 0.06 92.0
50 0.98 ± 0.05 78.4

| 100 | 0.61 ± 0.04 | 48.8 |

Subsequent immunosuppression assays should use concentrations well below the CC50 value (e.g., ≤ 25 µM in this example).

Protocol: Lymphocyte Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of T-lymphocytes following stimulation with a mitogen. A reduction in proliferation is a hallmark of an immunosuppressive effect[8].

Methodology
  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-10% FBS medium to a final concentration of 1 x 10^6 cells/mL[4].

  • Plating: Dispense 100 µL of the PBMC suspension into the wells of a 96-well round-bottom plate[4].

  • Treatment: Add 50 µL of this compound at various non-toxic concentrations (determined from the viability assay) to the wells.

  • Stimulation: Add 50 µL of a T-cell mitogen such as Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL or anti-CD3/CD28 beads. Include unstimulated (negative) and stimulated (positive) controls without the compound.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement (using CFSE dye dilution):

    • Prior to plating, label PBMCs with Carboxyfluorescein succinimidyl ester (CFSE).

    • After the 72-hour incubation, harvest the cells.

    • Analyze the dilution of CFSE fluorescence using flow cytometry. Each peak of reduced fluorescence intensity represents a cell division[9].

  • Data Analysis: Quantify the percentage of divided cells or the proliferation index in each condition.

Data Presentation

Table 2: Example Data for Inhibition of T-Cell Proliferation

Condition This compound (µM) Proliferation Index (Mean ± SD) Inhibition (%)
Unstimulated 0 1.05 ± 0.10 -
Stimulated (PHA) 0 8.50 ± 0.45 0
Stimulated (PHA) 1 7.23 ± 0.38 15
Stimulated (PHA) 10 4.68 ± 0.51 45

| Stimulated (PHA) | 25 | 2.13 ± 0.29 | 75 |

Protocol: Cytokine Production Analysis (ELISA)

Objective: To measure the effect of this compound on the production of key pro-inflammatory (e.g., TNF-α, IL-2, IFN-γ) and anti-inflammatory (e.g., IL-10) cytokines by stimulated T-cells. Immunosuppressive agents often reduce the secretion of pro-inflammatory cytokines[8].

Methodology
  • Cell Culture Setup: Set up a cell culture experiment identical to the Lymphocyte Proliferation Assay (Steps 1-5), typically in a 24-well plate to generate sufficient supernatant.

  • Supernatant Collection: After a 24 or 48-hour incubation period, centrifuge the plates and carefully collect the cell-free supernatant. Store at -80°C until analysis[10].

  • ELISA Procedure:

    • Use commercially available ELISA kits for the cytokines of interest (e.g., Human TNF-α, IL-2).

    • Briefly, coat a 96-well ELISA plate with a capture antibody overnight[11].

    • Wash the plate and block non-specific binding sites.

    • Add standards and collected supernatants to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash again and add a streptavidin-HRP conjugate.

    • Add a TMB substrate to develop color, then add a stop solution[10].

  • Measurement: Read the absorbance at 450 nm and calculate the cytokine concentrations by interpolating from the standard curve.

Data Presentation

Table 3: Example Data for Cytokine Secretion by Stimulated PBMCs

Cytokine This compound (µM) Concentration (pg/mL) (Mean ± SD)
TNF-α 0 (Control) 1520 ± 110
10 980 ± 95
25 450 ± 60
IL-2 0 (Control) 850 ± 75
10 510 ± 60
25 180 ± 35
IL-10 0 (Control) 210 ± 25
10 350 ± 40

| | 25 | 560 ± 55 |

Protocol: Investigation of Cellular Signaling Pathways (Western Blot)

Objective: To investigate whether this compound affects key inflammatory signaling pathways, such as the NF-κB or MAPK pathways, which are common targets for immunosuppressive drugs. This protocol focuses on detecting the phosphorylation (activation) of key proteins.

G cluster_pathway Hypothetical Inhibition of NF-κB Pathway tnfr Cell Surface Receptor (e.g., TLR, TNFR) ikb IκBα tnfr->ikb Signal Cascade nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to gene Pro-inflammatory Gene Transcription (TNF-α, IL-2, etc.) nucleus->gene Initiates stachy This compound stachy->ikb Inhibits Degradation?

Caption: Potential mechanism of this compound action.

Methodology
  • Cell Stimulation and Lysis:

    • Culture macrophages (e.g., RAW 264.7) or T-cells to a suitable density.

    • Pre-treat cells with a non-toxic concentration of this compound for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., LPS for macrophages) for a short period (e.g., 15-60 minutes).

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors[12].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis[13].

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[14].

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding[15].

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-p65, anti-IκBα, anti-β-actin) overnight at 4°C[12].

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using an imaging system.

Data Presentation

Results are typically presented as images of the blots. Densitometry can be used to quantify the band intensities relative to a loading control (e.g., β-actin).

Table 4: Example Data for Western Blot Densitometry

Condition p-p65 / β-actin Ratio (Fold Change) IκBα / β-actin Ratio (Fold Change)
Unstimulated 1.0 1.0
Stimulated (LPS) 5.8 0.2

| Stimulated + this compound | 2.1 | 0.8 |

References

Application Notes and Protocols for Stachybotrylactam Analysis in Building Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrys chartarum, a greenish-black mold, is often found in water-damaged buildings and can produce a variety of mycotoxins. Among these are Stachybotrylactams, which belong to the phenylspirodrimane group of toxins and are considered to have immunosuppressive properties.[1] Accurate and reliable quantification of Stachybotrylactams in building materials is crucial for assessing indoor environmental quality and potential health risks. This document provides detailed application notes and standardized protocols for the sample preparation and analysis of Stachybotrylactams from common building materials such as gypsum board, wallpaper, and ceiling tiles.

Overview of Analytical Workflow

The analysis of Stachybotrylactams from building materials involves a multi-step process that begins with sample collection, followed by extraction of the toxins, cleanup of the extract to remove interfering substances, and finally, quantification using sensitive analytical instrumentation, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Sample Collect Material Sample (Gypsum, Wallpaper, etc.) Homogenize Homogenize/ Grind Sample Sample->Homogenize Extract Solvent Extraction Homogenize->Extract Filter Filter Extract Extract->Filter Cleanup Solid-Phase Extraction (SPE) Cleanup Filter->Cleanup Evaporate Evaporate & Reconstitute Cleanup->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Data Data Processing & Quantification LCMS->Data

Figure 1: General workflow for the analysis of Stachybotrylactam from building materials.

Quantitative Data Summary

The following tables summarize reported concentrations of this compound and related Stachybotrys toxins in various building materials and culture media. These values can serve as a reference for expected concentration ranges.

Table 1: this compound Concentrations in Building Materials and Culture Media

MatrixThis compound Concentration (ng/g)Reference
Gypsum Board (Plasterboard)2,584[2]
Plaster Mortar1,312[2]
Potato Dextrose Agar (PDA)27,100[3]
Malt Extract Agar (MEA)46,300[3]
Cellulose Agar (CEL)5093.3 - 7442.6[4]

Table 2: Concentrations of Other Stachybotrys Mycotoxins in Building Materials

MycotoxinMatrixConcentrationReference
Macrocyclic TrichothecenesGypsum Wallboard PaperIncreased significantly over 65 days[5]
Macrocyclic TrichothecenesWood StudNotable levels detected[5]
Satratoxin GWallpaper9.7 µg/cm²
Satratoxin HWallpaper12.0 µg/cm²
Total MycotoxinsGypsum BoardUp to 30 µg/cm²[4]
Total MycotoxinsWallpaper20 - 66 µg/cm²[4]

Experimental Protocols

Protocol 1: Sample Collection and Initial Preparation

Objective: To collect representative samples of building materials and prepare them for extraction.

Materials:

  • Sterile scalpels or knives

  • Sterile collection bags or vials

  • Personal Protective Equipment (PPE): gloves, mask, lab coat

  • Grinder or mill

  • Analytical balance

Procedure:

  • Don appropriate PPE to avoid inhalation of mold spores and mycotoxins.

  • From the area of visible mold growth, carefully excise a representative sample of the building material (e.g., a 5x5 cm piece of gypsum board paper or wallpaper).

  • Place the sample in a sterile collection bag or vial and label it clearly.

  • In a laboratory setting, allow the sample to air-dry in a fume hood to a constant weight.

  • Homogenize the sample by grinding or milling to a fine powder to ensure a uniform sample for extraction.

Protocol 2: Solvent Extraction

Objective: To extract Stachybotrylactams and other mycotoxins from the prepared building material sample.

Materials:

  • Homogenized building material sample

  • Extraction Solvent: Acetonitrile/Water (84:16, v/v) or 80% Methanol

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Glass fiber filters (e.g., Whatman GF/C)

Procedure:

  • Weigh approximately 1 gram of the homogenized sample into a 50 mL polypropylene centrifuge tube.[3]

  • Add 20 mL of the chosen extraction solvent to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 30 minutes to enhance the extraction efficiency.

  • Centrifuge the sample at 4000 x g for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant and filter it through a glass fiber filter to remove any remaining particulate matter.[3] The filtered extract is now ready for cleanup.

Protocol 3: Solid-Phase Extraction (SPE) Cleanup

Objective: To remove matrix interferences from the crude extract to improve the accuracy and sensitivity of the LC-MS/MS analysis. A generic protocol using a C18 SPE cartridge is provided.

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Methanol (for conditioning and elution)

  • Deionized water (for conditioning)

  • Filtered sample extract from Protocol 2

Procedure:

  • Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Pass 5 mL of methanol through each cartridge.

    • Pass 5 mL of deionized water through each cartridge. Do not allow the cartridge to go dry.

  • Loading:

    • Load the entire filtered extract onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the extract to pass through the cartridge at a slow, steady rate (approximately 1-2 drops per second).

  • Washing:

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.

  • Elution:

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the retained Stachybotrylactams with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for analysis.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Cleanup node_step node_step Condition 1. Condition Cartridge (Methanol, then Water) Load 2. Load Sample Extract Condition->Load Wash 3. Wash Cartridge (Remove Interferences) Load->Wash Elute 4. Elute Analyte (Methanol) Wash->Elute

Figure 2: Key steps in the Solid-Phase Extraction (SPE) cleanup protocol.

Protocol 4: LC-MS/MS Analysis

Objective: To quantify this compound in the cleaned extract.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.

Typical LC Parameters:

  • Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate

  • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

Typical MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z) for this compound: To be determined based on the specific molecule's mass.

  • Product Ions (m/z) for this compound: At least two characteristic product ions should be monitored for confirmation and quantification.

  • Collision Energy and other source parameters: These should be optimized for this compound using a pure standard.[6][7]

Calibration:

  • Prepare a series of calibration standards of this compound in the reconstitution solvent.

  • Analyze the standards to generate a calibration curve.

  • Quantify the this compound in the samples by comparing their peak areas to the calibration curve.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the reliable analysis of Stachybotrylactams in building materials. Adherence to these methods, coupled with proper quality control measures, will ensure the generation of accurate and defensible data, which is essential for assessing potential exposures and informing risk management decisions. The provided quantitative data serves as a useful benchmark for interpreting analytical findings.

References

Application Notes and Protocols for Stachybotrylactam as a Biomarker of Stachybotrys Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Stachybotrylactam as a biomarker for exposure to Stachybotrys chartarum, a fungus commonly found in water-damaged buildings and often referred to as "toxic black mold". This document outlines the rationale for using this compound as a biomarker, presents quantitative data from various studies, and provides detailed protocols for its detection and quantification in environmental samples.

Stachybotrys chartarum produces a variety of mycotoxins, which are categorized into two main chemotypes. Chemotype S produces highly cytotoxic macrocyclic trichothecenes (e.g., satratoxins), while chemotype A produces atranones and simple trichothecenes. Notably, both chemotypes synthesize a class of compounds known as phenylspirodrimanes, which includes this compound. Due to their widespread presence in contaminated environments, spirocyclic drimanes like this compound have been proposed as potential biomarkers for Stachybotrys exposure.

This compound is a spirodihydrobenzofuranlactam mycotoxin with reported antiviral and immunosuppressant activities. Its consistent production by Stachybotrys species and its stability make it a reliable indicator of fungal contamination.

Quantitative Data Summary

The following tables summarize quantitative data for this compound and related mycotoxins from environmental and laboratory studies. This data is crucial for establishing baseline and action levels for indoor environmental quality assessments.

Table 1: this compound and Other Mycotoxin Concentrations in Building Dust Samples

MycotoxinConcentration in Water-Damaged Room (pg/cm²)Concentration in Adjacent Rooms (pg/cm²)Reference
Spirocyclic drimanes (total)600340
Roridin E (a macrocyclic trichothecene)10Not Reported

Table 2: Production of this compound and Stachybotryamide by S. chartarum on Different Culture Media

Culture MediumThis compound (ng/g)Stachybotryamide (ng/g)Reference
Potato Dextrose Agar (PDA)27,100109,000
Malt Extract Agar (MEA)46,30062,500

Table 3: Median Concentration of this compound Produced by Four S. chartarum Genotype S Strains on Various Media

Culture MediumMedian this compound Concentration (µg/g)Reference
Malt-extract-agar (MEA)~10-100
Potato-dextrose-agar (PDA)~10-100
Glucose-yeast-peptone-agar (GYP)<10
Cellulose-agar (CEL)~10-100
Sabouraud-glucose-agar (SAB)<10

Experimental Protocols

The following protocols are detailed methodologies for the analysis of this compound in environmental and culture samples based on published research.

Protocol 1: Dust Sample Collection and Extraction

This protocol is adapted from studies analyzing mycotoxins in settled dust.

1. Sample Collection:

  • Define a sampling area (e.g., 45 x 45 cm) on a surface where dust has settled and is not regularly cleaned.
  • Use a suitable dust collection device to sample the defined area.
  • Transfer the collected dust into a sterile container and record the sampling area dimensions.

2. Extraction:

  • Accurately weigh the collected dust sample.
  • Add an appropriate volume of extraction solvent (e.g., acetonitrile/water, 84/16, v/v).
  • Vortex or sonicate the sample for a defined period to ensure thorough extraction.
  • Centrifuge the sample to pellet solid debris.
  • Carefully transfer the supernatant to a clean vial for analysis.

Protocol 2: Fungal Culture and Extraction for Mycotoxin Profiling

This protocol is based on methods for analyzing mycotoxin production by S. chartarum in a laboratory setting.

1. Fungal Cultivation:

  • Inoculate S. chartarum strains onto various agar media (e.g., PDA, MEA).
  • Incubate the cultures at 25°C in the dark for a specified period (e.g., 21 days).

2. Extraction:

  • Harvest the fungal biomass from the agar plates.
  • Perform a micro-scale extraction by adding a small volume of extraction solvent (e.g., acetonitrile/water/acetic acid, 79:20:1, v/v/v) to a known amount of biomass.
  • Vortex the mixture vigorously.
  • Centrifuge to separate the fungal debris.
  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Quantitative Analysis by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This protocol outlines the analytical parameters for the detection and quantification of this compound. This compound is commercially available and can be used to prepare external calibration curves for quantification.

1. Chromatographic Conditions:

  • UHPLC System: A system capable of high-pressure gradients.
  • Column: A suitable reversed-phase column (e.g., C18).
  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium formate).
  • Flow Rate: Optimized for the column dimensions.
  • Injection Volume: Typically 1-10 µL.

2. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., QTOF).
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Source Parameters:
  • Gas Temperature: ~180°C
  • Gas Flow: ~12 L/min
  • Sheath Gas Temperature: ~350°C
  • Sheath Gas Flow: ~12 L/min
  • Nebulizer Pressure: ~20 psi
  • Capillary Voltage: ~3500 V
  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis on a QqQ. Monitor at least two transitions for this compound for confirmation.
  • Note: Specific precursor and product ions for this compound should be optimized on the instrument.
  • Data Analysis: Use instrument-specific software to integrate peak areas and quantify against a calibration curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound as a biomarker.

experimental_workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing dust Dust Sampling extraction Solvent Extraction dust->extraction culture Fungal Culture culture->extraction cleanup (Optional) Solid Phase Extraction (SPE) extraction->cleanup lcms UHPLC-MS/MS extraction->lcms Direct Injection cleanup->lcms quant Quantification lcms->quant report Reporting quant->report

Figure 1: General experimental workflow for the analysis of this compound.

biosynthetic_pathway cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_products Phenylspirodrimanes polyketide Polyketide Pathway ilicicolin_b Ilicicolin B polyketide->ilicicolin_b terpenoid Terpenoid Pathway terpenoid->ilicicolin_b stachybotrydial Stachybotrydial ilicicolin_b->stachybotrydial Oxidations & Cyclizations This compound This compound stachybotrydial->this compound

Figure 2: Simplified biosynthetic pathway of phenylspirodrimanes.

logical_relationship cluster_source Source cluster_production Production cluster_biomarker Biomarker cluster_exposure Assessment stachybotrys Stachybotrys chartarum mycotoxins Mycotoxin Production stachybotrys->mycotoxins This compound This compound mycotoxins->this compound exposure Exposure Assessment This compound->exposure indicates

Figure 3: Logical relationship of this compound as a biomarker.

Application Notes and Protocols for the Isolation of Stachybotrylactam from Stachybotrys chartarum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fermentation of Stachybotrys chartarum and the subsequent isolation of Stachybotrylactam, a mycotoxin with immunosuppressant and weak HIV protease activity.[1] The methodologies outlined below are compiled from various studies focusing on the production of secondary metabolites by this filamentous fungus.

Introduction

Stachybotrys chartarum, a ubiquitous saprophytic fungus, is a known producer of a diverse array of secondary metabolites, including the spirolactam, this compound.[2][3][4] This compound belongs to the family of phenylspirodrimanes, which are meroterpenoids derived from both the polyketide and terpene biosynthetic pathways.[5] Due to its biological activities, efficient protocols for the culture of S. chartarum and the isolation of this compound are of significant interest to the scientific community. This document provides a comprehensive guide to achieving this, from culture media selection to extraction and purification.

Experimental Protocols

Fungal Strain and Culture Conditions

The production of this compound has been reported from Stachybotrys chartarum, particularly the genotype S strains.[6][7] It is crucial to work with a well-characterized strain to ensure the production of the target metabolite.

a. Media Selection and Preparation:

The composition of the culture medium significantly influences the production of secondary metabolites, including this compound.[6][7] Several media have been successfully used for the cultivation of S. chartarum.

Table 1: Composition of Culture Media for Stachybotrys chartarum

Media NameIngredients (per liter of distilled water)Reference
Potato Dextrose Agar (PDA) Potato Infusion (from 200 g potatoes), 20 g Dextrose, 15 g Agar[6][7]
Malt Extract Agar (MEA) 20 g Malt Extract, 2 g Soy Peptone, 15 g Agar, pH adjusted to 5.4[7]
Cellulose Agar (CEL) Specific composition can vary, often contains cellulose as the primary carbon source.[6][7]
Chemically Defined Medium Varies, but allows for precise control of nutrients. A recent study found that sodium nitrate as a nitrogen source and potato starch as a carbon source were effective.[8]

Protocol for Media Preparation (Example: PDA):

  • Wash and peel 200 g of potatoes.

  • Slice the potatoes and boil them in 500 mL of distilled water for 30 minutes.

  • Filter the potato infusion through cheesecloth, collecting the liquid.

  • Add distilled water to the infusion to bring the total volume to 1 liter.

  • Add 20 g of dextrose and 15 g of agar to the potato infusion.

  • Heat the mixture while stirring until all components are completely dissolved.

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • Pour the sterilized medium into petri dishes or flasks for inoculation.

b. Inoculation and Incubation:

  • Aseptically inoculate the prepared media with spores or mycelial plugs of S. chartarum.

  • Incubate the cultures at 25°C in the dark for a period of 14-21 days.[4][7]

Extraction of this compound

After the incubation period, the fungal biomass and the culture medium are harvested for the extraction of this compound.

a. Solvent Extraction from Solid Media:

  • Transfer the entire culture (agar and fungal biomass) from the petri dish to a suitable container.

  • Add a sufficient volume of an organic solvent or solvent mixture. Commonly used solvents include:

    • Ethyl acetate[9][10]

    • Acetonitrile/water (84:16, v/v)[7][11]

  • Homogenize or agitate the mixture to ensure thorough extraction. A bag mixer can be used for this purpose.[7][11]

  • Separate the solvent extract from the solid residue by filtration.

  • Repeat the extraction process with fresh solvent to maximize the yield.

  • Combine the solvent extracts and evaporate to dryness under reduced pressure (e.g., using a rotary evaporator).

b. Liquid-Liquid Extraction from Liquid Cultures:

  • If using a liquid culture, separate the mycelia from the culture filtrate by filtration.

  • The filtrate can be extracted with an immiscible organic solvent like ethyl acetate.

  • The mycelia can be separately extracted with a solvent like methanol or ethyl acetate.

Purification of this compound

The crude extract obtained after solvent evaporation is a complex mixture of metabolites. Further purification is necessary to isolate this compound.

a. Column Chromatography:

  • Dissolve the crude extract in a minimal amount of a suitable solvent.

  • Apply the dissolved extract to a silica gel column.[9][10]

  • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of ethyl acetate in cyclohexane or hexane.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

b. High-Performance Liquid Chromatography (HPLC):

  • For final purification, the fractions containing this compound can be subjected to preparative or semi-preparative HPLC.[9][10]

  • A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like formic acid.

Quantitative Data

The production of this compound can vary significantly depending on the fungal strain and the culture conditions. The following table summarizes representative data from a study by Ulrich et al. (2020), which quantified this compound production by four different S. chartarum genotype S strains on various media.

Table 2: this compound Production by S. chartarum on Different Media

StrainMediumMedian this compound Concentration (ng/g)
SB01aMEA~1500
PDA~500
GYP~200
CEL~2500
SAB~100
S16St.MEA~500
PDA~200
GYP~50
CEL~1000
SAB~20
IBT40293MEA~3000
PDA~1500
GYP~400
CEL~4000
SAB~200
ATCC34916MEA~2000
PDA~800
GYP~300
CEL~3500
SAB~150

Data is estimated from graphical representation in Ulrich et al. (2020) and is for illustrative purposes.[12]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the fermentation and isolation of this compound.

Fermentation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Strain Stachybotrys chartarum Strain Media Culture Medium Preparation (e.g., PDA, MEA, CEL) Inoculation Inoculation Media->Inoculation Incubation Incubation (25°C, 14-21 days, dark) Inoculation->Incubation Harvest Harvest Fungal Biomass and Medium Incubation->Harvest Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate, Acetonitrile/Water) Harvest->Solvent_Extraction Evaporation Solvent Evaporation Solvent_Extraction->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography HPLC HPLC Purification Column_Chromatography->HPLC Isolated_Compound Isolated this compound HPLC->Isolated_Compound

Caption: Workflow for this compound isolation.

Biosynthetic Relationship

This compound is a member of the phenylspirodrimane family of secondary metabolites. The biosynthesis of this class of compounds is complex, involving the convergence of the polyketide and terpene pathways.

Biosynthesis_Pathway cluster_pathways Biosynthetic Origin cluster_products Metabolite Class Polyketide Polyketide Pathway Phenylspirodrimanes Phenylspirodrimanes Polyketide->Phenylspirodrimanes Terpene Terpene Pathway Terpene->Phenylspirodrimanes This compound This compound Phenylspirodrimanes->this compound Specific enzymatic steps

Caption: Biosynthesis of this compound.

References

Troubleshooting & Optimization

How to improve yield of Stachybotrylactam from Stachybotrys fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the yield of Stachybotrylactam from Stachybotrys fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during Stachybotrys fermentation for this compound production.

Issue Potential Cause Recommended Solution
Low or No this compound Yield Inappropriate culture medium.Switch to a medium known to support phenylspirodrimane production. While Potato Dextrose Agar (PDA) and Cellulose Agar (CEL) are effective for other mycotoxins, their suitability for this compound can be strain-dependent.[1][2][3] A chemically defined medium with a nitrate nitrogen source may provide more consistent results.[4][5][6][7]
Suboptimal carbon or nitrogen source.Utilize polysaccharides like potato starch or cellulose as the primary carbon source.[1][4] Use sodium nitrate as the nitrogen source, as ammonium sources can inhibit production.[4][7][8] A lower nitrogen content may also stimulate secondary metabolite production.[1]
Incorrect fermentation conditions.Incubate cultures at 25°C in the dark.[1][2][3][9] Ensure adequate humidity (around 95% relative humidity for solid media).[1]
Poorly producing fungal strain.Different strains of Stachybotrys chartarum have varying capacities for this compound production.[1][3] If possible, screen multiple isolates to identify a high-yielding strain.
Inconsistent Yields Between Batches Variability in complex media components.Complex media like PDA can have batch-to-batch variations. For more consistent results, transition to a chemically defined medium where all components are known and quantified.[4][5][6][7]
Genetic instability of the fungal strain.Maintain long-term stocks of the fungal culture at -80°C.[1] Minimize the number of subcultures to reduce the risk of genetic drift.
Difficulty in Extracting this compound Inefficient extraction solvent or method.An effective extraction method involves using an acetonitrile/water mixture (e.g., 84/16, v/v).[1] Subsequent solid-phase extraction (SPE) can be used for cleanup and concentration.[1]

Frequently Asked Questions (FAQs)

???+ question "What is the optimal medium for this compound production?"

???+ question "How do carbon and nitrogen sources affect this compound yield?"

???+ question "What are the ideal physical fermentation parameters?"

???+ question "Does the choice of Stachybotrys strain matter?"

???+ question "What is the general biosynthetic pathway for this compound?"

Experimental Protocols

Protocol 1: Cultivation of Stachybotrys chartarum for this compound Production

This protocol is based on methodologies that have been successfully used to cultivate S. chartarum for the production of secondary metabolites.[1][4]

1. Media Preparation:

  • Chemically Defined Medium:

    • Prepare a basal medium containing essential salts and trace elements.

    • Add a carbon source, such as potato starch.

    • Add a nitrogen source, such as sodium nitrate.

    • Adjust the pH to 5.4 before autoclaving at 121°C for 15 minutes.

  • Potato Dextrose Agar (PDA):

    • Prepare according to the manufacturer's instructions.

2. Inoculation and Incubation:

  • Inoculate the agar plates with spores or mycelial plugs of S. chartarum.

  • Incubate the plates at 25°C in complete darkness for 14-21 days.

3. Fermentation Workflow:

Caption: Workflow for Stachybotrys fermentation and analysis.

Protocol 2: Extraction and Quantification of this compound

This protocol outlines a general procedure for the extraction and analysis of this compound from fungal cultures.[1][9]

1. Extraction:

  • Transfer the fungal culture (mycelia and agar) to a suitable container.

  • Add an extraction solvent of acetonitrile/water (84/16, v/v).

  • Homogenize the mixture thoroughly.

  • Filter the extract to remove solid debris.

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

  • Pass the filtered extract through a polymeric reversed-phase SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the this compound with a suitable solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

3. Quantification:

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Perform quantification using a validated LC-MS/MS method with an analytical standard for this compound.

Quantitative Data Summary

The following tables summarize the impact of different culture media and nitrogen sources on this compound production by various S. chartarum strains.

Table 1: this compound Production on Different Culture Media

Strain MEA (ng/g) PDA (ng/g) GYP (ng/g) CEL (ng/g) SAB (ng/g)
Strain 1IntermediateLowLowHighLow
Strain 2IntermediateLowLowHighLow
Strain 3IntermediateLowLowHighLow
Strain 4IntermediateLowLowHighLow

Data is qualitative based on findings that PDA is not as well-suited for this compound as CEL.[1]

Table 2: Effect of Nitrogen Source on this compound Production

Nitrogen Source Concentration (mg N/L) Normalized this compound Yield (ng/cm²)
Sodium Nitrate (NaNO₃)1~10
25~20
250~40
Ammonium Nitrate (NH₄NO₃)1~5
25<5
250<5
Ammonium Chloride (NH₄Cl)1~5
25<5
250<5

Data is an approximation based on graphical representations in the cited literature for S. chartarum strain ATCC 34916.[8]

G cluster_0 Decision Logic for Optimizing this compound Yield Start Start Optimization Strain Select High-Yielding S. chartarum Strain Start->Strain Medium Optimize Culture Medium Strain->Medium Strain Selected Conditions Optimize Fermentation Conditions Medium->Conditions Medium Optimized Analysis Quantify this compound Yield via LC-MS/MS Conditions->Analysis Conditions Set Analysis->Strain Low Yield Analysis->Medium Inconsistent Yield End Optimized Protocol Analysis->End High Yield

Caption: Logical workflow for optimizing this compound yield.

References

Challenges in the commercial availability of Stachybotrys toxins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stachybotrys toxins.

Troubleshooting Guide

This guide addresses common issues encountered during the production, purification, and experimental use of Stachybotrys toxins.

Problem Possible Cause Suggested Solution
Low or no toxin yield in culture Inappropriate culture medium. Toxin production is highly dependent on the substrate.[1][2][3][4][5]Use cellulose-rich media like Potato Dextrose Agar (PDA) or Cellulose-Agar for optimal production of macrocyclic trichothecenes.[1][3][4] Avoid media rich in glucose and peptone, such as Sabouraud-Dextrose-Agar, which may lead to poor mycotoxin production.[1][2]
Non-toxigenic strain or chemotype. Not all Stachybotrys chartarum strains produce the same toxins, or in the same quantities.[6][7][8][9] There are two main chemotypes, S and A, which differ in the metabolites they produce.[7]Verify the chemotype of your S. chartarum strain. Genotype S is known to produce highly cytotoxic macrocyclic trichothecenes.[1][3][10]
Suboptimal growth conditions. Factors like temperature, humidity, and light can affect fungal growth and toxin production.[5][11]Culture S. chartarum in the dark at room temperature (around 25°C) with high humidity.[1][4] The fungus requires wet conditions for growth and mycotoxin production.[12]
Difficulty in purifying specific toxins Co-elution of structurally similar toxins. Stachybotrys produces a complex mixture of mycotoxins, including various satratoxins, roridins, and verrucarins.[6][13]Employ multi-step purification protocols. This may involve a combination of techniques like silica gel chromatography followed by high-performance liquid chromatography (HPLC).
Low abundance of the target toxin. The relative amounts of different toxins produced can vary significantly.[1][14]Optimize culture conditions to favor the production of the desired toxin. Refer to literature for specific conditions that may enhance the yield of your target molecule.[1]
Inconsistent experimental results Toxin degradation. Mycotoxins can be unstable under certain conditions of light, temperature, and pH.Store purified toxins and standards in a cool, dark, and dry place. For long-term storage, consider temperatures of -20°C or lower. Avoid repeated freeze-thaw cycles.
Inaccurate quantification. The lack of commercially available analytical standards for many Stachybotrys toxins makes accurate quantification challenging.[7][10][15]When standards are unavailable, quantification may need to be estimated based on the similarity to available standards.[7] Clearly document the quantification method and any assumptions made.
Cell-based assays show no effect Low bioavailability of the toxin in the assay medium.Use a suitable solvent to dissolve the toxins before adding them to the cell culture medium. Ensure the final solvent concentration is not toxic to the cells.
Cell line resistance.Use a cell line known to be sensitive to trichothecene mycotoxins.

Frequently Asked Questions (FAQs)

1. Why are many Stachybotrys toxins not commercially available as analytical standards?

The commercial availability of Stachybotrys toxins is limited due to several challenges:

  • Low Production Yields: Stachybotrys chartarum generally produces these toxins in low quantities, making large-scale production difficult and expensive.[14]

  • Complex Purification: The fungus produces a complex mixture of structurally related mycotoxins, which complicates the purification of individual compounds to the high degree of purity required for analytical standards.[14]

  • Toxicity: The high toxicity of these compounds, such as macrocyclic trichothecenes, necessitates specialized handling and safety protocols, adding to the cost and complexity of production.[14]

2. What is the most effective way to extract Stachybotrys toxins from a culture?

A common and effective method for extracting Stachybotrys toxins from fungal cultures involves solvent extraction. A detailed protocol is provided in the "Experimental Protocols" section below.

3. How should I store my purified Stachybotrys toxins to ensure their stability?

To ensure the stability of purified Stachybotrys toxins, they should be stored in a cool, dark, and dry environment. For long-term storage, it is recommended to keep them at -20°C or below. The toxins can retain their potency for several years under proper storage conditions.[12] It is also advisable to aliquot the toxin solutions to avoid repeated freeze-thaw cycles.

4. What are the main signaling pathways affected by Stachybotrys toxins?

Stachybotrys toxins, particularly the trichothecenes, are potent inhibitors of protein synthesis.[8][11][13][14] They bind to the 60S ribosomal subunit, which triggers a ribotoxic stress response.[6] This can lead to the activation of multiple signaling pathways, including those involved in apoptosis (programmed cell death) and inflammation.[6][16]

5. Can I use an ELISA kit to quantify all Stachybotrys toxins?

While ELISA kits specific for macrocyclic trichothecenes are available, they may exhibit cross-reactivity with other toxins.[17] It is crucial to check the specificity of the kit and be aware that it may not be able to differentiate between individual toxins within this class. For precise quantification of specific toxins, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are more suitable.[1][2][7]

Data Presentation

Table 1: Production of Macrocyclic Trichothecenes by Stachybotrys chartarum (Genotype S) on Different Culture Media.

Culture MediumTotal Macrocyclic Trichothecenes (ng/g)
Potato-Dextrose-Agar (PDA)High
Cellulose-Agar (CEL)High
Malt-Extract-Agar (MEA)Intermediate
Glucose-Yeast-Peptone-Agar (GYP)Poor
Sabouraud-Dextrose-Agar (SAB)Poor

Data synthesized from studies that show PDA and cellulose-based media support the highest production of these toxins.[1][2][3][4]

Table 2: Production of Spirocyclic Drimanes by Stachybotrys chartarum on Different Culture Media.

Culture MediumStachybotryamide (ng/g)Stachybotrylactam (ng/g)
Potato-Dextrose-Agar (PDA)109,00027,100
Malt-Extract-Agar (MEA)62,50046,300

Data from a study analyzing spirocyclic drimane production, indicating that PDA is also a suitable medium for these compounds.[2][9]

Experimental Protocols

Protocol 1: Extraction of Stachybotrys Toxins from Fungal Culture

This protocol outlines a general procedure for the extraction of mycotoxins from Stachybotrys chartarum grown on a solid medium.

  • Harvesting: After a suitable incubation period (e.g., 21 days), harvest the fungal biomass along with the agar medium.

  • Homogenization: Homogenize the harvested material in a suitable solvent, such as a mixture of acetonitrile, water, and acetic acid.

  • Extraction: Perform the extraction using a method like shaking or sonication, followed by centrifugation to separate the solid material from the liquid extract.

  • Concentration: Evaporate the solvent from the supernatant under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol or injection solution for LC-MS/MS).

Protocol 2: Analysis of Stachybotrys Toxins by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of Stachybotrys toxins.

  • Chromatographic Separation: Inject the reconstituted extract into a liquid chromatography system equipped with a suitable column (e.g., a C18 column) to separate the different mycotoxins.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in a mode that allows for the specific detection and quantification of the target toxins based on their mass-to-charge ratio and fragmentation patterns.

  • Quantification: Create a calibration curve using commercially available standards (if available). The concentration of the toxins in the sample is determined by comparing their peak areas to the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis Harvest Harvest Fungal Culture Homogenize Homogenize in Solvent Harvest->Homogenize Extract Extract Toxins Homogenize->Extract Concentrate Concentrate Extract Extract->Concentrate LC_Separation LC Separation Concentrate->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Data Quantification MS_Detection->Quantification

Caption: Experimental workflow for the extraction and analysis of Stachybotrys toxins.

signaling_pathway Stachy_Toxin Stachybotrys Toxin (e.g., Satratoxin G) Ribosome 60S Ribosomal Subunit Stachy_Toxin->Ribosome binds Protein_Synth_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synth_Inhibition Ribotoxic_Stress Ribotoxic Stress Response Protein_Synth_Inhibition->Ribotoxic_Stress MAPK_Activation MAPK Activation (e.g., JNK, p38) Ribotoxic_Stress->MAPK_Activation Apoptosis Apoptosis MAPK_Activation->Apoptosis Inflammation Inflammation (Cytokine Production) MAPK_Activation->Inflammation

Caption: Simplified signaling pathway of Stachybotrys toxin-induced cellular response.

References

Technical Support Center: Differentiating Stachybotrylactam from its Isomers in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the differentiation of Stachybotrylactam from its isomers using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that I might encounter?

A1: The most common isomers and related compounds that can interfere with this compound analysis are this compound acetate and Stachybotrydial. Stachybotrydial can exist in equilibrium with a corresponding lactone form, which is an isomer of this compound. This spontaneous isomerization between the dialdehyde and lactone forms is a critical factor to consider during analysis.[1]

Q2: What is the primary strategy for differentiating this compound from its isomers?

A2: The most effective strategy is the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for both chromatographic separation of the isomers based on their different polarities and specific detection using tandem mass spectrometry.[1]

Q3: Are there characteristic fragmentation patterns that can be used to distinguish these isomers in MS/MS?

A3: Yes, the fragmentation patterns are key for differentiation. This compound and its lactone isomers typically show a characteristic neutral loss of carbon dioxide (CO2; 44 Da) from the protonated molecule [M+H]+ during collision-induced dissociation (CID).[1] In contrast, the dialdehyde form, Stachybotrydial, will exhibit different fragmentation pathways. This compound acetate will show a loss of the acetyl group.

Q4: Can I differentiate the isomers by high-resolution mass spectrometry (HRMS) alone?

A4: While HRMS can provide accurate mass measurements to confirm the elemental composition, it cannot distinguish between isomers without fragmentation data. Therefore, HRMS should be coupled with tandem MS (MS/MS) to analyze the fragmentation patterns for reliable differentiation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor chromatographic separation of isomers 1. Inappropriate LC column chemistry or dimensions.2. Suboptimal mobile phase composition or gradient.3. Flow rate is too high or too low.1. Use a high-resolution C18 column with a suitable particle size (e.g., ≤1.8 µm).2. Optimize the gradient elution program, adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to water. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape.3. Optimize the flow rate to ensure efficient separation.
Co-elution of this compound and an interfering isomer The chromatographic conditions are not sufficient to resolve the compounds.1. Modify the gradient to have a shallower slope in the region where the isomers elute.2. Experiment with a different organic modifier in the mobile phase (e.g., switch from acetonitrile to methanol or vice-versa).3. Consider using a different stationary phase chemistry (e.g., phenyl-hexyl).
In-source isomerization or degradation The temperature of the ion source is too high, causing the dialdehyde form to convert to the lactone form or leading to degradation of the analytes.1. Optimize the ion source temperature to the lowest effective value.2. Ensure the sample is kept cool in the autosampler.
Difficulty in identifying the characteristic neutral loss of CO2 1. The collision energy is too low or too high.2. The instrument resolution is not sufficient to resolve the fragment ions.1. Optimize the collision energy for the specific instrument and compound to maximize the intensity of the characteristic fragment ion.2. If using a low-resolution instrument, ensure it is properly calibrated. For complex matrices, a high-resolution mass spectrometer is recommended.
Low signal intensity for one or more isomers 1. Poor ionization efficiency for a particular isomer in the chosen ESI polarity.2. The concentration of the isomer in the sample is below the limit of detection.1. Analyze the samples in both positive and negative electrospray ionization (ESI) modes to determine the optimal polarity for each isomer.2. Concentrate the sample or use a more sensitive instrument if available.

Experimental Protocols

Detailed LC-MS/MS Methodology

This protocol is a general guideline and should be optimized for your specific instrumentation and application.

1. Sample Preparation:

  • Fungal cultures can be extracted using a micro-scale extraction method.[2]

  • Three agar plugs (6 mm diameter) are placed in a 2 mL vial.

  • Add 1 mL of an extraction solvent mixture of ethyl acetate, dichloromethane, and methanol (3:2:1, v/v/v) containing 1% formic acid.[2]

  • Sonicate the vial for 60 minutes.[2]

  • Centrifuge the extract and transfer the supernatant to a new vial.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 15-20 minutes to elute the compounds.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Selected Reaction Monitoring (SRM) or Product Ion Scan.

  • Ion Source Temperature: Optimized for the specific instrument, typically between 120-150 °C.

  • Capillary Voltage: Optimized for the specific instrument, typically around 3.5 kV.

  • Collision Gas: Argon.

  • Collision Energy: Optimized for each compound to achieve characteristic fragmentation.

Data Presentation

Table 1: Mass Spectrometric Data for this compound and its Isomers

CompoundPrecursor Ion (m/z) [M+H]+Product Ion 1 (m/z)Product Ion 2 (m/z)Characteristic Fragmentation
This compound 428.2410.2229.1Loss of H2O, further fragmentation
This compound acetate 470.2410.2229.1Loss of acetyl group (CH3CO)
Stachybotrydial 429.2411.2229.1Loss of H2O, further fragmentation
Stachybotrydial (lactone isomer) 429.2385.2229.1Neutral loss of CO2 (44 Da)

Note: The exact m/z values may vary slightly depending on the instrument and calibration. The data for this compound acetate and Stachybotrydial are based on their chemical structures and expected fragmentation patterns.

Visualizations

Isomer_Differentiation_Workflow Workflow for Differentiating this compound Isomers cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis & Differentiation cluster_identification Isomer Identification Sample Fungal Culture / Sample Extraction Solvent Extraction Sample->Extraction Cleanup Sample Cleanup & Concentration Extraction->Cleanup LC_Separation Chromatographic Separation (Reversed-Phase C18) Cleanup->LC_Separation MS_Detection Mass Spectrometry (ESI+, SRM/Product Ion Scan) LC_Separation->MS_Detection Decision Differentiation Criteria MS_Detection->Decision RT Retention Time Decision->RT Different? Frag Fragmentation Pattern (e.g., Neutral Loss of CO2) Decision->Frag Characteristic? This compound This compound RT->this compound Isomers Isomers (this compound acetate, Stachybotrydial) RT->Isomers Frag->this compound Frag->Isomers Fragmentation_Pathway Key Fragmentation Pathways for Differentiation cluster_this compound This compound / Lactone Isomer cluster_stachybotrydial Stachybotrydial (Dialdehyde) cluster_acetate This compound Acetate M_Lactone [M+H]+ Frag_Lactone [M+H - CO2]+ M_Lactone->Frag_Lactone Neutral Loss of CO2 (44 Da) M_Dialdehyde [M+H]+ Frag_Dialdehyde [M+H - H2O]+ M_Dialdehyde->Frag_Dialdehyde Loss of H2O M_Acetate [M+H]+ Frag_Acetate [M+H - CH3COOH]+ M_Acetate->Frag_Acetate Loss of Acetic Acid (60 Da)

References

Troubleshooting inconsistent Stachybotrylactam production in S. chartarum cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stachybotrys chartarum and experiencing inconsistent production of Stachybotrylactam.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My S. chartarum culture is growing well, but I'm detecting little to no this compound. What are the common causes?

A1: Inconsistent this compound production, even with healthy mycelial growth, is a common issue. Several factors can influence the biosynthesis of this secondary metabolite. Here are the primary aspects to investigate:

  • Culture Medium Composition: The nutrient composition of your growth medium is a critical factor. High levels of easily metabolizable sugars and nitrogen can suppress secondary metabolite production. Media rich in cellulose and lower in nitrogen have been shown to promote mycotoxin biosynthesis.[1]

  • Nitrogen Source and Concentration: The type and amount of nitrogen are crucial. Nitrate has been shown to positively affect mycotoxin production, whereas ammonium can have an inhibitory effect.[2][3][4] High nitrogen concentrations, in general, may repress the production of nitrogen-lacking mycotoxins like this compound.

  • Carbon Source: While fungal growth may be robust on various carbon sources, the complexity of the carbohydrate can influence mycotoxin production. Polysaccharides like potato starch and cellulose are often more conducive to mycotoxin synthesis than simple sugars like glucose.[2][3][4]

  • Incubation Time: this compound is a secondary metabolite, meaning its production often occurs after the primary growth phase (log phase). Ensure your incubation period is sufficient, typically 21 days, to allow for the onset of secondary metabolism.

  • Environmental Conditions: Factors such as temperature, pH, and humidity play a significant role. While S. chartarum can grow over a range of conditions, optimal mycotoxin production has specific requirements.

Q2: Which culture medium is best for maximizing this compound production?

A2: The choice of culture medium significantly impacts this compound yield. Studies have shown that Cellulose Agar (CEL) consistently supports the highest production levels.[5] In contrast, media like Potato Dextrose Agar (PDA), while excellent for producing other mycotoxins like macrocyclic trichothecenes, yield comparatively smaller amounts of this compound.[5][6] Glucose-Yeast-Peptone Agar (GYP) and Sabouraud-Dextrose Agar (SAB) generally result in poor mycotoxin production.[5]

Q3: How does the nitrogen source in my medium affect this compound production?

A3: The nitrogen source is a key regulatory factor. Research indicates that nitrate-based nitrogen sources, such as sodium nitrate (NaNO₃), tend to promote mycotoxin production. Conversely, ammonium-based sources like ammonium nitrate (NH₄NO₃) and ammonium chloride (NH₄Cl) can have an inhibitory effect on the biosynthesis of macrocyclic trichothecenes, and the impact on this compound can vary.[2][3][4] Higher concentrations of nitrogen, particularly from sources like peptone found in GYP and SAB media, are associated with lower mycotoxin yields.[1]

Q4: Can I use a chemically defined medium to get more consistent results?

A4: Yes, using a chemically defined medium is an excellent strategy to enhance reproducibility. A modified Aspergillus Minimal Medium (AMM) has been successfully used to study the specific effects of nitrogen and carbon sources on mycotoxin production in S. chartarum.[2][3][4] This approach allows for precise control over nutrient composition, minimizing batch-to-batch variability associated with complex media.

Q5: My this compound yields are still variable between experiments. What other factors should I consider?

A5: If you have optimized your medium and culture conditions, consider these other potential sources of variability:

  • Strain Degeneration: Fungal strains can lose their ability to produce high levels of secondary metabolites after repeated subculturing. It is advisable to use fresh cultures from long-term stocks (e.g., cryopreserved) for your experiments.

  • Inoculum Quality: The age and concentration of the inoculum can affect the kinetics of growth and secondary metabolism. Standardize your inoculum preparation protocol.

  • Minor Variations in Media Preparation: Slight differences in pH or the sterilization process of your media could alter nutrient availability and impact mycotoxin production.

  • Extraction Efficiency: Ensure your solvent extraction protocol is consistent and efficient for this compound.

Data Presentation: this compound Production Under Various Conditions

The following tables summarize quantitative data on this compound production in S. chartarum cultures.

Table 1: Influence of Different Culture Media on this compound Production

Culture MediumAbbreviationAverage this compound Concentration (ng/g)Relative Production Level
Cellulose AgarCEL5093.3 - 7442.6[5]High
Malt Extract AgarMEA46,300[6]Moderate to High
Potato Dextrose AgarPDA27,100[6]Moderate
Glucose-Yeast-Peptone AgarGYP645.2 - 2825.4[5]Low
Sabouraud-Dextrose AgarSAB645.2 - 2825.4[5]Low

Note: Data from different studies may vary due to strain differences and specific experimental conditions. The values presented are indicative of relative production levels.

Table 2: Effect of Nitrogen Source on this compound Production in a Chemically Defined Medium (AMM)

Nitrogen SourceConcentration (mg N/L)This compound Concentration (ng/cm²)
Sodium Nitrate (NaNO₃)25~150
Sodium Nitrate (NaNO₃)250~250
Ammonium Nitrate (NH₄NO₃)25~100
Ammonium Nitrate (NH₄NO₃)250~175
Ammonium Chloride (NH₄Cl)25~125
Ammonium Chloride (NH₄Cl)250~200

Data is estimated from graphical representations in the cited literature for S. chartarum strain ATCC 34916 grown on AMM with glucose as the carbon source.[2]

Experimental Protocols

Culturing S. chartarum for this compound Production

Objective: To cultivate S. chartarum under conditions that favor this compound production.

Materials:

  • Stachybotrys chartarum strain (genotype S)

  • Petri dishes (90 mm)

  • Culture media (e.g., Cellulose Agar)

  • Sterile distilled water

  • Inoculating loop or sterile swabs

  • Incubator set to 25°C

Procedure:

  • Prepare the desired culture medium (e.g., Cellulose Agar) according to the manufacturer's instructions and sterilize by autoclaving.

  • Pour the sterile medium into Petri dishes and allow it to solidify in a laminar flow hood.

  • Inoculate the center of the agar plates with a small amount of S. chartarum mycelium or a spore suspension.

  • Seal the Petri dishes with parafilm.

  • Incubate the plates in the dark at 25°C for 21 days.

Extraction of this compound from Fungal Cultures

Objective: To extract this compound and other mycotoxins from solid cultures for quantification.

Materials:

  • Mature S. chartarum cultures on agar plates

  • Methanol (HPLC grade)

  • Scalpel or spatula

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Vials for LC-MS/MS analysis

Procedure:

  • After the incubation period, cut the entire agar culture into small pieces using a sterile scalpel and transfer it to a 50 mL centrifuge tube.

  • Add a sufficient volume of methanol to completely submerge the agar pieces (e.g., 20-30 mL).

  • Vortex the tube vigorously for 1-2 minutes to break up the mycelium and agar.

  • Place the tube on a shaker at room temperature for at least 2 hours (or overnight) to ensure complete extraction.

  • Centrifuge the tube at 4000 x g for 10 minutes to pellet the solid debris.

  • Carefully collect the supernatant (methanol extract).

  • Filter the supernatant through a 0.22 µm syringe filter into a clean vial for LC-MS/MS analysis.

Quantification of this compound by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in the fungal extract.

Instrumentation and Conditions (Example):

  • Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient to separate this compound from other metabolites.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound.

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in methanol.

  • Generate a calibration curve by injecting the standard solutions into the LC-MS/MS system.

  • Inject the prepared fungal extracts into the LC-MS/MS system.

  • Identify and quantify the this compound peak in the chromatogram based on its retention time and specific MRM transitions, comparing it to the standards.

  • Calculate the concentration of this compound in the original culture material (ng/g) based on the quantification from the calibration curve and the initial weight of the culture.

Visualizations

Signaling Pathways and Experimental Workflows

Stachybotrylactam_Production_Workflow cluster_culture 1. Fungal Culture cluster_extraction 2. Mycotoxin Extraction cluster_analysis 3. Analysis Culture S. chartarum Inoculation on Cellulose Agar Incubation Incubation (25°C, 21 days, dark) Culture->Incubation Growth Phase Extraction Methanol Extraction Incubation->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration LCMS LC-MS/MS Quantification Filtration->LCMS Data Data Analysis (Concentration Calculation) LCMS->Data

Caption: Experimental workflow for this compound production and quantification.

Nutrient_Signaling_Pathway Nutrients Environmental Signals (Nitrogen, Carbon, pH) Receptors Membrane Receptors Nutrients->Receptors Global_TFs Global Transcription Factors (e.g., AreA, PacC) Nutrients->Global_TFs G_Protein G-Protein Signaling Receptors->G_Protein cAMP cAMP-PKA Pathway G_Protein->cAMP cAMP->Global_TFs Velvet Velvet Complex (VeA, VelB, LaeA) PSD_Cluster Phenylspirodrimane (psd) Gene Cluster Velvet->PSD_Cluster Global_TFs->PSD_Cluster Biosynthesis This compound Biosynthesis PSD_Cluster->Biosynthesis

Caption: Hypothetical signaling pathways regulating this compound biosynthesis.

References

Refinement of extraction protocols for Stachybotrylactam from complex media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of Stachybotrylactam extraction protocols from complex media. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields of this compound can stem from several factors, ranging from suboptimal fungal culture conditions to inefficient extraction procedures. Here are key areas to investigate:

  • Fungal Strain and Culture Media: The production of this compound is highly dependent on the Stachybotrys strain and the composition of the culture medium.[1][2][3] Some strains are naturally low producers. Experiment with different growth media such as Potato Dextrose Agar (PDA), Malt Extract Agar (MEA), or Cellulose-Agar (CEL) to find the optimal conditions for your specific strain.[2][3][4] Studies have shown that PDA and cellulose-based media can enhance the production of certain Stachybotrys mycotoxins.[2][4]

  • Incubation Time and Conditions: The duration of incubation significantly impacts metabolite production.[5] Monitor the growth of your culture and harvest at the optimal time point, which may need to be determined empirically for your strain. Generally, incubation is carried out in the dark at around 25°C for 1 to 3 weeks.[6][7]

  • Extraction Solvent Inefficiency: The choice of extraction solvent is critical. A commonly used and effective solvent system is a mixture of acetonitrile and water (e.g., 84:16 v/v).[4][8] Another reported solvent mixture is ethyl acetate/dichloromethane/methanol (3:2:1, v/v/v) with 1% formic acid.[7] If you are using a different solvent, consider switching to one of these proven systems.

  • Incomplete Cell Lysis: Ensure thorough disruption of the fungal mycelia to release the intracellular metabolites. This can be achieved by methods such as sonication or homogenization in the presence of the extraction solvent.[6][7]

  • Degradation of this compound: Although generally stable, prolonged exposure to harsh conditions (e.g., extreme pH, high temperatures) during extraction should be avoided.

Q2: I am observing many interfering peaks in my LC-MS/MS analysis. How can I clean up my extract to improve the purity of this compound?

A2: Complex culture media can lead to the co-extraction of numerous other secondary metabolites, such as other spirocyclic drimanes, atranones, and macrocyclic trichothecenes, which can interfere with the analysis of this compound.[6][7] Here are some purification strategies:

  • Solid-Phase Extraction (SPE): This is a highly effective method for sample cleanup. Polymeric reversed-phase SPE cartridges (e.g., Strata-X) are commonly used.[4][8] The crude extract is typically diluted with water and loaded onto the conditioned and equilibrated cartridge. After washing to remove polar impurities, the target analytes are eluted with a suitable organic solvent like methanol or acetonitrile.

  • Column Chromatography: For larger scale purification or to separate closely related compounds, normal-phase column chromatography using silica gel is a viable option.[1] A gradient elution with solvents like cyclohexane and ethyl acetate can effectively separate different classes of compounds.[1]

  • Liquid-Liquid Extraction (LLE): While less specific, LLE can be used as a preliminary cleanup step to partition this compound into an organic phase, leaving some polar impurities in the aqueous phase.

Q3: Can this compound be an artifact of the isolation process?

A3: The possibility that stachybotrylactams might be artifacts of the isolation process has been considered.[1] It has been suggested that certain components from the culture medium, such as peptides from casein peptone, could potentially be incorporated into the Stachybotrys secondary metabolite skeleton.[1] To minimize this risk, it is advisable to use well-defined synthetic media where possible and to employ mild extraction and purification conditions.

Q4: What is the best analytical technique for the quantification of this compound?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of this compound.[1][9][10] This technique offers high selectivity and allows for the detection and quantification of low concentrations of the analyte in complex matrices.[1][9]

Quantitative Data Summary

The following table summarizes the reported yields of this compound from different culture media.

Culture MediumThis compound Yield (ng/g)Reference
Potato Dextrose Agar (PDA)27,100[10]
Malt Extract Agar (MEA)46,300[10]

Note: Yields can vary significantly based on the specific fungal strain, incubation time, and extraction protocol.

Experimental Protocols

Protocol 1: Micro-scale Extraction from Agar Cultures

This protocol is adapted from methodologies described for the extraction of Stachybotrys metabolites from agar plates.[6][7]

Materials:

  • Fungal culture grown on agar plates (e.g., PDA or MEA)

  • Sterile cork borer (6 mm diameter)

  • 2 mL screw-top vials

  • Extraction solvent: Ethyl acetate/dichloromethane/methanol (3:2:1, v/v/v) with 1% formic acid

  • Ultrasonicator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS vials

Procedure:

  • From a mature fungal colony (e.g., 15-day-old), aseptically cut three agar plugs using a sterile 6 mm cork borer.

  • Place the three agar plugs into a 2 mL screw-top vial.

  • Add 1.0 mL of the extraction solvent to the vial.

  • Secure the cap and place the vial in an ultrasonicator bath for 60 minutes.

  • After sonication, centrifuge the vial to pellet the agar and mycelial debris.

  • Carefully transfer the supernatant to a clean vial.

  • For LC-MS/MS analysis, filter the extract through a 0.22 µm syringe filter into an LC-MS vial.

Protocol 2: Large-Scale Extraction and SPE Cleanup

This protocol is a generalized procedure based on methods for larger scale extraction and purification.[4][8]

Materials:

  • Large-scale fungal culture (e.g., multiple agar plates or liquid culture)

  • Blender or homogenizer

  • Extraction solvent: Acetonitrile/water (84:16, v/v)

  • Filter paper

  • Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase, 500 mg/6 mL)

  • Methanol (for conditioning and elution)

  • Water (for equilibration and dilution)

  • Nitrogen evaporator or rotary evaporator

Procedure:

  • Harvest the entire fungal biomass and medium from the culture vessel.

  • Transfer the material to a blender or homogenizer and add an appropriate volume of extraction solvent (e.g., 50 mL per plate).

  • Homogenize the mixture for several minutes to ensure thorough extraction.

  • Filter the crude extract through filter paper to remove solid debris.

  • Dilute a portion of the filtered extract with water (e.g., 3 mL of extract with 12 mL of water).

  • SPE Cartridge Conditioning: Pass 5 mL of methanol through the SPE cartridge.

  • SPE Cartridge Equilibration: Pass 5 mL of water through the cartridge.

  • Sample Loading: Load the diluted extract onto the conditioned and equilibrated SPE cartridge.

  • Washing (Optional): Wash the cartridge with a small volume of a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove highly polar impurities.

  • Elution: Elute the this compound and other retained compounds with an appropriate volume of methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator. Reconstitute the residue in a known volume of a suitable solvent for analysis.

Visualizations

Extraction_Workflow cluster_culture Fungal Culturing cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Culture Stachybotrys sp. Culture (e.g., PDA, MEA) Harvest Harvest Fungal Biomass and Medium Culture->Harvest Extraction Solvent Extraction (e.g., ACN/H2O) Harvest->Extraction Filtration Filtration Extraction->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Crude Extract Evaporation Evaporation to Dryness SPE->Evaporation Purified Eluate Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Low this compound Yield Culture_Cond Suboptimal Culture Conditions Start->Culture_Cond Extraction_Solv Inefficient Extraction Solvent Start->Extraction_Solv Cleanup Poor Sample Cleanup Start->Cleanup Optimize_Media Optimize Growth Medium & Incubation Time Culture_Cond->Optimize_Media Change_Solvent Use Acetonitrile/Water or Ethyl Acetate-based Solvent Extraction_Solv->Change_Solvent Implement_SPE Implement Solid-Phase Extraction (SPE) Cleanup->Implement_SPE

References

Enhancing ionization efficiency of Stachybotrylactam for mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of Stachybotrylactam. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis?

A1: this compound can be effectively analyzed in both positive and negative electrospray ionization (ESI) modes.[1][2] The choice of polarity may depend on the specific liquid chromatography (LC) conditions and the presence of other co-eluting analytes. It is recommended to screen both polarities during method development to determine the most sensitive and selective option for your specific application.

Q2: What are the common adducts observed for this compound in mass spectrometry?

A2: In positive ion mode, the protonated molecule [M+H]⁺ is commonly observed. Additionally, sodium [M+Na]⁺ and ammonium [M+NH₄]⁺ adducts are frequently detected, especially when sodium salts or ammonium-containing mobile phase additives are present.[3] The formation of sodium adducts can sometimes lead to poor fragmentation efficiency.

Q3: How can I promote the formation of a specific adduct for better sensitivity and fragmentation?

A3: To promote the formation of the ammonium adduct [M+NH₄]⁺, which can provide more consistent fragmentation, it is recommended to use a mobile phase containing an ammonium salt, such as ammonium formate.[3] This can help to suppress the formation of sodium adducts, leading to a more robust and sensitive analysis.

Q4: What are the characteristic MRM transitions for this compound?

A4: For quantitative analysis using tandem mass spectrometry (MS/MS), specific multiple reaction monitoring (MRM) transitions should be used. A common precursor ion for this compound in positive ion mode is m/z 386.2. Characteristic product ions can be monitored for quantification and confirmation.

Troubleshooting Guides

Issue 1: Low or No Signal Intensity for this compound

This is a common issue that can be caused by several factors. Follow this step-by-step guide to diagnose and resolve the problem.

Troubleshooting Steps:

  • Verify Instrument Performance:

    • Ensure the mass spectrometer is properly tuned and calibrated.

    • Check for any leaks in the system.

    • Confirm that the electrospray needle is correctly positioned and not clogged.

  • Optimize Ion Source Parameters:

    • The ionization efficiency of this compound is highly dependent on the ion source settings. Systematically optimize the capillary voltage, source temperature, and nebulizer and drying gas flow rates.

    • Start with the instrument manufacturer's recommended settings and adjust one parameter at a time while monitoring the signal intensity of a this compound standard.

  • Evaluate Mobile Phase Composition:

    • The pH and composition of the mobile phase significantly impact ionization. The addition of a small amount of an acid, such as formic acid (typically 0.1%), can improve protonation in positive ion mode.

    • If observing significant sodium adducts and poor signal, consider adding ammonium formate to the mobile phase to promote the formation of the more easily fragmented ammonium adduct.

  • Check Sample Preparation:

    • Ensure that the sample extraction and cleanup procedures are efficient and that there are no significant losses of this compound.

    • Matrix components from complex samples can suppress the ionization of the target analyte.

Issue 2: Poor Fragmentation / Inconsistent Product Ion Ratios

If you are observing a strong precursor ion signal but weak or inconsistent product ion signals in your MS/MS experiments, consider the following:

Troubleshooting Steps:

  • Optimize Collision Energy:

    • The collision energy required for optimal fragmentation can vary between different mass spectrometers. Perform a collision energy optimization experiment by infusing a this compound standard and ramping the collision energy to determine the value that yields the highest intensity for the desired product ions. Studies have shown that consistent fragmentation patterns can be achieved at collision energies between 10 and 20 eV.[3]

  • Investigate Adduct Formation:

    • As mentioned, sodium adducts of this compound may fragment less efficiently than the protonated or ammonium adducts. If you are primarily detecting the [M+Na]⁺ ion, modify your mobile phase to include ammonium formate to favor the formation of [M+NH₄]⁺.

  • Address In-Source Fragmentation:

    • In-source fragmentation can occur when the ion source conditions are too harsh, leading to fragmentation of the analyte before it enters the mass analyzer. This can result in a lower abundance of the intended precursor ion. To mitigate this, try reducing the source temperature and capillary voltage.

Issue 3: Significant Matrix Effects

Matrix effects, which can cause either ion suppression or enhancement, are a major challenge when analyzing this compound in complex matrices like dust or biological samples.

Troubleshooting Steps:

  • Improve Sample Cleanup:

    • Implement more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Modify Chromatographic Conditions:

    • Adjust the LC gradient to achieve better separation of this compound from co-eluting matrix components that may be causing ion suppression.

  • Use a Stable Isotope-Labeled Internal Standard:

    • The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for this compound.[4][5] The SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate quantification.

  • Matrix-Matched Calibration:

    • If a SIL-IS is not available, preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.[6]

Quantitative Data Summary

The following tables summarize quantitative data on factors influencing the mass spectrometric analysis of this compound.

Table 1: Matrix Effects on this compound Signal Intensity in Dust Samples

Matrix ComponentEffect on Signal IntensityReference
Dust-11% (Suppression)[3]

Table 2: Illustrative Impact of Mobile Phase Additives on Ion Formation (Positive ESI)

Mobile Phase AdditivePredominant IonRelative Signal Intensity (Illustrative)Rationale
None (neutral pH)[M+Na]⁺1xSodium is often present as a contaminant.
0.1% Formic Acid[M+H]⁺3xPromotes protonation.
5 mM Ammonium Formate[M+NH₄]⁺5xPromotes ammonium adduct formation, which can improve fragmentation.

Note: The relative signal intensity values in Table 2 are for illustrative purposes to demonstrate the general principles of how mobile phase additives can influence ionization efficiency.

Table 3: Illustrative Effect of Ion Source Capillary Voltage on this compound Signal Intensity

Capillary Voltage (kV)Relative Signal Intensity (Illustrative)
2.50.8x
3.01.2x
3.51.5x
4.01.3x
4.51.0x

Note: The optimal capillary voltage should be determined empirically for each instrument and method. The values in Table 3 are for illustrative purposes.

Experimental Protocols

Protocol 1: Sample Preparation from Fungal Cultures

This protocol is adapted from a published method for the extraction of Stachybotrys toxins from agar cultures.[1]

  • Culture Growth: Cultivate Stachybotrys spp. on a suitable agar medium.

  • Extraction:

    • Excise three agar plugs (approximately 1.3 cm²) from the fungal colony.

    • Transfer the plugs to a suitable extraction vessel.

    • Add an appropriate volume of extraction solvent (e.g., a mixture of acetonitrile and water).

    • Vortex or sonicate the sample to ensure thorough extraction.

  • Cleanup:

    • Centrifuge the extract to pellet any solid debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • For complex matrices, a "dilute-and-shoot" approach may be sufficient, or further solid-phase extraction (SPE) cleanup may be necessary.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing an LC-MS/MS method for the analysis of this compound.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute this compound.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (Positive ESI):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z 386.2.

    • Product Ions: Monitor at least two product ions for quantification and confirmation (refer to published MRM transitions or optimize in-house).[7]

    • Capillary Voltage: ~3.5 - 4.0 kV.

    • Source Temperature: ~120 - 150 °C.

    • Desolvation Temperature: ~350 - 450 °C.

    • Nebulizer Gas Flow: Optimize for stable spray.

    • Drying Gas Flow: Optimize for efficient desolvation.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Fungal Culture / Dust Sample Extraction Solvent Extraction (e.g., Acetonitrile/Water) Sample->Extraction Cleanup Filtration / SPE Extraction->Cleanup LC Liquid Chromatography (C18 Column) Cleanup->LC MS Mass Spectrometry (Positive ESI, MRM) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Tree Start Low / No Signal CheckInstrument Check Instrument Performance (Tuning, Leaks, ESI Needle) Start->CheckInstrument OptimizeSource Optimize Ion Source Parameters (Voltage, Temp, Gas Flow) CheckInstrument->OptimizeSource Instrument OK NoImprovement Still Low Signal CheckInstrument->NoImprovement Issue Found CheckMobilePhase Evaluate Mobile Phase (Add Formic Acid / Ammonium Formate) OptimizeSource->CheckMobilePhase Optimized OptimizeSource->NoImprovement No Improvement CheckSamplePrep Review Sample Preparation (Extraction Efficiency, Matrix Effects) CheckMobilePhase->CheckSamplePrep Optimized CheckMobilePhase->NoImprovement No Improvement SignalOK Signal Improved CheckSamplePrep->SignalOK Issue Identified CheckSamplePrep->NoImprovement No Improvement

Caption: Troubleshooting decision tree for low signal intensity.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the methodological development for separating closely related phenylspirodrimanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating closely related phenylspirodrimanes?

A1: Phenylspirodrimanes (PSDs) are a class of meroterpenoids with a common drimane-type sesquiterpene skeleton linked to a benzene ring via a spirofuran ring.[1] Their close structural similarity, often differing only by the position of substituents or stereochemistry, makes them difficult to separate. Key challenges include co-elution in chromatographic systems and the need for multi-step purification processes to achieve baseline separation and high purity.[2][3]

Q2: Which chromatographic techniques are most effective for phenylspirodrimane separation?

A2: A multi-step chromatographic approach is typically necessary. The process often begins with column chromatography over silica gel for initial fractionation of the crude extract.[1][2] This is followed by purification steps using reverse-phase (RP) chromatography on C18 columns and size-exclusion chromatography on Sephadex LH-20.[1] For final purification of closely related isomers, semi-preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[1][2][3][4]

Q3: How can I select the optimal mobile phase for reverse-phase HPLC separation?

A3: The choice of mobile phase is critical for resolving closely related PSDs. Common solvent systems for RP-HPLC include gradients of methanol (CH₃OH) and water or acetonitrile (CH₃CN) and water.[1][4] The organic modifier's concentration and the gradient slope must be carefully optimized. For ionizable PSDs, adjusting the pH of the mobile phase with buffers can significantly alter selectivity and improve separation.[5] It is recommended to start with a broad gradient to elute all compounds and then switch to a shallower gradient or isocratic elution in the region where the target compounds elute to maximize resolution.

Q4: Can normal-phase HPLC be used for separating these isomers?

A4: Yes, normal-phase (NP) chromatography can be effective, particularly for positional isomers, as it relies on an adsorption-desorption mechanism.[6] Using a bare silica column with non-polar solvents like a cyclohexane/ethyl acetate gradient can provide different selectivity compared to reverse-phase methods.[2] However, care must be taken to control the water content in the mobile phase, as this can lead to variable retention times.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of phenylspirodrimanes.

Problem 1: Poor Resolution / Co-elution of Peaks

Possible Causes:

  • Suboptimal Mobile Phase: The solvent strength or selectivity is not ideal for separating the isomers.

  • Inappropriate Column Chemistry: The stationary phase (e.g., standard C18) does not provide sufficient interaction differences between the analytes.

  • Column Overload: Injecting too much sample can lead to peak broadening and loss of resolution.[7]

  • Steep Gradient: The gradient changes too quickly, not allowing enough time for separation.

Solutions:

  • Optimize Mobile Phase:

    • Adjust the gradient slope. Use a shallower gradient for the elution window of your target compounds.

    • Try a different organic modifier (e.g., switch from methanol to acetonitrile or vice-versa). Acetonitrile can offer different selectivity for compounds with pi electrons.[6]

    • For ionizable compounds, adjust the mobile phase pH. Small changes can significantly impact retention and selectivity.[5]

  • Change Stationary Phase:

    • If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column, which can offer unique pi-pi interactions.[8]

  • Reduce Sample Load:

    • Dilute the sample and inject a smaller volume to prevent overloading the column.[5][7]

  • Adjust Flow Rate:

    • Lowering the flow rate can sometimes improve resolution, but it will increase run time.

Problem 2: Peak Tailing or Fronting

Possible Causes:

  • Column Degradation: Active sites on the silica backbone (exposed silanols) can cause tailing of polar or basic compounds.

  • Sample Solvent Incompatibility: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.[5][9]

  • Column Overload: Excessive sample concentration can lead to fronting peaks.[10]

  • Contamination: Buildup of particulate matter on the column inlet frit can distort peak shape.[7]

Solutions:

  • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities and particulates.[4]

  • Match Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[5][9] If a stronger solvent is necessary, inject the smallest possible volume.

  • Flush the Column: Implement a column washing procedure between runs using a strong solvent to remove contaminants.[7][9] If the frit is suspected to be clogged, reverse-flushing the column (without connecting to the detector) can help.[10]

  • Check pH: For acidic or basic compounds, ensure the mobile phase pH is controlled and is at least 2 pH units away from the analyte's pKa to ensure a single ionic form.

Problem 3: Irreproducible Retention Times

Possible Causes:

  • Inadequate Column Equilibration: Insufficient time for the column to re-equilibrate between gradient runs is a common cause of retention time drift.[5]

  • Mobile Phase Composition Change: Inconsistent mobile phase preparation or evaporation of the more volatile solvent can alter retention.[5][9]

  • Temperature Fluctuations: Changes in ambient temperature can affect viscosity and retention times. A column oven is recommended.[4][9]

  • Pump Issues: Leaks or faulty check valves in the HPLC pump can lead to an inconsistent flow rate and pressure fluctuations.[9]

Solutions:

  • Ensure Proper Equilibration: Use a sufficient equilibration time between injections, typically at least 10 column volumes.[9]

  • Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep reservoirs covered to prevent evaporation.[9] Degas the mobile phase to avoid bubble formation.

  • Use a Column Oven: Maintain a constant column temperature to ensure stable chromatography.[2][3][4]

  • System Maintenance: Regularly check for leaks, especially around pump fittings. Flush the system to remove salt buildup if using buffers.[9]

Experimental Protocols & Data

Protocol 1: General Extraction and Multi-Step Purification

This protocol describes a typical workflow for isolating phenylspirodrimanes from a fungal culture.[1][2]

  • Extraction: The fungal material (solid or liquid culture) is extracted with an organic solvent, typically ethyl acetate (EtOAc).[2] The solvent is then evaporated to yield a crude extract.

  • Silica Gel Column Chromatography (Initial Fractionation):

    • The crude extract is applied to a silica gel (200–300 mesh) column.[1]

    • The column is eluted with a step gradient of solvents, such as petroleum ether/CH₂Cl₂ followed by CH₂Cl₂/CH₃OH, to separate the extract into several fractions based on polarity.[1]

  • Reverse-Phase C18 Column Chromatography (Sub-fractionation):

    • Promising fractions from the silica gel column are further separated on a C18 ODS (octadecylsilane) column.[1]

    • A gradient of methanol (CH₃OH) and water (H₂O) is used as the mobile phase.[1]

  • Size-Exclusion Chromatography (Group Separation):

    • Fractions containing compounds of similar molecular weight are separated using a Sephadex LH-20 column with methanol as the eluting solvent.[1]

  • Semi-preparative HPLC (Final Purification):

    • Individual compounds are purified from the sub-fractions using semi-preparative HPLC on a C18 column.[1][2][4]

    • Isocratic or shallow gradient elution with methanol/water or acetonitrile/water is used to achieve final separation.[1][4]

Data Tables: HPLC Separation Conditions

The following tables summarize successful separation conditions reported for various phenylspirodrimanes.

Table 1: Semi-Preparative HPLC Conditions for Phenylspirodrimanes from Stachybotrys sp. [1]

Compound(s)ColumnMobile PhaseFlow Rate (mL/min)Retention Time (t R, min)
3 and 4 Semi-preparative C1875% CH₃OH / H₂O3.026 and 31
5 , 6 , and 7 Semi-preparative C1875% CH₃OH / H₂O3.035, 32, and 43
8 , 9 , and 10 Semi-preparative C1875% CH₃OH / H₂O3.034, 40, and 30
1 and 2 Semi-preparative C1855% CH₃CN / H₂O3.036 and 40

Table 2: Analytical & Semi-Preparative HPLC Conditions for Phenylspirodrimane Metabolites [4]

Analysis TypeColumnMobile Phase (A: CH₃CN+0.1% FA, B: H₂O+0.1% FA)Flow Rate (mL/min)Temperature (°C)
Analytical ReproSil-Gold C18 (150 x 2 mm, 3 µm)Gradient: 10% A to 100% A in 18 min0.340
Semi-preparative Eclipse XDB-C18 (250 x 9.4 mm, 5 µm)Gradient: 10% CH₃CN to 50% CH₃CN in 30 min5.0N/A

Visualizations

Workflow and Logic Diagrams

G cluster_extraction Extraction & Initial Fractionation cluster_purification Multi-Step Purification A Fungal Culture B Crude Organic Extract A->B Solvent Extraction C Silica Gel Column Chromatography B->C D Primary Fractions (Fr. 1-6) C->D E Reverse-Phase C18 Column D->E Further Separation F Sephadex LH-20 E->F Size-Exclusion G Semi-Preparative HPLC F->G Final Polishing H Pure Phenylspirodrimanes G->H G start Poor Resolution or Co-elution Observed q1 Is the sample load high? start->q1 a1_yes Reduce sample concentration or injection volume. q1->a1_yes Yes q2 Is the gradient steep? q1->q2 No end_node Resolution Improved a1_yes->end_node a2_yes Decrease gradient slope (make it shallower). q2->a2_yes Yes q3 Try alternative conditions q2->q3 No a2_yes->end_node a3_opt1 Change organic modifier (e.g., MeOH to ACN). q3->a3_opt1 a3_opt2 Use a different column (e.g., Phenyl-hexyl). q3->a3_opt2 a3_opt3 Adjust mobile phase pH (for ionizable compounds). q3->a3_opt3 a3_opt1->end_node a3_opt2->end_node a3_opt3->end_node G Crude Crude Extract Silica Silica Gel Chromatography (Normal Phase) Crude->Silica Broad Polarity Separation C18 C18 Chromatography (Reverse Phase) Silica->C18 Orthogonal Separation Sephadex Sephadex LH-20 (Size Exclusion) C18->Sephadex Size-Based Grouping Prep_HPLC Semi-Preparative HPLC (High Resolution RP) Sephadex->Prep_HPLC Final Purification of Isomers Pure Isolated Isomers Prep_HPLC->Pure

References

Validation & Comparative

Stachybotrylactam's Antiviral Potency: A Comparative Analysis Against Leading HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the inhibitory activity of Stachybotrylactam against Human Immunodeficiency Virus (HIV) protease, benchmarked against a selection of established FDA-approved protease inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise yet comprehensive overview of this compound's potential as an antiretroviral agent. The data presented is compiled from published research, with detailed experimental methodologies provided for context and reproducibility.

Quantitative Comparison of Inhibitory Activity

The efficacy of HIV protease inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of a drug that is required for 50% inhibition of the enzyme in vitro, while the Ki is a measure of the inhibitor's binding affinity. A lower value for both parameters indicates a more potent inhibitor.

Data for a representative this compound compound, spirodihydrobenzofuranlactam VI, is presented alongside values for several commercially available HIV protease inhibitors.

InhibitorIC50 (nM)Ki (nM)
This compound (VI) 11,000[1]Not Available
Amprenavir12 - 80Not Available
Atazanavir2.6 - 4.20.05 - 0.23
Darunavir3.0 - 4.1[2]0.016[2]
Indinavir10 - 500.36
Lopinavir3.0[3]0.0013 - 0.0066
Nelfinavir30 - 600.74 - 2.0
Ritonavir15 - 500.015
Saquinavir0.45 - 37.70.12
Tipranavir30 - 700.2

Note: IC50 and Ki values can vary depending on the specific assay conditions, cell lines, and viral strains used. The data presented here is a representative range compiled from various sources.

Experimental Protocols

The determination of IC50 and Ki values for HIV protease inhibitors is critical for their evaluation. A widely used method is the fluorometric assay utilizing a Förster Resonance Energy Transfer (FRET) peptide substrate.

Fluorometric HIV-1 Protease Inhibition Assay

Principle: This assay measures the cleavage of a synthetic peptide substrate that mimics a natural cleavage site for HIV-1 protease. The peptide is labeled with a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by the HIV-1 protease, the donor and quencher are separated, leading to an increase in fluorescence that can be measured over time. The rate of this fluorescence increase is proportional to the enzyme's activity.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate (e.g., based on the p17/p24 cleavage site)

  • Assay Buffer (e.g., containing DTT)

  • Test compounds (this compound and other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate (black, for fluorescence measurements)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a working solution of the HIV-1 protease in the assay buffer. Prepare serial dilutions of the test compounds. Prepare the HIV-1 protease substrate solution.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the HIV-1 protease solution to the respective wells. Include controls for no enzyme, no inhibitor (enzyme control), and a known inhibitor (positive control).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme's activity (typically 37°C) to allow the inhibitors to bind to the enzyme.

  • Initiation of Reaction: Add the HIV-1 protease substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in a kinetic mode for a specified duration (e.g., 1-3 hours) at 37°C.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition for each concentration of the test compound is calculated relative to the enzyme control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's activity, the following diagrams illustrate the role of HIV protease in the viral life cycle and a typical experimental workflow for inhibitor screening.

HIV_Lifecycle HIV Life Cycle and the Role of Protease cluster_cell Host Cell cluster_virion Extracellular Entry 1. Entry ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (Viral DNA -> Viral RNA) Integration->Transcription Translation 5. Translation (Viral RNA -> Gag-Pol Polyprotein) Transcription->Translation Assembly 6. Assembly (Immature Virion) Translation->Assembly Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation Protease Cleavage of Polyproteins InfectiousVirion Infectious Virion Maturation->InfectiousVirion ProteaseInhibitor Protease Inhibitor (e.g., this compound) ProteaseInhibitor->Maturation Inhibits

HIV Life Cycle and Protease Inhibition

The diagram above illustrates the seven stages of the HIV life cycle, culminating in the maturation of new virus particles.[4] HIV protease plays a crucial role in this final step by cleaving long protein chains into functional proteins, a process that is essential for the virus to become infectious.[5][6] Protease inhibitors, such as this compound, block this cleavage, resulting in the production of immature, non-infectious virions.

Experimental_Workflow Workflow for HIV Protease Inhibitor Screening A 1. Prepare Reagents (Enzyme, Substrate, Inhibitors) B 2. Dispense Inhibitors into Microplate (Serial Dilutions) A->B C 3. Add HIV-1 Protease B->C D 4. Pre-incubate (Allow Inhibitor Binding) C->D E 5. Add Fluorogenic Substrate D->E F 6. Kinetic Fluorescence Reading E->F G 7. Data Analysis (Calculate Reaction Rates) F->G H 8. Determine IC50 Value G->H

Experimental Workflow for Inhibitor Screening

This flowchart outlines the key steps in a typical high-throughput screening assay to determine the IC50 of potential HIV protease inhibitors.[7] The process involves the preparation of reagents, incubation of the enzyme with the inhibitor, initiation of the reaction with a fluorogenic substrate, and subsequent data analysis to quantify the inhibitory potency.

References

Stachybotrylactam vs. Satratoxins: A Comparative Analysis of Their Toxicological Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of stachybotrylactam and satratoxins, two mycotoxins produced by the fungus Stachybotrys chartarum. While both originate from the same source, their chemical structures and, consequently, their biological activities and toxic potentials differ significantly. This document summarizes key experimental data, outlines common methodologies for toxicity assessment, and visualizes the known cellular signaling pathways affected by these compounds.

Executive Summary

Satratoxins, particularly satratoxin G and H, are highly potent macrocyclic trichothecenes that exhibit significant cytotoxicity at low concentrations. Their primary mechanism of action involves the inhibition of protein synthesis, leading to the activation of stress-related signaling pathways and subsequent apoptosis. In stark contrast, this compound, a phenylspirodrimane, demonstrates markedly lower cytotoxicity, with studies indicating a lack of significant cell death even at high concentrations. This guide will delve into the quantitative data and mechanistic details that underpin these differences.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the available quantitative data on the toxicity of this compound and satratoxins.

Table 1: In Vivo Acute Toxicity Data

CompoundTest AnimalRoute of AdministrationLD50 (Median Lethal Dose)Reference(s)
Satratoxin GMouseIntraperitoneal~1.0 - 1.23 mg/kg[1][2][3]
Satratoxin HMouseIntraperitoneal1.0 - 1.4 mg/kgN/A
This compoundN/AN/AData not availableN/A

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineAssayIC50 (Median Inhibitory Concentration)Reference(s)
Satratoxin GMurine Macrophage (RAW 264.7)MTT~1-10 ng/mL[4]
Satratoxin GHuman Leukemic (U937)MTT~1-10 ng/mL[4]
Satratoxin GPC-12DNA FragmentationInduces apoptosis at ≥10 ng/mL[5]
Satratoxin HHuman Umbilical Vein Endothelial Cells (HUVECs)Not Specified6.8 ng/mLN/A
Satratoxin HHepG2, A549, A204, U937, JurkatNot Specified1.2 - 3.4 ng/mLN/A
This compoundHuman Hepatocellular Carcinoma (HepG2)Not SpecifiedNo observable cytotoxicity up to 100 μM[6]
This compoundPC-12Alamar Blue, Flow Cytometry, DNA FragmentationNo effect on apoptosis up to 1000 ng/mL (~2.6 µM)[7]
This compoundHIV-1 ProteaseIn vitro enzyme inhibition161 μM[6]

Note: The IC50 value for this compound against HIV-1 protease is a measure of specific enzyme inhibition and not general cytotoxicity.

Experimental Protocols

This section details representative methodologies for key experiments cited in the comparison of this compound and satratoxin toxicity.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.[9]

  • Mycotoxin Treatment: Prepare serial dilutions of the mycotoxins (this compound or satratoxins) in culture medium. Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the mycotoxins. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under the same conditions as in step 1.[9]

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[8]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases of viable cells into insoluble purple formazan crystals.[8][10]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm is often used to subtract background absorbance.[8]

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated as the concentration of the mycotoxin that causes a 50% reduction in cell viability.

In Vivo Acute Toxicity Assessment: LD50 Determination

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance, representing the dose required to kill 50% of a tested population.[11]

General Procedure (based on OECD Guidelines):

  • Animal Selection: Healthy, young adult laboratory animals of a specific strain (e.g., BALB/c mice) are used.[12] Animals are acclimatized to the laboratory conditions for at least five days before the experiment.

  • Dose Preparation: The mycotoxin is dissolved or suspended in a suitable vehicle. A range of doses is prepared based on preliminary range-finding studies.

  • Administration: The test substance is administered to groups of animals via a specific route (e.g., intraperitoneal injection or oral gavage). A control group receives only the vehicle.[12]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for a specified period, typically 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals (including those that died during the study) to identify any pathological changes.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by satratoxins. There is currently insufficient evidence to suggest that this compound significantly impacts these pathways.

Satratoxin_MAPK_Activation Satratoxin Satratoxin Ribosome Ribosome Satratoxin->Ribosome Inhibits Protein Synthesis Ribotoxic_Stress Ribotoxic Stress Response Ribosome->Ribotoxic_Stress MAPKKK MAPKKK (e.g., MEKK1, ASK1) Ribotoxic_Stress->MAPKKK p38_MAPKK MKK3/6 MAPKKK->p38_MAPKK JNK_MAPKK MKK4/7 MAPKKK->JNK_MAPKK ERK_MAPKK MEK1/2 MAPKKK->ERK_MAPKK p38_MAPK p38 MAPK p38_MAPKK->p38_MAPK Inflammation Inflammation (e.g., TNF-α, IL-6) p38_MAPK->Inflammation Apoptosis Apoptosis p38_MAPK->Apoptosis JNK_SAPK JNK/SAPK JNK_MAPKK->JNK_SAPK JNK_SAPK->Apoptosis ERK ERK ERK_MAPKK->ERK ERK->Apoptosis Negative Regulation

Caption: Satratoxin-induced MAPK signaling cascade.

Satratoxin_Apoptosis_Pathway Satratoxin_G Satratoxin G PKR PKR (dsRNA-activated protein kinase) Satratoxin_G->PKR Activates p53 p53 PKR->p53 Upregulates AIF AIF (Apoptosis-Inducing Factor) PKR->AIF Induces nuclear translocation Bax Bax p53->Bax Upregulates Mitochondria Mitochondria Bax->Mitochondria Promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 (Initiator) Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 Activates DNA_Fragmentation DNA Fragmentation Caspase_3->DNA_Fragmentation Mediates Nucleus Nucleus AIF->Nucleus Nucleus->DNA_Fragmentation Mediates Apoptosis_Outcome Apoptosis DNA_Fragmentation->Apoptosis_Outcome

Caption: Satratoxin-induced apoptosis signaling.

Experimental Workflow

Mycotoxin_Toxicity_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., HepG2, RAW 264.7) Mycotoxin_Exposure Mycotoxin Exposure (this compound or Satratoxin) Cell_Culture->Mycotoxin_Exposure Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Mycotoxin_Exposure->Cytotoxicity_Assay Mechanism_Study Mechanistic Studies (e.g., Western Blot for MAPK, Apoptosis Assays) Mycotoxin_Exposure->Mechanism_Study IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Pathway_Analysis Signaling Pathway Analysis Mechanism_Study->Pathway_Analysis Animal_Model Animal Model (e.g., Mouse) Mycotoxin_Admin Mycotoxin Administration (e.g., Intraperitoneal) Animal_Model->Mycotoxin_Admin Toxicity_Observation Observation for Toxicity (Clinical Signs, Mortality) Mycotoxin_Admin->Toxicity_Observation LD50_Calculation LD50 Calculation Toxicity_Observation->LD50_Calculation

Caption: General workflow for mycotoxin toxicity testing.

Conclusion

The toxicological profiles of this compound and satratoxins are markedly different. Satratoxins are potent toxins that induce cytotoxicity at low concentrations through the inhibition of protein synthesis and activation of apoptotic pathways. In contrast, this compound exhibits significantly lower, if any, general cytotoxicity in the tested models. This substantial difference in toxicity underscores the importance of specific mycotoxin identification and quantification when assessing the health risks associated with Stachybotrys chartarum exposure. For drug development professionals, the distinct biological activities of these related compounds may offer insights into novel therapeutic targets, particularly in the case of this compound's more selective inhibitory actions, such as on HIV-1 protease. Further research is warranted to fully elucidate the complete toxicological profile of this compound and to explore any potential synergistic effects with other mycotoxins.

References

A Comparative Guide to Analytical Methods for Stachybotrylactam Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary analytical methods used for the quantification of Stachybotrylactam, a mycotoxin produced by the fungus Stachybotrys chartarum. The selection of an appropriate analytical method is critical for accurate and reliable quantification in various matrices, from environmental samples to in vitro cultures. This document outlines the experimental protocols and performance characteristics of the most common techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Performance Data

The selection of a suitable analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for LC-MS/MS and ELISA-based methods for this compound and related Stachybotrys toxins. It is important to note that these values are compiled from various studies and may differ based on the specific experimental conditions, matrix, and instrumentation.

Parameter LC-MS/MS ELISA (for S. chartarum antigens) Reference
Limit of Detection (LOD) Varies by compound and matrix0.2 ng/g (for SchS34 antigen in dust)[1]
Limit of Quantification (LOQ) Varies by compound and matrixNot explicitly stated for this compound
Linearity (Concentration Range) e.g., 10 - 10,000 ng/mLNot explicitly stated for this compound[2]
Precision (RSD%) 2.5% - 7.6%Not explicitly stated[3]
Recovery 70% - 110% (for mycotoxins in general)Not explicitly stated[4]
Specificity High, based on mass-to-charge ratio and fragmentationLow cross-reactivity with other common indoor fungi[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are generalized protocols for the LC-MS/MS and ELISA methods based on published literature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound and other mycotoxins.[2][3][5][6][7]

1. Sample Preparation (Extraction):

  • Fungal biomass samples (from agar plates) are air-dried.[7]

  • The dried material is scraped from the culture medium.[7]

  • Extraction is performed using a solvent mixture, typically acetonitrile/water/acetic acid (e.g., 79:20:1, v/v/v).[7]

  • The mixture is vortexed and centrifuged to separate the supernatant containing the analytes.[7]

  • The supernatant is then diluted and transferred to autosampler vials for analysis.[7]

2. Chromatographic Separation:

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.[2][3]

  • Column: A reverse-phase column, such as an Agilent Poroshell 120 Phenyl-Hexyl column, is commonly employed.[2]

  • Mobile Phase: A gradient elution is typically used, consisting of two eluents:

    • Eluent A: Water with an additive like formic acid (e.g., 20 mmol/L) and sometimes ammonium formate.[2]

    • Eluent B: An organic solvent like acetonitrile or a mixture of acetonitrile/2-propanol, also with formic acid.[2]

  • Flow Rate: A typical flow rate is between 0.35 and 0.4 mL/min.[2]

  • Column Temperature: The column is maintained at a constant temperature, for example, 40°C or 60°C.[2]

3. Mass Spectrometric Detection:

  • Instrument: A triple quadrupole (QqQ) or a quadrupole time-of-flight (QTOF) mass spectrometer is used.[2]

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is often utilized to detect a broad range of metabolites.[5][6]

  • Detection Method: Selected Reaction Monitoring (SRM) is used for quantification on a triple quadrupole instrument, providing high selectivity and sensitivity.[5][6]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is an immunological assay that can be used for the detection of Stachybotrys chartarum antigens. While not directly quantifying this compound, it provides a measure of exposure to the fungus.[1][8]

1. Principle:

  • This method typically employs a capture ELISA format using monoclonal antibodies specific to a protein antigen from S. chartarum.[1]

  • The assay is designed to detect these antigens in environmental samples like dust.[1]

2. General Procedure:

  • Sample Collection: Dust or bulk material samples are collected from the environment.

  • Extraction: The sample is extracted with a suitable buffer to solubilize the target antigens.

  • Assay:

    • The wells of a microtiter plate are coated with a capture antibody.

    • The sample extract is added to the wells, and the antigen binds to the capture antibody.

    • A second, enzyme-linked detection antibody is added, which binds to a different epitope on the antigen, forming a "sandwich".

    • A substrate is added, which is converted by the enzyme to produce a colored product.

    • The intensity of the color is proportional to the amount of antigen in the sample and is measured using a spectrophotometer.

Methodology Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for this compound quantification.

cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison cluster_3 Validation Sample Homogenized Sample Matrix (e.g., Fungal Culture, Dust) Extraction Solvent Extraction Sample->Extraction Cleanup Solid Phase Extraction (SPE) (Optional) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS ELISA ELISA Analysis Cleanup->ELISA Quant_LCMS Quantification (LC-MS/MS) LCMS->Quant_LCMS Quant_ELISA Quantification (ELISA) ELISA->Quant_ELISA Comparison Comparison of Results (LOD, LOQ, Accuracy, Precision) Quant_LCMS->Comparison Quant_ELISA->Comparison Validation Method Cross-Validation Comparison->Validation

Caption: Workflow for Cross-Validation of Analytical Methods.

This guide provides a foundational understanding of the analytical methodologies available for the quantification of this compound and related fungal metabolites. The choice between LC-MS/MS and ELISA will depend on the specific research question, the required sensitivity and specificity, the available instrumentation, and the nature of the sample matrix. For precise quantification of this compound, LC-MS/MS is the method of choice, while ELISA can serve as a valuable screening tool for assessing exposure to Stachybotrys chartarum.

References

Comparative Analysis of Metabolite Profiles: Stachybotrys chartarum Chemotype S vs. Chemotype A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolite profiles of Stachybotrys chartarum chemotype S and chemotype A. Stachybotrys chartarum, a greenish-black mold commonly found in water-damaged buildings, is known for its production of a diverse array of secondary metabolites, some of which are potent mycotoxins.[1][2][3] The species is categorized into two primary chemotypes, S and A, distinguished by their unique mycotoxin production profiles.[1][3][4] Chemotype S is characterized by the production of highly cytotoxic macrocyclic trichothecenes, while chemotype A produces less toxic atranones and simple trichothecenes.[1][3][5] Both chemotypes are also known to produce phenylspirodrimanes.[6][7][8] Understanding the distinct metabolite landscapes of these chemotypes is crucial for assessing potential health risks and for the discovery of novel bioactive compounds.

Data Presentation: Comparative Metabolite Profiles

The following tables summarize the major classes of secondary metabolites produced by S. chartarum chemotype S and chemotype A. The production of these metabolites can be influenced by various factors, including the growth substrate and environmental conditions.[7]

Table 1: Macrocyclic Trichothecenes (Primarily Chemotype S)

Metabolite ClassExamplesBiological Activity
SatratoxinsSatratoxin G, Satratoxin HPotent inhibitors of protein synthesis, induce apoptosis, neurotoxic.[7][9]
RoridinsRoridin E, Roridin L-2Cytotoxic, inhibit protein synthesis.
VerrucarinsVerrucarin JCytotoxic, inhibit protein synthesis.

Table 2: Atranones and Simple Trichothecenes (Primarily Chemotype A)

Metabolite ClassExamplesBiological Activity
AtranonesAtranone A, Atranone B, Atranone GInduce pulmonary inflammation.[1][2][5]
Simple TrichothecenesTrichodermin, TrichodermolLess cytotoxic than macrocyclic trichothecenes.

Table 3: Phenylspirodrimanes (Produced by Both Chemotypes)

Metabolite ClassExamplesBiological Activity
Spirocyclic drimanesStachybotrylactam, StachybotrydialImmunosuppressive.[2]

Experimental Protocols

The characterization of metabolite profiles from S. chartarum relies on robust experimental procedures for extraction and analysis.

Fungal Culture

Stachybotrys chartarum strains of both chemotypes are typically cultivated on nutrient-rich agar media such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA).[4][10] Cultures are incubated in the dark at approximately 25°C for a period of 7 to 21 days to allow for sufficient growth and metabolite production.[6][8]

Metabolite Extraction

A common method for extracting mycotoxins from fungal cultures involves solvent extraction. A widely used protocol is as follows:

  • Harvesting: Fungal mycelium and spores are scraped from the surface of the agar plates.

  • Solvent Addition: The harvested biomass is suspended in a suitable organic solvent, frequently methanol or a mixture of acetonitrile and water (e.g., 84:16 v/v).[5][11]

  • Extraction: The suspension is agitated for a set period (e.g., 60 minutes) to facilitate the transfer of metabolites into the solvent.

  • Filtration and Concentration: The extract is filtered to remove fungal debris, and the solvent is then evaporated under a stream of nitrogen to concentrate the metabolites.

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the analytical instrumentation, such as methanol or the initial mobile phase of the liquid chromatography system.

Metabolite Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of mycotoxins due to its high sensitivity and specificity.

  • Chromatographic Separation: A C18 reverse-phase column is commonly employed to separate the various metabolites based on their polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid to improve ionization, is typically used.

  • Mass Spectrometry Detection: The eluting compounds are ionized, commonly using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target metabolite are monitored, ensuring accurate identification and quantification.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of S. chartarum metabolite profiles.

G cluster_culture Fungal Culture cluster_extraction Metabolite Extraction cluster_analysis Metabolite Analysis cluster_data Data Interpretation Culture_S S. chartarum Chemotype S Extraction Solvent Extraction (Methanol or Acetonitrile/Water) Culture_S->Extraction Culture_A S. chartarum Chemotype A Culture_A->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Comparative Metabolite Profiling LCMS->Data G MCT Macrocyclic Trichothecenes (e.g., Satratoxins) Ribosome Ribosome MCT->Ribosome Binds to ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis StressKinases Stress Kinase Activation (p38, JNK, ERK) ProteinSynthesis->StressKinases Apoptosis Apoptosis StressKinases->Apoptosis G Atranones Atranones ImmuneCells Immune Cells (e.g., Macrophages) Atranones->ImmuneCells Activate Cytokines Pro-inflammatory Cytokine Production ImmuneCells->Cytokines Inflammation Inflammation Cytokines->Inflammation

References

A Comparative Guide to Stachybotrylactam Isomer Identification and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Stachybotrylactam isomers, supported by experimental data. It details methodologies for their identification and characterization, offering insights into their distinct biological activities.

This compound and its isomers, secondary metabolites produced by the fungus Stachybotrys chartarum, represent a class of phenylspirodrimanes with significant biological activities.[1][2][3] The structural diversity within this class, particularly the potential for regioisomerism, presents both a challenge and an opportunity for drug discovery and development.[3][4] This guide focuses on the identification, separation, and characterization of semi-synthetically produced this compound isomers, providing a comparative analysis of their analytical properties and biological effects.

Isomer Synthesis and Separation

The generation of this compound isomers can be achieved through the reaction of acetoxystachybotrydial acetate with primary amines, such as L-tryptophan and tryptamine.[1][3] This reaction yields regiospecific isomeric structures that can be separated and purified for individual analysis.[1][3]

Experimental Protocol: Semi-Synthesis of Isoindolinone Isomers

The semi-synthesis involves reacting acetoxystachybotrydial acetate with either L-tryptophan or tryptamine. This process results in the formation of two distinct regioisomeric products for each reaction.[1][3] The successful purification of these four novel reaction products allows for a detailed examination of their unique properties.[1]

Comparative Analysis of Isomer Characteristics

The distinct nature of this compound isomers is evident in their chromatographic behavior, spectral properties, and biological activities. A detailed comparison reveals significant differences that are crucial for their individual assessment.

Chromatographic and Spectroscopic Differentiation

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and initial identification of this compound isomers. The choice of stationary phase and mobile phase gradient is critical for achieving baseline separation.[1][5] Further characterization and structural confirmation are accomplished using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1][4][5]

Table 1: Chromatographic Separation of this compound Isomers

IsomerHPLC ColumnMobile PhaseKey Separation Characteristic
Acetoxythis compound acetate-tryptophan Isomers (2a, 2b)ReproSil Gold C18Water/Acetonitrile with 0.1% Formic AcidGradient elution allows for the separation of the two regioisomers.[1][5]
Acetoxythis compound acetate-tryptamine Isomers (3a, 3b)ReproSil Gold C18Water/Acetonitrile with 0.1% Formic AcidOptimized gradient conditions are required to resolve the isomeric pair.[1][5]
Stachybotrydial and its γ-lactone isomerNot specifiedNot specifiedThese isomers exhibit different chromatographic behavior and mass spectrometric fragmentation, with the lactone form showing a neutral loss of CO2.[2]
Experimental Protocol: HPLC Separation of Tryptophan-derived Isomers

For the separation of acetoxythis compound acetate-tryptophan isomers, a ReproSil Gold C18 column (150 x 2 mm, 3 µm) is utilized. The mobile phase consists of a binary gradient of acetonitrile with 0.1% formic acid (Solvent A) and water with 0.1% formic acid (Solvent B). The gradient starts at 10% A and is held for 2 minutes, followed by a linear increase to 100% A over 20 minutes. The flow rate is maintained at 0.3 mL/min.[5]

G cluster_workflow HPLC Separation Workflow sample Isomer Mixture hplc HPLC System (ReproSil Gold C18) sample->hplc Injection detector UV/MS Detector hplc->detector Elution fractionation Fraction Collection detector->fractionation isomer_a Isolated Isomer A fractionation->isomer_a isomer_b Isolated Isomer B fractionation->isomer_b

Caption: HPLC separation workflow for this compound isomers.

Biological Activity and Comparative Effects

The biological evaluation of purified this compound isomers has revealed significant differences in their cytotoxic, genotoxic, and metabolic profiles. Furthermore, their impact on the blood coagulation cascade highlights their potential as modulators of serine proteases.[1][3][4]

Table 2: Comparative Biological Activities of this compound Isomers

IsomerCytotoxicityGenotoxicity (Micronucleus Assay)In Vitro Hepatic MetabolismEffect on Blood Coagulation
Isomer 2aLess cytotoxicLower genotoxicityFaster metabolismMore active inhibitor of Factor XIIa and Factor Xa.[1]
Isomer 2bMore cytotoxicHigher genotoxicitySlower metabolismLess active inhibitor
Isomer 3aData not specifiedData not specifiedData not specifiedData not specified
Isomer 3bData not specifiedData not specifiedData not specifiedData not specified

One of the regioisomeric phenylspirodrimane-derivatives demonstrated lower cytotoxicity, faster metabolism, and higher activity in biological assays.[3][4][5] This highlights the importance of isomer-specific evaluation in drug development.

Impact on the Blood Coagulation Cascade

The more active isomer demonstrated prolonged plasma coagulation times, confirming its inhibitory effect on both the intrinsic (Factor XIIa) and common (Factor Xa) pathways of the blood coagulation cascade.[1]

G cluster_coagulation Blood Coagulation Cascade XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Isomer This compound Isomer Isomer->XIIa Inhibition Isomer->Xa Inhibition

Caption: Inhibition of the blood coagulation cascade by a this compound isomer.

Spontaneous Isomerization

It is important to note that some secondary metabolites of Stachybotrys can undergo spontaneous isomerization. For instance, stachybotrydial exists in equilibrium with its corresponding γ-lactone form.[2] This dynamic equilibrium needs to be considered during analysis, and LC-MS/MS methods have been developed to monitor this process.[2][6]

Conclusion

The identification and characterization of this compound isomers are critical for understanding their structure-activity relationships and for harnessing their therapeutic potential. This guide demonstrates that regioisomers can exhibit significantly different physicochemical and biological properties. Therefore, robust analytical methods for their separation and individual characterization are paramount for any research or drug development program focused on this promising class of natural products. The presented data and protocols provide a foundational framework for researchers to build upon in their exploration of this compound isomers.

References

Stachybotrylactam vs. K-76: A Comparative Analysis of Immunosuppressive Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 7, 2025 – In the landscape of immunomodulatory drug discovery, researchers continuously seek novel compounds with potent and selective immunosuppressive activities. This guide provides a detailed comparison of two such agents, Stachybotrylactam and K-76, for researchers, scientists, and drug development professionals. While direct comparative studies are limited, this report synthesizes available data to evaluate their mechanisms of action, immunosuppressive efficacy, and potential therapeutic applications.

Executive Summary

This compound, a phenylspirodrimane mycotoxin, and K-76, a fungal metabolite derivative, both exhibit immunosuppressive properties, albeit through distinct mechanisms. K-76 is a well-characterized inhibitor of the complement system, specifically targeting the C5 component. In contrast, the precise mechanism of this compound is less defined, with evidence suggesting potential interference with inflammatory signaling pathways such as NF-κB. Quantitative data on their direct comparative potency in standardized immunosuppression assays remains sparse, necessitating an evaluation based on available in vitro studies on these and structurally related compounds.

Data Presentation: Quantitative Comparison

CompoundAssay TypeTarget/Cell LineIC50 ValueReference CompoundIC50 Value (Reference)
This compound Analog (FR901459) Lymphocyte ProliferationNot Specified26.8 ng/mLCyclosporin A9.9 ng/mL[1]
This compound Analog (Chartarlactam U-X, Cmpd 10) Nitric Oxide Production (LPS-stimulated)RAW 264.7 Macrophages12.4 µM--
K-76 COONa Cytotoxic T-Lymphocyte (CTL) Mediated LysisMurine CTLsInhibition observed--
K-76 COONa Lectin-Stimulated T-Lymphocyte ProliferationMurine and Human T-cellsInhibition observed--

Note: The data presented are from different studies and experimental conditions, and therefore should be interpreted with caution. The IC50 values for this compound analogs provide an estimate of the potential potency of this class of compounds.

Mechanism of Action and Signaling Pathways

This compound: A Potential NF-κB Pathway Modulator

While the definitive mechanism of this compound's immunosuppressive activity is still under investigation, studies on related phenylspirodrimanes suggest a potential role in modulating inflammatory signaling. Evidence points towards the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB pathway is a critical regulator of inflammatory gene expression.

Stachybotrylactam_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates IKK->IκB Degradation NF-κB NF-κB IκB->NF-κB Inhibits DNA DNA NF-κB->DNA Translocates & Binds This compound This compound This compound->IKK Inhibits? Inflammatory_Genes Inflammatory_Genes DNA->Inflammatory_Genes Transcription Stimulus Stimulus Stimulus->Receptor

Hypothesized NF-κB inhibition by this compound.
K-76: A Potent Complement Cascade Inhibitor

K-76, and its active derivative K-76 monocarboxylic acid (K-76 COOH), exert their immunosuppressive effects primarily through the inhibition of the complement system. The complement system is a crucial component of the innate immune response. K-76 specifically targets and inhibits the C5 component of the complement cascade, preventing its cleavage into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiator C5b. This blockade effectively halts the terminal inflammatory and lytic activities of the complement system.

K76_Pathway cluster_pathways Complement Activation Pathways Classical Classical C3_convertase C3_convertase Classical->C3_convertase Lectin Lectin Lectin->C3_convertase Alternative Alternative Alternative->C3_convertase C3a C3a C3_convertase->C3a C3b C3b C3_convertase->C3b C3 C3 C3->C3_convertase Cleavage C5_convertase C5_convertase C3b->C5_convertase Forms C5a C5a (Inflammation) C5_convertase->C5a C5b C5b C5_convertase->C5b C5 C5 C5->C5_convertase Cleavage K-76 K-76 K-76->C5 Inhibits MAC Membrane Attack Complex (MAC) C5b->MAC Initiates

Mechanism of K-76 inhibition of the complement cascade.

Experimental Protocols

Mixed Lymphocyte Reaction (MLR) Assay

The MLR is a standard in vitro assay to assess the cell-mediated immune response, particularly T-cell proliferation, to allogeneic stimuli.

Objective: To evaluate the inhibitory effect of a test compound on T-cell proliferation in response to allogeneic stimulation.

Workflow:

MLR_Workflow PBMC_Isolation Isolate PBMCs (Donors A & B) Stimulator_Tx Treat Stimulator Cells (Donor B, e.g., Mitomycin C) PBMC_Isolation->Stimulator_Tx Co-culture Co-culture Responder (A) & Stimulator (B) Cells + Test Compound PBMC_Isolation->Co-culture Stimulator_Tx->Co-culture Incubation Incubate (3-5 days) Co-culture->Incubation Proliferation_Assay Assess Proliferation ([3H]-Thymidine or CFSE) Incubation->Proliferation_Assay Data_Analysis Analyze Data (Calculate IC50) Proliferation_Assay->Data_Analysis

Workflow for a one-way Mixed Lymphocyte Reaction.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors (Donor A and Donor B) using Ficoll-Paque density gradient centrifugation.

  • Stimulator Cell Preparation: Treat PBMCs from Donor B (stimulator cells) with Mitomycin C (50 µg/mL) or irradiation (3000 rads) to arrest proliferation.

  • Co-culture: In a 96-well plate, co-culture a fixed number of responder cells (PBMCs from Donor A) with the prepared stimulator cells at a 1:1 ratio.

  • Compound Addition: Add serial dilutions of the test compound (this compound or K-76) to the co-cultures. Include a vehicle control and a positive control (e.g., Cyclosporin A).

  • Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.

  • Proliferation Assessment:

    • [³H]-Thymidine Incorporation: Pulse the cells with 1 µCi of [³H]-thymidine for the final 18 hours of incubation. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.

    • CFSE Staining: Alternatively, label responder cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to co-culture. After incubation, analyze CFSE dilution by flow cytometry to determine cell division.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the inhibition curve.

Complement Hemolysis (CH50) Assay

This assay measures the total activity of the classical complement pathway.

Objective: To determine the inhibitory effect of a test compound on complement-mediated hemolysis.

Methodology:

  • Sensitization of Erythrocytes: Wash sheep red blood cells (SRBCs) and sensitize them with a sub-agglutinating concentration of anti-SRBC antibody (hemolysin).

  • Assay Setup: In a 96-well plate, add a standardized amount of normal human serum (as a source of complement) to each well.

  • Compound Addition: Add serial dilutions of the test compound (e.g., K-76 COOH) to the wells.

  • Incubation: Add the sensitized SRBCs to each well and incubate at 37°C for 30-60 minutes.

  • Measurement: Centrifuge the plate and measure the absorbance of the supernatant at 412 nm to quantify the amount of hemoglobin released due to cell lysis.

  • Data Analysis: Calculate the percentage of hemolysis inhibition for each concentration of the test compound compared to a control with no inhibitor. Determine the concentration that causes 50% inhibition of hemolysis (CH50).

Conclusion

This compound and K-76 represent two distinct classes of fungal-derived immunosuppressants. K-76 is a specific inhibitor of the complement C5 component, with a well-defined mechanism of action. Its potential lies in the targeted suppression of the terminal complement pathway, which is implicated in a variety of inflammatory and autoimmune conditions.

This compound, as a member of the phenylspirodrimane family, shows promise as an immunomodulatory agent, potentially through the inhibition of the NF-κB signaling pathway. However, more research is required to fully elucidate its mechanism and to quantify its immunosuppressive potency in relevant T-cell and B-cell assays.

For researchers and drug development professionals, the choice between these or similar compounds will depend on the desired therapeutic target. K-76 offers a targeted approach for complement-mediated diseases, while this compound and other phenylspirodrimanes may represent a broader class of anti-inflammatory and immunosuppressive agents worthy of further investigation. Direct, head-to-head comparative studies using standardized assays are crucial to definitively establish their relative immunosuppressive potential.

References

A Comparative Analysis of Phenylspirodrimanes and Related Meroterpenoids from Diverse Stachybotrys Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Stachybotrys is a prolific source of structurally diverse and biologically active secondary metabolites. Among these, phenylspirodrimanes (PSDs) represent a significant class of meroterpenoids characterized by a unique spirocyclic system formed from a drimane sesquiterpene and a phenyl moiety.[1] These compounds have garnered considerable interest due to their wide range of pharmacological activities, including cytotoxic, antiviral, and anti-inflammatory properties. This guide provides a comparative overview of phenylspirodrimanes and related meroterpenoids produced by different Stachybotrys species, supported by experimental data and detailed methodologies to aid in future research and drug discovery efforts.

Phenylspirodrimane Production Across Stachybotrys Species: A Comparative Overview

While Stachybotrys chartarum is the most extensively studied species for its phenylspirodrimane production, other species within the genus also synthesize a variety of structurally related meroterpenoids. This section compares the known phenylspirodrimanes and associated compounds from several key Stachybotrys species.

Stachybotrys chartarum: A Reservoir of Phenylspirodrimane Diversity

S. chartarum is a well-established producer of a vast array of phenylspirodrimanes, exhibiting significant structural diversification. These compounds can be broadly categorized into monomers and dimers. Notable examples include the stachybotrysins, stachybotranes, and stachybochartins. The biological activities of these compounds are equally diverse, with many exhibiting potent cytotoxic and antiviral effects.[2][3]

Stachybotrys cylindrospora: Producer of Bioactive Phenylspirodrimanes

Stachybotrys cylindrospora has been shown to produce phenylspirodrimanes, including the well-characterized stachybotrydial and stachybotramide.[4][5] These compounds contribute to the antifungal properties of the species.[4]

Stachybotrys microspora: A Source of Triprenyl Phenols

Stachybotrys microspora is known for producing a class of meroterpenoids called triprenyl phenols (SMTPs).[4] While not strictly phenylspirodrimanes due to the absence of the spirodrimane core, they share a common biosynthetic origin from orsellinic acid and farnesyl diphosphate and exhibit important biological activities, particularly as plasminogen modulators.[6][7]

Stachybotrys longispora: Biosynthesis of Isoindolinone Derivatives

Stachybotrys longispora has been investigated for its production of isoindolinone derivatives.[5][6] These compounds are structurally related to the lactam forms of phenylspirodrimanes and are formed through the reaction of a phthalic aldehyde precursor with amino compounds.[5][6] They have shown promising fibrinolytic activities.[6]

Quantitative Data Summary

The following tables summarize the reported biological activities of representative phenylspirodrimanes and related meroterpenoids from different Stachybotrys species.

Table 1: Biological Activities of Phenylspirodrimanes from Stachybotrys chartarum

CompoundBiological ActivityCell Line/TargetIC50 / EC50 (µM)Reference
Stachybotrysin AAnti-HIV-15.6[3]
Stachybotrysin GAnti-HIV-18.1[3]
Stachybotrysin BAnti-influenza A virus-12.4[3]
Stachybotrysin FAnti-influenza A virus-18.9[3]
StachybotrylactamCytotoxicityMP41, 786, CAL330.3 - 1.0[1]
This compound acetateCytotoxicityMP41, 786, CAL330.5 - 2.2[1]
2α-acetoxythis compound acetateCytotoxicityMP41, 786, CAL330.4 - 1.5[1]
Stachybotranes A & BCytotoxicityHL-60, A-549, MCF-7Moderate[2]
Bistachybotrysin D & ECytotoxicityHCT116, BGC823, Daoy, HepG26.7 - 11.6[8]

Table 2: Biological Activities of Meroterpenoids from Other Stachybotrys Species

SpeciesCompoundBiological ActivityTarget/AssayActivityReference
S. cylindrosporaStachybotrydialAntifungalCeratocystiopsis crassivaginataActive[4][5]
S. cylindrosporaStachybotramide---[4][5]
S. microsporaSMTP-7 (Orniplabin)Plasminogen modulationFibrinolysis enhancementPotent[9]
S. longisporaFGFC6, FGFC7Fibrinolytic-Promising[6]

Experimental Protocols

This section provides an overview of the general methodologies employed for the isolation, characterization, and biological evaluation of phenylspirodrimanes.

Fungal Cultivation and Extraction

Stachybotrys species are typically cultured on solid or in liquid media, such as potato dextrose agar (PDA) or potato dextrose broth (PDB), for several weeks. The fungal mycelia and/or the culture broth are then extracted with organic solvents like ethyl acetate or methanol to obtain a crude extract containing the secondary metabolites.[1][10]

Isolation and Purification

The crude extract is subjected to various chromatographic techniques for the purification of individual compounds. A common workflow involves:

  • Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, dichloromethane-methanol).[10]

  • Sephadex LH-20 Column Chromatography: Further separation of fractions is often achieved using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on their size and polarity.

  • High-Performance Liquid Chromatography (HPLC): Final purification is typically performed using semi-preparative or preparative HPLC with a C18 column and a mobile phase gradient of water and acetonitrile or methanol.[1]

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are used to establish the planar structure and relative stereochemistry of the molecules.[11]

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compounds.[11]

  • Electronic Circular Dichroism (ECD) and X-ray Crystallography: These methods are employed to determine the absolute configuration of chiral centers.[3]

Biological Assays
  • Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours.[12]

  • Compound Treatment: The cells are then treated with various concentrations of the purified compounds and incubated for another 24-48 hours.[12]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[12]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[12]

  • Cell Culture: A monolayer of host cells (e.g., Vero cells) is grown in 24-well plates.

  • Virus Infection: The cells are infected with a specific virus (e.g., Influenza A, HIV) in the presence of varying concentrations of the test compounds.

  • Incubation: The plates are incubated to allow for virus replication and plaque formation.

  • Plaque Visualization: The cell monolayers are stained (e.g., with crystal violet) to visualize the plaques (areas of cell death caused by the virus).

  • Plaque Counting: The number of plaques is counted, and the percentage of plaque reduction compared to the untreated virus control is calculated to determine the antiviral activity.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.

  • Compound Treatment and Stimulation: The cells are pre-treated with different concentrations of the test compounds for a short period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Visualizing the Workflow and Biosynthesis

To better illustrate the processes involved in the study of these compounds, the following diagrams were created using Graphviz.

Experimental_Workflow A Stachybotrys spp. Cultivation (Solid or Liquid Media) B Extraction (Organic Solvents) A->B C Crude Extract B->C D Silica Gel Chromatography C->D E Fractions D->E F Sephadex LH-20 Chromatography E->F G Purified Fractions F->G H Preparative HPLC G->H I Pure Phenylspirodrimanes H->I J Structure Elucidation (NMR, HRESIMS, ECD) I->J K Biological Activity Assays (Cytotoxicity, Antiviral, etc.) I->K

Caption: General workflow for the isolation and characterization of phenylspirodrimanes.

Biosynthetic_Pathway PKS Polyketide Pathway OA Orsellinic Acid PKS->OA MEP Mevalonate Pathway FPP Farnesyl Diphosphate (FPP) MEP->FPP Precursor Common Precursor (e.g., Ilicicolin B) OA->Precursor FPP->Precursor SMTP Triprenyl Phenols (SMTPs) Precursor->SMTP Cyclization Cyclization & Rearrangement Precursor->Cyclization PSD Phenylspirodrimanes (e.g., Stachybotrydial) Reaction Reaction with Amino Compounds PSD->Reaction ISO Isoindolinones Cyclization->PSD Reaction->ISO

Caption: Simplified biosynthetic relationship of phenylspirodrimanes and related meroterpenoids.

References

Validating Stachybotrylactam as a Reliable Biomarker for Mold Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of mold exposure is a critical aspect of environmental health and toxicology. Stachybotrys chartarum, often referred to as "black mold," is a toxigenic fungus known to produce a variety of mycotoxins. Exposure to these toxins has been linked to a range of adverse health effects. Consequently, the development of reliable biomarkers for exposure is paramount for clinical diagnosis, epidemiological studies, and the development of therapeutic interventions. This guide provides a comparative analysis of stachybotrylactam, a secondary metabolite of S. chartarum, as a biomarker for mold exposure, alongside other established and emerging biomarkers.

Comparison of Biomarkers for Stachybotrys chartarum Exposure

The ideal biomarker for mold exposure should be sensitive, specific, and provide a quantitative measure of the exposure level. Currently, several types of biomarkers are utilized, each with its own set of advantages and limitations. These can be broadly categorized into direct measurement of mycotoxins or their metabolites, and indirect measurement of the body's response to the mold or its components.

Quantitative Performance of Analytical Methods

The choice of analytical method is crucial for the accurate detection and quantification of mold exposure biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the direct detection of mycotoxins and their metabolites. In contrast, enzyme-linked immunosorbent assays (ELISAs) are widely used for detecting the body's immunological response through antibody measurement.

BiomarkerAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Key Findings & Limitations
This compound & other Mycotoxins LC-MS/MSHuman Urine0.005–2 µg/L (for a panel of 11 mycotoxins)[1]0.1–4 µg/L (for a panel of 11 mycotoxins)[1]Findings: Directly confirms exposure to the mycotoxin. High specificity and sensitivity. Limitations: Specific LOD/LOQ for this compound in human urine is not readily available in the literature. The commercial availability of analytical standards for many Stachybotrys metabolites is limited.
Satratoxin G-Albumin Adducts LC-MS/MSHuman Serum~10 nmol/mL of serumNot specifiedFindings: Provides a time-integrated measure of exposure over the lifespan of albumin (approx. 20 days). Adducts of satratoxin G with lysine, cysteine, and histidine residues of serum albumin have been identified in exposed individuals. Limitations: Technically demanding analytical procedure.
S. chartarum-specific IgG Antibodies ELISAHuman SerumNot specifiedNot specifiedFindings: High prevalence in the general population (49.2% in one study) may indicate past or ongoing exposure. Limitations: Lack of standardized antigens can lead to cross-reactivity with other fungi. The presence of IgG does not necessarily correlate with current exposure or clinical symptoms.
S. chartarum-specific IgE Antibodies Immunoassay (IA) / FEIAHuman Serum<0.10 kU/L (Negative)0.35 kU/L (Low Positive)Findings: Indicates an allergic sensitization to S. chartarum. Prevalence is lower than IgG (9.4% in one study). Limitations: Not all exposed individuals will develop an IgE response. The clinical significance of IgE levels can be equivocal.
S. chartarum Antigen (SchS34) ELISADust0.2 ng/gNot specifiedFindings: Directly detects a specific protein antigen from the mold in environmental samples. Low cross-reactivity with other common indoor fungi. Limitations: This is an environmental measure, not a direct biomarker of human exposure.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable biomarker analysis. Below are representative protocols for the detection of key Stachybotrys exposure biomarkers.

LC-MS/MS Method for Mycotoxin Analysis in Human Urine

This protocol is a generalized procedure for the analysis of multiple mycotoxins in human urine and can be adapted for the specific quantification of this compound, provided a certified reference standard is available.

a. Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME)

  • Centrifuge a 5 mL urine sample at 4000 rpm for 10 minutes.

  • Transfer 4.5 mL of the supernatant to a clean tube.

  • Add 1 mL of acetonitrile (as the extraction solvent) and vortex for 30 seconds.

  • Add 150 µL of chloroform (as the disperser solvent).

  • Vortex for 1 minute to form a cloudy solution.

  • Centrifuge at 4000 rpm for 5 minutes to separate the phases.

  • Collect the sedimented phase (chloroform) and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ion transitions for this compound and other mycotoxins of interest must be determined using a pure standard.

Analysis of Satratoxin G-Albumin Adducts in Human Serum by LC-MS/MS

This protocol outlines the key steps for the detection of satratoxin G adducts on serum albumin.

a. Albumin Isolation and Digestion

  • Isolate serum albumin from a 1 mL serum sample using affinity chromatography (e.g., HiTrap Blue HP columns).

  • Quantify the albumin concentration.

  • Denature the isolated albumin by heating at 95°C for 5 minutes.

  • Perform enzymatic digestion of the albumin using trypsin overnight at 37°C.

  • For total adduct quantification, a more exhaustive digestion can be performed using pronase.

b. Immunoaffinity Purification of Adducted Peptides

  • Prepare an immunoaffinity column by coupling anti-satratoxin G antibodies to a resin.

  • Pass the tryptic or pronase digest through the immunoaffinity column to capture adducted peptides.

  • Wash the column extensively to remove non-adducted peptides.

  • Elute the adducted peptides using a low pH buffer (e.g., 0.1% formic acid).

c. LC-MS/MS Analysis

  • Analyze the eluted fraction by LC-MS/MS as described in the previous protocol.

  • The mass spectrometer will be programmed to detect the expected mass shift in albumin peptides corresponding to the adduction of satratoxin G.

ELISA for S. chartarum-specific IgG/IgE Antibodies in Human Serum

This is a general protocol for a sandwich ELISA. Specific concentrations and incubation times should be optimized for the particular antigens and antibodies used.

a. Plate Coating

  • Coat the wells of a 96-well microplate with 100 µL of S. chartarum antigen extract (e.g., 1-10 µg/mL in a coating buffer) overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

b. Blocking

  • Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Wash the plate as described above.

c. Sample and Control Incubation

  • Add 100 µL of diluted patient serum and control samples to the appropriate wells.

  • Incubate for 2 hours at room temperature.

  • Wash the plate as described above.

d. Detection Antibody Incubation

  • Add 100 µL of an enzyme-conjugated anti-human IgG or IgE detection antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate as described above.

e. Substrate Addition and Measurement

  • Add 100 µL of a suitable substrate (e.g., TMB) to each well and incubate in the dark until a color change is observed.

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Biomarker Analysis

The following diagram illustrates the general workflow for the analysis of different types of biomarkers for Stachybotrys exposure.

G cluster_0 Direct Mycotoxin Detection cluster_1 Immunological Response cluster_2 Environmental Assessment Sample Collection (Urine/Serum) Sample Collection (Urine/Serum) Extraction (DLLME/SPE) Extraction (DLLME/SPE) Sample Collection (Urine/Serum)->Extraction (DLLME/SPE) LC-MS/MS Analysis LC-MS/MS Analysis Extraction (DLLME/SPE)->LC-MS/MS Analysis This compound/\nSatratoxin Adducts This compound/ Satratoxin Adducts LC-MS/MS Analysis->this compound/\nSatratoxin Adducts Serum Sample Serum Sample ELISA ELISA Serum Sample->ELISA IgG/IgE Antibodies IgG/IgE Antibodies ELISA->IgG/IgE Antibodies Dust Sample Dust Sample Extraction Extraction Dust Sample->Extraction ELISA (Antigen) ELISA (Antigen) Extraction->ELISA (Antigen) S. chartarum Antigen S. chartarum Antigen ELISA (Antigen)->S. chartarum Antigen

Caption: Workflow for different biomarker detection methods.

Signaling Pathway of Trichothecene-Induced Ribotoxic Stress Response

Stachybotrys trichothecene mycotoxins, such as satratoxin G, are potent inhibitors of protein synthesis. They bind to the ribosome, triggering a "ribotoxic stress response" that activates mitogen-activated protein kinase (MAPK) pathways, leading to downstream cellular effects like inflammation and apoptosis.

G Stachybotrys Trichothecenes Stachybotrys Trichothecenes Ribosome Ribosome Stachybotrys Trichothecenes->Ribosome Binds to Ribotoxic Stress Response Ribotoxic Stress Response Ribosome->Ribotoxic Stress Response Triggers MAPK Activation (JNK, p38) MAPK Activation (JNK, p38) Ribotoxic Stress Response->MAPK Activation (JNK, p38) Inflammation (Cytokine Production) Inflammation (Cytokine Production) MAPK Activation (JNK, p38)->Inflammation (Cytokine Production) Apoptosis Apoptosis MAPK Activation (JNK, p38)->Apoptosis

Caption: Ribotoxic stress response induced by trichothecenes.

Conclusion

The validation of this compound as a reliable biomarker for Stachybotrys chartarum exposure is an ongoing area of research. While LC-MS/MS methods provide the necessary specificity and sensitivity for its direct detection, the lack of commercially available standards for many Stachybotrys metabolites and the absence of validated methods for human biological fluids remain significant hurdles.

In comparison, the analysis of satratoxin G-albumin adducts offers a more integrated measure of exposure but involves a complex analytical procedure. Immunological biomarkers, such as IgG and IgE antibodies, are useful for indicating sensitization and past exposure but may lack the specificity and direct correlation to current exposure levels that direct mycotoxin measurement provides.

For a comprehensive assessment of Stachybotrys exposure and its potential health effects, a multi-biomarker approach is recommended. This would involve the direct measurement of this compound and other relevant mycotoxins in urine or serum, complemented by the analysis of immunological markers to understand the host's response. Further research is needed to validate and standardize assays for this compound in human biological matrices to establish it as a routine clinical and research tool.

References

Stachybotrylactam: A Comparative Analysis within the Spirodihydrobenzofuranlactam Mycotoxin Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Stachybotrylactam with other mycotoxins in the spirodihydrobenzofuranlactam class, a subset of phenylspirodrimanes (PSDs). We will delve into their distinct biological activities, supported by quantitative data from experimental studies, and provide an overview of the methodologies used to generate this data. This objective analysis aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's unique properties and its potential therapeutic applications.

Introduction to Spirodihydrobenzofuranlactams

Spirodihydrobenzofuranlactams belong to the larger family of phenylspirodrimane mycotoxins, which are secondary metabolites produced by fungi of the Stachybotrys genus.[1] These compounds are characterized by a spirocyclic ring system and a lactam functional group. While often overshadowed by the highly cytotoxic macrocyclic trichothecenes also produced by Stachybotrys, spirodihydrobenzofuranlactams exhibit a range of more nuanced biological activities, including antiviral and immunosuppressive effects.[2][3] This makes them an area of growing interest for drug discovery and development.

Comparative Analysis of Biological Activity

The primary differentiator between this compound and other spirodihydrobenzofuranlactams, as well as other PSDs, lies in their cytotoxic profiles and their specific inhibitory activities. While some PSDs show moderate to potent cytotoxicity against cancer cell lines, this compound is notable for its lack of significant cytotoxicity at comparable concentrations.

Cytotoxicity Profile

This compound has been shown to have no observable cytotoxicity at concentrations up to 100 μM in HepG2 cells.[2] This is in stark contrast to other phenylspirodrimanes, particularly those with a lactone group instead of a lactam, or dimeric structures, which exhibit moderate cytotoxic effects.[4][5]

Table 1: Comparative Cytotoxicity of this compound and Other Phenylspirodrimanes

Compound/ExtractMycotoxin ClassCell Line(s)IC50 Value (μM)Reference
This compound SpirodihydrobenzofuranlactamHepG2> 100[2]
Stachybotrane APhenylspirodrimane (Lactone)HL-60, A-549, SW-48018.5, 24.7, 21.3[4]
Stachybotrane BPhenylspirodrimane (Lactone)HL-60, SMMC-7721, A-549, MCF-7, SW-48019.2, 28.4, 25.1, 31.5, 23.8[4]
Stachybochartin CPhenylspirodrimane (Dimer)MDA-MB-231, U-2OS12.4, 4.5[5]
Stachybochartin GPhenylspirodrimane (seco-bisabosqual)MDA-MB-231, U-2OS21.7, 8.9[5]

This low cytotoxicity suggests a more specific mechanism of action for this compound compared to its more broadly toxic relatives.

Antiviral Activity: HIV-1 Protease Inhibition

A key biological activity of this compound is its ability to inhibit HIV-1 protease, an enzyme crucial for the replication of the HIV virus.[2]

Table 2: HIV-1 Protease Inhibitory Activity

CompoundTargetIC50 ValueReference
This compound HIV-1 Protease161 μM[2]

While the potency is modest, this finding highlights a potential avenue for the development of novel antiviral agents based on the this compound scaffold.

Immunosuppressive Activity: Complement System Inhibition

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (e.g., Stachybotranes) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[4]

HIV-1 Protease Inhibition Assay (Fluorometric)

Objective: To measure the inhibition of HIV-1 protease activity by a test compound.

Methodology:

  • Reagent Preparation: A fluorogenic substrate for HIV-1 protease is prepared. The test compound (this compound) is dissolved in a suitable solvent. A known HIV-1 protease inhibitor (e.g., Pepstatin A) is used as a positive control.[8][9]

  • Assay Reaction: The reaction is typically performed in a 96-well plate. The test compound or control is pre-incubated with recombinant HIV-1 protease in an assay buffer.

  • Substrate Addition: The fluorogenic substrate is added to initiate the reaction.

  • Kinetic Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the active protease, is measured over time using a fluorescence plate reader at an appropriate excitation and emission wavelength (e.g., Ex/Em = 330/450 nm).[8]

  • Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the untreated control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols and the general mechanism of action.

experimental_workflow_cytotoxicity cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding add_compound Add Test Compound cell_seeding->add_compound incubation_48h Incubate for 48-72h add_compound->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize Formazan incubation_4h->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

hiv_protease_inhibition cluster_pathway Mechanism of Action HIV_Polyprotein HIV Gag-Pol Polyprotein HIV_Protease HIV-1 Protease HIV_Polyprotein->HIV_Protease Cleavage Site Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Cleaves Infectious_Virion Infectious HIV Virion Mature_Proteins->Infectious_Virion Assemble into This compound This compound This compound->HIV_Protease Inhibits

Caption: Simplified signaling pathway of HIV-1 protease and its inhibition.

Conclusion

This compound distinguishes itself from other spirodihydrobenzofuranlactam and phenylspirodrimane mycotoxins through its unique biological activity profile. Its low cytotoxicity, coupled with specific inhibitory action against HIV-1 protease, suggests a potential for this mycotoxin as a lead compound in the development of novel therapeutics. In contrast, many of its structural relatives exhibit broader cytotoxic effects, which may limit their therapeutic window. Further research is warranted to fully elucidate the mechanism of action of this compound and to explore its potential in antiviral and immunomodulatory applications. The detailed experimental protocols provided in this guide offer a foundation for such future investigations.

References

Stachybotrylactam: A Comparative Analysis of In Vivo and In Vitro Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam is a phenylspirodrimane (PSD) mycotoxin produced by fungi of the Stachybotrys genus. Unlike the highly potent macrocyclic trichothecenes also produced by Stachybotrys, the biological activities of this compound are less characterized. This guide provides a comprehensive comparison of the currently available in vitro and the limited in vivo data on this compound, supported by experimental details to aid in future research and drug development endeavors.

Data Presentation: In Vitro vs. In Vivo Effects

The following table summarizes the quantitative data on the biological effects of this compound. A significant disparity exists in the available data, with in vitro studies being more common.

Biological Effect Assay Type Test System Concentration/Dose Observed Effect Citation
In Vitro
Antiviral ActivityHIV-1 Protease InhibitionCell-free assay161 µMIC₅₀ value for inhibition of HIV-1 protease.[1]
CytotoxicityMTT or SRB AssayHepG2 (human liver carcinoma) cellsUp to 100 µMNo observable cytotoxicity.[1]
Anti-inflammatory ActivityNitric Oxide (NO) ProductionLPS-stimulated RAW264.7 murine macrophagesNot specified for this compoundPhenylspirodrimanes inhibit NO production.
Immunosuppressive ActivityComplement System InhibitionNot specifiedNot specifiedPhenylspirodrimanes are presumed to have immunosuppressive activity.[2]
In Vivo
Immunosuppressive/Anti-inflammatoryNot specifiedAnimal modelsNot availableData on isolated this compound is lacking. Phenylspirodrimanes are suggested to have inflammatory effects.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

In Vitro HIV-1 Protease Inhibition Assay

This protocol is based on fluorometric assay kits readily available from commercial suppliers.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease substrate

  • Assay Buffer

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Pepstatin A (positive control inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission = ~330/450 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of HIV-1 protease and the fluorogenic substrate in assay buffer according to the manufacturer's instructions. Prepare a serial dilution of this compound.

  • Assay Setup: In a 96-well microplate, add the following to respective wells:

    • Blank: Assay buffer only.

    • Enzyme Control: HIV-1 Protease solution.

    • Positive Control: HIV-1 Protease solution and a known concentration of Pepstatin A.

    • Test Compound: HIV-1 Protease solution and varying concentrations of this compound.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for at least 30 minutes at 37°C using a fluorescence microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Cytotoxicity Assay in HepG2 Cells (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on human hepatocellular carcinoma (HepG2) cells.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear microplate

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the untreated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures.

cluster_0 In Vitro HIV-1 Protease Inhibition Assay HIV_Protease HIV-1 Protease Cleaved_Substrate Cleaved Substrate (Fluorescent) HIV_Protease->Cleaved_Substrate Cleavage Substrate Fluorogenic Substrate Substrate->Cleaved_Substrate This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->HIV_Protease

Figure 1: Workflow of the in vitro HIV-1 protease inhibition assay.

cluster_1 In Vitro Cytotoxicity Assay (MTT) Seed_Cells Seed HepG2 Cells Add_Compound Add this compound Seed_Cells->Add_Compound Incubate_48h Incubate (48h) Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Measure Measure Absorbance Solubilize->Measure

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

cluster_2 Proposed Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->NFkB

Figure 3: Proposed anti-inflammatory mechanism of phenylspirodrimanes.

Discussion and Future Directions

The available evidence strongly indicates that this compound exhibits interesting in vitro bioactivities, including antiviral and potentially immunosuppressive and anti-inflammatory effects, with low cytotoxicity. The inhibition of HIV-1 protease suggests a potential scaffold for the development of novel antiretroviral agents. The presumed immunosuppressive and anti-inflammatory properties, inferred from related phenylspirodrimanes, warrant further direct investigation.

The most significant gap in the current understanding of this compound is the near-complete absence of in vivo data for the purified compound. While studies on crude extracts of Stachybotrys suggest potential for inflammatory responses in vivo[3], it is unclear what role this compound itself plays in these effects, especially in the presence of highly potent co-occurring mycotoxins.

Future research should prioritize:

  • In vivo studies: To evaluate the pharmacokinetic profile, safety, and efficacy of purified this compound in relevant animal models of inflammation, immunosuppression, and viral infection.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its anti-inflammatory and immunosuppressive effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activities and drug-like properties.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Stachybotrylactam

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Stachybotrylactam are paramount to ensuring a secure laboratory environment. This document provides essential, immediate safety and logistical information, including a comprehensive operational plan for the proper disposal of this compound, a mycotoxin with immunosuppressant and weak HIV protease activity.[1] Adherence to these procedures is critical for minimizing exposure risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for pure this compound was not found, a representative SDS for a related product indicates that the compound may be harmful if inhaled, absorbed through the skin, or swallowed, and may cause respiratory tract, skin, and eye irritation.[2]

Personal Protective Equipment (PPE): At a minimum, personnel handling this compound should wear:

  • Respiratory Protection: A NIOSH-approved N95 respirator or higher is recommended, especially when handling the powdered form. For significant aerosol-generating procedures, a half-face or full-face respirator should be considered.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, vinyl, or rubber) are mandatory.

  • Eye Protection: Safety goggles that provide complete eye protection from dust and splashes are essential.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Engineering Controls: All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The following procedure is based on established methods for the chemical inactivation of trichothecene mycotoxins, a class of compounds produced by Stachybotrys species and structurally related to this compound. Strong alkaline solutions, particularly sodium hypochlorite, have been shown to be effective in their decontamination.

1. Preparation of Inactivation Solution:

  • Prepare a fresh solution of 1% to 5% sodium hypochlorite (household bleach is typically 5-6% sodium hypochlorite).

  • To enhance its effectiveness, the solution can be made more alkaline by adding a small amount of a base, such as sodium hydroxide, to reach a pH between 11 and 12. Exercise caution when handling strong bases.

2. Decontamination of Solid this compound Waste:

  • Carefully collect all solid waste, including contaminated vials, spatulas, and weighing paper, in a designated, chemically resistant container.

  • Add a sufficient volume of the inactivation solution to the container to fully immerse the solid waste.

  • Allow the waste to soak for a minimum of one hour to ensure complete inactivation.

3. Decontamination of Liquid this compound Waste:

  • For solutions containing this compound, slowly add the inactivation solution to the waste container in a 1:1 volume ratio.

  • The reaction can be exothermic; therefore, it is advisable to perform this step in a fume hood and add the inactivation solution gradually while stirring.

  • Let the mixture stand for at least one hour.

4. Decontamination of Contaminated Labware and Surfaces:

  • All non-disposable labware (e.g., glassware) that has come into contact with this compound should be soaked in the inactivation solution for at least one hour.

  • Following soaking, wash the labware thoroughly with soap and water.

  • Wipe down all potentially contaminated surfaces (e.g., fume hood sash, countertops) with the inactivation solution, followed by a clean water rinse.

5. Final Disposal:

  • After the inactivation period, the treated liquid waste can be neutralized to a pH between 6 and 8 with a suitable acid (e.g., hydrochloric acid).

  • Dispose of the neutralized liquid waste and the treated solid waste in accordance with all federal, state, and local regulations. It is recommended to offer the material to a licensed, professional waste disposal company.[2]

Quantitative Data on Decontamination Agents

The following table summarizes the effectiveness of various agents for mycotoxin decontamination, providing a basis for the recommended disposal protocol.

Decontamination AgentConcentrationTarget MycotoxinsEfficacyReference
Sodium Hypochlorite3% - 5%TrichothecenesEffective inactivation agent[3]
Sodium Hypochlorite (with alkali)3% - 5%TrichothecenesIncreased effectiveness[3]
Detergent/Bleach WashNot specifiedRoridin A, T-2, Verrucarin AInactivated all mycotoxins on paper and cloth[2]
OzoneNot specifiedGeneral mycotoxinsCan reduce mycotoxin contamination[1]
Hydrogen Peroxide10%Zearalenone84% degradation at 80°C for 16 hours[1]

Experimental Protocol: Basis for Chemical Inactivation

The recommended disposal procedure is extrapolated from studies on the chemical degradation of trichothecene mycotoxins. A key experimental finding is the efficacy of sodium hypochlorite solutions in inactivating these toxins. For instance, a 3% to 5% solution of sodium hypochlorite is cited as an effective inactivation agent for trichothecenes.[3] The mechanism of action involves the oxidative degradation of the mycotoxin structure by the hypochlorite ion, rendering it non-toxic. The addition of an alkali enhances the concentration of the more reactive hypochlorite ion, thereby increasing the inactivation efficiency.[3]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram outlines the logical steps for the safe handling and disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_decon Decontamination cluster_final Final Disposal PPE Don Personal Protective Equipment (PPE) PrepSolution Prepare 1-5% Sodium Hypochlorite Solution (pH 11-12) PPE->PrepSolution AddSolution Add Inactivation Solution to Waste PrepSolution->AddSolution CollectWaste Collect Solid & Liquid Waste CollectWaste->AddSolution Soak Soak for at least 1 hour AddSolution->Soak Neutralize Neutralize Liquid Waste (pH 6-8) Soak->Neutralize DeconSurfaces Decontaminate Surfaces & Labware Dispose Dispose via Licensed Waste Management Company DeconSurfaces->Dispose Neutralize->Dispose

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratories can effectively manage the risks associated with this compound, fostering a culture of safety and responsibility in scientific research and development.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Stachybotrylactam

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of Stachybotrylactam, a mycotoxin produced by the fungus Stachybotrys chartarum. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of your research.

This compound is a potent mycotoxin that can pose health risks if not handled properly. Potential health effects include respiratory tract, skin, and eye irritation. It may be harmful if inhaled, absorbed through the skin, or ingested. Therefore, a thorough understanding and implementation of safety protocols are paramount.

I. Personal Protective Equipment (PPE)

A comprehensive hazard assessment is the first step in ensuring safety. However, the following table outlines the minimum required PPE for handling this compound in a laboratory setting.[1][2][3]

PPE Component Specification Purpose
Body Protection Disposable, fire-retardant lab coatProtects skin and clothing from contamination.[2][4]
Hand Protection Disposable nitrile gloves (double-gloving recommended)Minimizes skin contact with the mycotoxin.[2][3]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and aerosols.[2][3]
Face shield (in addition to goggles)Required when there is a significant splash hazard.[3]
Respiratory Protection N95 respirator or higherRecommended when handling the powder form or if aerosolization is possible.[4]

Important Considerations:

  • Glove Integrity: Always inspect gloves for tears or punctures before use.[5]

  • Glove Removal: Remove and replace gloves immediately if they become contaminated. Do not reuse disposable gloves.

  • Donning and Doffing: Follow proper procedures for putting on and taking off PPE to avoid cross-contamination.

II. Operational Plan: Safe Handling Procedures

All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Confirm that all necessary PPE is available and in good condition.

    • Have a spill kit readily accessible.

  • Handling:

    • Wear all required PPE as outlined in the table above.

    • Conduct all manipulations of this compound, especially weighing and reconstituting the lyophilized powder, within a certified chemical fume hood.

    • Use dedicated equipment (e.g., spatulas, glassware) for handling the mycotoxin.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Properly dispose of all contaminated waste.

    • Wash hands thoroughly after removing PPE.

III. Disposal Plan

Mycotoxin-contaminated waste is considered hazardous waste and must be disposed of according to federal, state, and local regulations.[4]

Waste Type Disposal Procedure
Solid Waste Contaminated lab coats, gloves, and other disposable materials should be placed in a designated, labeled hazardous waste container.
Liquid Waste Excess sample extracts and solutions containing this compound must be collected in an approved hazardous waste container.[4]
Sharps Contaminated needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container labeled as hazardous waste.

IV. Emergency Procedures: Spill and Decontamination

In the event of a spill, immediate and appropriate action is critical to prevent exposure and further contamination.

Decontamination Protocol for Spills:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Decontaminate:

    • For small spills, use a chemical spill kit. Absorb the spill with an inert material and then decontaminate the area.

    • Chemical treatments such as oxidation, reduction, and acid hydrolysis have been used to deactivate mycotoxins.[6] The effectiveness of these methods can vary depending on the specific mycotoxin.

    • Physical removal of the contaminated material is often the most effective method.[6]

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

  • Report: Report the incident to the appropriate safety officer.

V. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Stachybotrylactam_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Hazard Assessment & PPE Donning Handling Weighing & Reconstitution Prep->Handling Proceed to Handling Experiment Experimental Use Handling->Experiment Use in Experiment Decon Decontaminate Surfaces & Equipment Experiment->Decon After Experiment Waste Dispose of Hazardous Waste Decon->Waste Doff PPE Doffing & Hand Washing Waste->Doff

This compound Safe Handling Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.